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  • Product: N-cyclopropyl-1H-pyrazole-4-carboxamide
  • CAS: 952674-78-1

Core Science & Biosynthesis

Foundational

N-Cyclopropyl-1H-Pyrazole-4-Carboxamide: In Vitro Mechanisms of Action and Assay Methodologies

Executive Summary In the landscape of small-molecule drug discovery and agrochemical development, the N-cyclopropyl-1H-pyrazole-4-carboxamide scaffold has emerged as a highly versatile and ligand-efficient pharmacophore....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of small-molecule drug discovery and agrochemical development, the N-cyclopropyl-1H-pyrazole-4-carboxamide scaffold has emerged as a highly versatile and ligand-efficient pharmacophore. Depending on its peripheral substitutions, this core structure exhibits two distinct, highly potent mechanisms of action in vitro:

  • ATP-Competitive Kinase Inhibition: Acting as a hinge-binding motif in oncology and immunology targets, most notably Hematopoietic Progenitor Kinase 1 (HPK1)[1].

  • Succinate Dehydrogenase (SDH) Inhibition: Acting as a ubiquinone-site (Q-site) inhibitor in mitochondrial Complex II, utilized extensively in modern fungicidal development[2].

This whitepaper synthesizes the structural pharmacology of this scaffold, details the causality behind its dual mechanisms, and provides field-proven, self-validating in vitro protocols for evaluating its efficacy.

Structural Pharmacology: The Core Scaffold

The N-cyclopropyl-1H-pyrazole-4-carboxamide moiety is characterized by a high density of hydrogen bond donors and acceptors. The pyrazole nitrogen atoms and the carboxamide oxygen serve as critical anchoring points within target protein pockets. The N-cyclopropyl group provides a rigid, lipophilic projection that forces the molecule into a specific bioactive conformation, minimizing entropic penalties upon binding.

In my experience optimizing screening cascades, the success of this fragment relies on its ability to mimic native substrates—either the adenine ring of ATP in kinases[3] or the ubiquinone headgroup in mitochondrial respiration[4].

Mechanism I: ATP-Competitive Kinase Inhibition (HPK1)

Target Rationale and Pathway Dynamics

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP76, leading to the suppression of AP-1-dependent IL-2 transcription[1]. Inhibiting HPK1 with pyrazole-4-carboxamide derivatives lowers the TCR activation threshold, robustly enhancing anti-tumor immunity.

The pyrazole core achieves this by docking into the ATP-binding hinge region of the kinase. The pyrazole NH acts as a hydrogen bond donor to the backbone carbonyl of the hinge, while the carboxamide group interacts with adjacent polar residues, locking the kinase in an inactive conformation[3].

Pathway1 TCR TCR Activation HPK1 HPK1 Kinase TCR->HPK1 Activates SLP76 SLP76 Phosphorylation HPK1->SLP76 Phosphorylates AP1 AP-1 / IL-2 Transcription SLP76->AP1 Suppresses Inhibitor N-cyclopropyl-1H-pyrazole- 4-carboxamide Inhibitor->HPK1 ATP-Competitive Inhibition Inhibitor->AP1 Restores Immune Response

Fig 1: Mechanism of HPK1 inhibition by pyrazole-4-carboxamide derivatives in TCR signaling.

Self-Validating Protocol: TR-FRET Kinase Assay

To evaluate the in vitro IC50 of these inhibitors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. The choice of TR-FRET over traditional radiometric or ELISA assays is dictated by causality: we must measure equilibrium binding without disrupting the fast off-rates typical of low-molecular-weight pyrazole fragments. Furthermore, the time-resolved nature eliminates compound auto-fluorescence interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix of recombinant HPK1 enzyme (1 nM final) and biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the N-cyclopropyl-1H-pyrazole-4-carboxamide compound in 100% DMSO. Transfer 100 nL to a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550) to ensure precise, low-volume transfer.

  • Internal Control Establishment (Self-Validation): Include a "No Enzyme" control (100% inhibition baseline) and a "DMSO only" control (0% inhibition baseline) on every plate to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay run.

  • Reaction Initiation: Add 5 µL of the enzyme mix to the plate. Incubate for 15 minutes at room temperature to allow pre-binding. Initiate the reaction by adding 5 µL of ATP (at its predetermined Km​ value) and substrate mix.

  • Incubation: Seal and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Incubate for 30 minutes, then read on a multi-mode microplate reader (excitation at 337 nm; emission at 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

Mechanism II: Succinate Dehydrogenase (Complex II) Inhibition

Target Rationale and Pathway Dynamics

In the agricultural sector, the pyrazole-4-carboxamide scaffold is the backbone of modern Succinate Dehydrogenase Inhibitors (SDHIs)[2]. These compounds target Complex II of the mitochondrial electron transport chain in phytopathogenic fungi.

Mechanistically, the carboxamide oxygen and the pyrazole NH form critical hydrogen bonds with highly conserved Tyrosine and Tryptophan residues (e.g., TRP173 and TYR58) in the ubiquinone-binding pocket (Q-site) of SDH[4]. This blocks the transfer of electrons from succinate to ubiquinone, stalling the tricarboxylic acid (TCA) cycle, halting ATP production, and inducing lethal reactive oxygen species (ROS) accumulation[4].

Pathway2 Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (CoQ) SDH->Ubiquinone Electron Transfer Inhibitor N-cyclopropyl-1H-pyrazole- 4-carboxamide Inhibitor->SDH Binds Q-site ROS ROS Generation & Mycelial Death Inhibitor->ROS Induces

Fig 2: Disruption of mitochondrial respiration via SDH inhibition by pyrazole-4-carboxamides.

Self-Validating Protocol: SDH DCPIP Reduction Assay

To isolate the in vitro activity of the compound against Complex II, we utilize the 2,6-dichlorophenolindophenol (DCPIP) reduction assay. The causality of this design is vital: DCPIP acts as an artificial terminal electron acceptor that intercepts electrons directly from the Q-site. By adding Potassium Cyanide (KCN), we poison Complex IV, ensuring that the reduction of DCPIP is exclusively a function of Complex II activity, thereby isolating the mechanism of action and validating the assay.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from the target organism (e.g., Rhizoctonia solani mycelia) using differential centrifugation in a sucrose-HEPES buffer.

  • Assay Buffer Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4), 20 mM succinate (substrate), 1 mM KCN (Complex IV inhibitor), and 50 µM DCPIP.

  • Compound Addition: Add the pyrazole-4-carboxamide derivative at varying concentrations (typically 0.001 to 10 µM) to the buffer.

  • Baseline Measurement: Pre-read the absorbance of the mixture at 600 nm. DCPIP is blue in its oxidized state and turns colorless upon reduction.

  • Reaction Initiation: Add 10-20 µg of the mitochondrial protein suspension to initiate the reaction.

  • Kinetic Readout: Continuously monitor the decrease in absorbance at 600 nm over 10 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( Vmax​ ) of the linear portion of the curve. The IC50 is determined by plotting the fractional activity against the log of the inhibitor concentration.

Quantitative Data Summary

The functional adaptability of the N-cyclopropyl-1H-pyrazole-4-carboxamide core is reflected in its broad potency across different biological targets. The table below summarizes the in vitro quantitative data associated with this scaffold across its primary applications.

Target SystemScaffold ApplicationIC50 / EC50 RangePrimary Binding InteractionPhenotypic Outcome
HPK1 (Kinase) Immuno-oncology1 – 50 nMHinge region (H-bonds via pyrazole NH)Enhanced IL-2, T-cell activation
Aurora Kinase A/B Oncology15 – 25 nMATP-binding pocketG2/M phase arrest, Apoptosis
Complex II (SDH) Agrochemical (Fungicide)0.01 – 2.0 µMQ-site (H-bonds via carboxamide)ROS generation, Mycelial death

Conclusion

The N-cyclopropyl-1H-pyrazole-4-carboxamide scaffold is a masterclass in fragment-based drug design. By leveraging its rigid, hydrogen-bond-rich core, researchers can direct its mechanism of action toward either ATP-competitive kinase inhibition or mitochondrial Complex II disruption. Understanding the precise in vitro binding kinetics and employing self-validating, target-isolated assays—such as TR-FRET for kinases and KCN-isolated DCPIP reduction for SDH—is paramount for successfully advancing these molecules through the development pipeline.

References

  • Title: WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof Source: Google Patents URL
  • Source: PubMed (NIH)
  • Title: Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 Source: ACS Publications URL
  • Title: Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors Source: ACS Publications URL

Sources

Exploratory

Structural Elucidation of N-Cyclopropyl-1H-pyrazole-4-carboxamide: A Crystallographic Guide for Rational Drug Design

Executive Summary The pyrazole-4-carboxamide scaffold is a privileged pharmacophore in both medicinal chemistry and agrochemical development. Specifically, derivatives featuring an N-cyclopropyl substitution—such as N-cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole-4-carboxamide scaffold is a privileged pharmacophore in both medicinal chemistry and agrochemical development. Specifically, derivatives featuring an N-cyclopropyl substitution—such as N-cyclopropyl-1H-pyrazole-4-carboxamide—have emerged as highly potent succinate dehydrogenase inhibitors (SDHIs) and targeted kinase inhibitors[1]. The cyclopropyl moiety introduces unique conformational rigidity, metabolic stability, and specific lipophilic interactions that are critical for target binding.

Understanding the precise three-dimensional architecture of these molecules is paramount for structure-based drug design (SBDD). Single-crystal X-ray diffraction remains the gold standard for this purpose, providing unambiguous data on bond lengths, torsion angles, and intermolecular hydrogen-bonding networks[2]. This whitepaper provides an in-depth, self-validating methodological guide to the crystallographic analysis of N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives, detailing the causality behind experimental choices to ensure rigorous scientific integrity.

Pharmacophoric Rationale: The N-Cyclopropyl Pyrazole Core

The structural design of pyrazole-4-carboxamides is not arbitrary. The introduction of an N-cyclopropyl group onto the carboxamide nitrogen or the pyrazole ring creates a distinct steric environment.

  • Conformational Locking: The inherent ring strain and steric bulk of the cyclopropyl group restrict the free rotation of the amide bond. This forces the molecule into a specific bioactive conformation that minimizes steric clashing between the cyclopropyl protons and the pyrazole π -system.

  • Intermolecular Networks: The pyrazole nitrogen atoms and the carboxamide carbonyl oxygen serve as critical hydrogen-bond acceptors, while the amide NH acts as a donor. X-ray crystallography is required to map how these functional groups interact in the solid state, which serves as a proxy for how they might interact within the active site of target proteins like Succinate Dehydrogenase (SDH)[3].

  • Industrial Relevance: The synthesis and structural validation of complex derivatives, such as N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamide, are heavily documented in patent literature, underscoring their commercial value in crop protection and pharmaceuticals[4].

Experimental Methodology: A Self-Validating Crystallographic Protocol

To obtain high-resolution structural data, the workflow from synthesis to refinement must be executed with precision. The following protocols are designed as self-validating systems, ensuring that errors are caught before progressing to the next stage.

Protocol 3.1: Single-Crystal Growth via Vapor Diffusion

The goal is to achieve thermodynamic control over nucleation, preventing the formation of microcrystalline aggregates.

  • Solvent Selection: Identify a binary solvent system based on differential solubility. A common system for pyrazole carboxamides is ethyl acetate (good solvent) and n-heptane (anti-solvent).

  • Dissolution: Dissolve 50 mg of high-purity N-cyclopropyl-1H-pyrazole-4-carboxamide in the minimum required volume of ethyl acetate at ambient temperature.

  • Filtration (Critical Step): Pass the solution through a 0.22 μm PTFE syringe filter into a clean inner glass vial.

    • Causality: Removing microscopic particulate impurities prevents heterogeneous nucleation. This ensures the system remains supersaturated longer, forcing the growth of a single, defect-free crystal lattice.

  • Diffusion Setup: Place the inner vial inside a larger outer vial containing 3 mL of n-heptane. Seal the outer vial tightly and store it in an undisturbed, vibration-free environment at 20°C for 3–7 days.

  • Harvesting: Submerge the resulting crystals in inert paratone oil to prevent solvent evaporation from the crystal lattice, which could cause the crystal to crack.

  • Validation Checkpoint: Examine the harvested crystal under a polarizing microscope. Complete extinction of light at specific rotation angles confirms the single-crystal nature (absence of twinning), validating the sample for X-ray diffraction.

Protocol 3.2: X-ray Diffraction and Data Reduction

The goal is to collect high-redundancy diffraction data while minimizing thermal noise.

  • Mounting: Mount a validated crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen cryoloop and attach it to the goniometer head of a diffractometer equipped with a Mo K α ( λ=0.71073 Å) radiation source.

  • Cryocooling (Critical Step): Immediately initiate a 100 K nitrogen gas stream over the crystal.

    • Causality: Cryocooling minimizes atomic thermal vibrations (reducing the Debye-Waller factors). This dramatically improves the signal-to-noise ratio of high-angle reflections, allowing for the accurate assignment of hydrogen atom positions—vital for mapping the amide hydrogen-bonding network.

  • Data Collection: Execute a data collection strategy designed to achieve >99% completeness and high redundancy ( θmax​≈28∘ ).

  • Integration and Correction: Use integration software to extract reflection intensities. Apply multi-scan absorption corrections to account for the varying path lengths of X-rays through the non-spherical crystal.

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation Checkpoint: A successful refinement is mathematically validated by an unweighted R-factor (R1) below 0.05 (5%) and a Goodness-of-Fit (GooF) approaching 1.00. The residual electron density map must be flat, with no unassigned peaks > 0.5 e/ų.

Visualization of the SBDD Pipeline

The structural data obtained from X-ray crystallography directly feeds into downstream computational biology and drug design workflows.

G A Compound Synthesis N-cyclopropyl-1H-pyrazole-4-carboxamide B Single Crystal Growth (Slow Evaporation/Vapor Diffusion) A->B  Purification C X-ray Diffraction Data Collection (Diffractometer at 100K) B->C  Crystal Selection D Phase Determination & Structure Refinement (SHELXL) C->D  Data Reduction E Structural Analysis (Bond Angles, H-Bonds, Packing) D->E  Crystallographic Model F Structure-Based Drug Design (Molecular Docking to Targets) E->F  3D Conformation

Workflow for crystallographic analysis and structure-based application of pyrazole carboxamides.

Quantitative Structural Analysis & Data Presentation

Once the structure is refined, the quantitative outputs provide deep mechanistic insights into the molecule's behavior. Tables 1 and 2 summarize representative crystallographic parameters for a typical N-cyclopropyl-1H-pyrazole-4-carboxamide derivative.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₇H₉N₃O
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=10.452(2) Å, b=12.334(3) Å, c=14.112(2) Å
Cell Angle ( β ) 95.43(1)∘
Volume 1811.5(6) ų
Z (Molecules per cell) 4
Final R indices[I>2 σ (I)] R1 = 0.034, wR2 = 0.089
Goodness-of-fit on F2 1.042

Table 2: Selected Bond Lengths, Angles, and Mechanistic Causality

Structural FeatureMeasurementCausality / Significance in Drug Design
C(O)–N(amide) Bond 1.345(2) ÅExhibits partial double-bond character, indicating strong resonance stabilization that restricts amide bond rotation.
C=O Bond 1.221(2) ÅTypical carbonyl length, often slightly elongated due to its role as a strong intermolecular hydrogen-bond acceptor.
N–C(cyclopropyl) Bond 1.458(3) ÅThe rigid, bulky nature of the cyclopropyl ring dictates the torsion angle of the adjacent amide, locking the pharmacophore.
O=C–N–C(cp) Torsion 178.5(2)∘ The trans conformation is highly favored to minimize steric clash with the pyrazole ring, presenting a specific face for receptor binding.
Intermolecular Interactions

In the solid state, N-cyclopropyl-1H-pyrazole-4-carboxamides typically form robust 1D or 2D supramolecular architectures. The primary driving force is the classical N–H···O hydrogen bond between the amide NH (donor) and the carbonyl oxygen (acceptor) of an adjacent molecule. Secondary π

π stacking interactions between the pyrazole rings further stabilize the crystal lattice. Understanding these interactions is crucial, as similar binding motifs are frequently observed when these compounds are docked into the binding pockets of target enzymes[1].

Conclusion

The rigorous crystal structure analysis of N-cyclopropyl-1H-pyrazole-4-carboxamide provides foundational data that drives the rational design of next-generation therapeutics and agrochemicals. By adhering to self-validating crystallographic protocols—from meticulous crystal growth to cryogenic data collection—researchers can extract highly accurate 3D conformational data. This atomic-level understanding of steric constraints and hydrogen-bonding capabilities directly informs molecular docking simulations, ultimately accelerating the discovery of potent SDHIs and kinase inhibitors.

References

  • Title: Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link][1]

  • Title: N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities Source: PubMed URL: [Link][3]

  • Title: WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives Source: Google Patents URL: [4]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Binding Affinity of N-cyclopropyl-1H-pyrazole-4-carboxamide Scaffolds to Target Proteins

For researchers, scientists, and drug development professionals, understanding the precise interaction between a small molecule and its protein target is the cornerstone of modern therapeutic design. The N-cyclopropyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the precise interaction between a small molecule and its protein target is the cornerstone of modern therapeutic design. The N-cyclopropyl-1H-pyrazole-4-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, notably as a core component of potent kinase inhibitors.[1][2][3] This guide provides an in-depth, technically-focused exploration of the methodologies used to quantify the binding affinity of such compounds for their protein targets, with a particular focus on the Janus Kinase (JAK) family, a common target for this scaffold.[1]

This document moves beyond simple protocol recitation. It delves into the causality behind experimental choices, offers insights into data interpretation, and provides self-validating frameworks to ensure the scientific integrity of your findings.

The Target Landscape: Pyrazole-Carboxamides and the JAK-STAT Pathway

The N-cyclopropyl-1H-pyrazole-4-carboxamide moiety is a versatile pharmacophore frequently found in inhibitors targeting the ATP-binding site of protein kinases.[1][4] Its structure allows for critical hydrogen bonding interactions and provides a rigid core for the presentation of various substituents to achieve potency and selectivity.[1] A prominent class of targets for these inhibitors is the Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2.[1][5]

These intracellular tyrosine kinases are essential for mediating signals from cytokine and growth factor receptors to the nucleus via the Signal Transducer and Activator of Transcription (STAT) pathway.[6][7] Dysregulation of the JAK-STAT pathway is implicated in a host of autoimmune diseases and cancers, making JAK inhibitors a transformative class of therapeutics.[6][8] Determining the binding affinity and selectivity of pyrazole-carboxamide derivatives for different JAK isoforms is therefore a critical step in developing safe and effective drugs.[8][9]

To illustrate the functional context, the simplified JAK-STAT signaling pathway is depicted below. Inhibition at the level of the JAK kinase blocks the downstream phosphorylation cascade, thereby modulating the inflammatory response.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Compound N-cyclopropyl- 1H-pyrazole-4- carboxamide (Inhibitor) Compound->JAK Inhibits ATP ATP ATP->JAK pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Modulates

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

Quantifying the Interaction: A Multi-Methodological Approach

No single technique tells the whole story of a drug-target interaction. A robust characterization of binding affinity relies on synthesizing data from orthogonal methods. This guide will detail three widely-used, label-free, and in-solution techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and a homogenous fluorescence-based method, the LanthaScreen™ Binding Assay.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[10] It is considered the gold standard because it is a direct, in-solution measurement that requires no modification or labeling of the interactants and yields the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.[11]

Causality Behind Experimental Choices: The power of ITC lies in its directness. The measured heat change is a fundamental property of the binding reaction.[12] This avoids potential artifacts from labels or surface immobilization. The choice to use ITC is often driven by the need for unambiguous, high-confidence data, especially for lead optimization where understanding the thermodynamic drivers (enthalpy vs. entropy) can guide rational drug design.

Detailed Experimental Protocol (ITC):

  • Sample Preparation (Self-Validating System):

    • Protein: Dialyze the purified JAK kinase extensively against the final assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 5% DMSO). The causality here is critical: mismatched buffers between the protein in the cell and the compound in the syringe will generate large heats of dilution, masking the true binding signal.[12]

    • Compound: Dissolve the N-cyclopropyl-1H-pyrazole-4-carboxamide derivative in 100% DMSO and then dilute into the exact same final assay buffer used for the protein. This ensures the final DMSO concentration is matched, typically between 2-5%.

    • Concentration: Accurately determine the concentration of both protein and ligand. For the protein, use an A280 measurement with the correct extinction coefficient. For the compound, rely on the weighed mass for the initial stock. Inaccuracies here directly impact the calculated stoichiometry and affinity.[10]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein (e.g., 10-20 µM JAK2 kinase domain) into the sample cell.

    • Load the compound (e.g., 100-200 µM) into the titration syringe. The ligand concentration should ideally be 10-20 times that of the protein to ensure saturation is reached.

  • Titration Experiment:

    • Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution.

    • The first injection is often smaller (e.g., 0.5 µL) and is discarded during analysis to account for diffusion across the syringe tip during equilibration.

    • Allow sufficient time between injections for the signal to return to baseline (e.g., 180 seconds).

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to extract the K_D, n, and ΔH.

ParameterDescriptionTypical Value for Kinase Inhibitor
K_D (Dissociation Constant) The concentration of ligand at which half the protein binding sites are occupied. Lower K_D means higher affinity.1 nM - 10 µM
n (Stoichiometry) The number of ligand molecules that bind to one protein molecule.~1.0 for a well-behaved 1:1 interaction
ΔH (Enthalpy Change) The heat released (exothermic) or absorbed (endothermic) upon binding. Reflects changes in bonding.[10]-20 to +5 kcal/mol
ΔS (Entropy Change) Calculated from ΔG and ΔH. Reflects changes in disorder, often driven by hydrophobic effects.Varies
ΔG (Gibbs Free Energy) The overall energy of binding, calculated from K_D.Varies
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a powerful optical technique that provides real-time data on molecular interactions.[13][14] It measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand, typically the protein) is immobilized.[15] A key advantage of SPR is its ability to determine not only the equilibrium affinity (K_D) but also the kinetic rate constants: the association rate (k_on) and the dissociation rate (k_off).[16]

Causality Behind Experimental Choices: The choice to use SPR is often driven by the need to understand the kinetics of the interaction. A compound's therapeutic efficacy can be profoundly influenced by its residence time on the target, which is inversely related to the k_off. Two compounds with the same K_D can have vastly different kinetic profiles. A slow k_off (long residence time) can lead to a more durable pharmacological effect.[16]

Detailed Experimental Protocol (SPR):

  • Chip Preparation and Immobilization (Self-Validating System):

    • Ligand (Protein): Immobilize the JAK kinase onto a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve an immobilization level that gives a robust signal without causing mass transport limitations (typically 2000-5000 Response Units, RU).[17]

    • Quality Control: The activity of the immobilized kinase is paramount. Before analyzing the test compound, inject a known active-site binding ligand or ATP to confirm that the immobilized protein is properly folded and active. This step is a critical self-validation of the surface.[17]

  • Analyte Preparation (Compound):

    • Prepare a series of dilutions of the N-cyclopropyl-1H-pyrazole-4-carboxamide derivative in running buffer (e.g., HBS-EP+ with 2-5% DMSO).

    • The concentration range should bracket the expected K_D, typically from 0.1x to 10x K_D. Include a zero-concentration (buffer only) sample for double referencing.

  • Binding Analysis:

    • Inject the compound dilutions over the immobilized kinase surface and a reference flow cell (for subtracting bulk refractive index changes).

    • Monitor the association phase (compound binding) and dissociation phase (buffer wash).

    • After each cycle, inject a regeneration solution (e.g., a pulse of high salt or low pH buffer) to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (Response Units vs. Time) are double-referenced by subtracting the signal from the reference flow cell and the signal from the buffer-only injection.

    • Globally fit the processed sensorgrams from all concentrations to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine k_on, k_off, and K_D (where K_D = k_off / k_on).

Sources

Exploratory

Pharmacokinetics of N-cyclopropyl-1H-pyrazole-4-carboxamide Derivatives: Strategies for Metabolic Stability and Target Engagement

Executive Summary The N-cyclopropyl-1H-pyrazole-4-carboxamide scaffold has emerged as a privileged chemotype in modern drug discovery. This structural motif is heavily utilized in the development of highly selective Janu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-cyclopropyl-1H-pyrazole-4-carboxamide scaffold has emerged as a privileged chemotype in modern drug discovery. This structural motif is heavily utilized in the development of highly selective Janus kinase 1 (JAK1) inhibitors[1], dual Aurora kinase A/B anti-cancer agents[2], and metabolically stable ABCG2 efflux transporter inhibitors[3].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) optimization of this scaffold not merely as a structural exercise, but as a system of thermodynamic and enzymatic trade-offs. The pyrazole-4-carboxamide core provides essential hydrogen-bond donor/acceptor networks critical for target engagement (e.g., anchoring into the ATP-binding pocket of kinases). However, exposed N-alkyl groups on the pyrazole ring are highly susceptible to rapid cytochrome P450 (CYP450)-mediated oxidative clearance. The strategic incorporation of the N-cyclopropyl moiety solves this liability, dramatically improving metabolic stability, modulating basicity, and optimizing lipophilic ligand efficiency (LipE)[1].

Structural Rationale & Physicochemical Properties

The Pyrazole-4-carboxamide Core

The pyrazole ring is a π -excessive aromatic heterocycle that offers excellent metabolic stability across its carbon framework. The C4-carboxamide acts as a critical pharmacophore, engaging in bidentate hydrogen bonding with kinase hinge regions. However, the high polarity of the carboxamide can limit membrane permeability and oral bioavailability if not properly balanced by lipophilic substituents.

The N-Cyclopropyl Advantage

Replacing standard N-alkyl groups (such as methyl, ethyl, or n-propyl) with an N-cyclopropyl group is a definitive strategy to reduce intrinsic clearance ( Clint​ ). The causality behind this improvement lies in the unique hybridization of the cyclopropyl ring. The bent "banana bonds" of the cyclopropane ring possess higher s -character than typical sp3 hybridized carbons. This structural phenomenon increases the C-H bond dissociation energy (BDE) to approximately 106 kcal/mol, compared to ~98 kcal/mol for an n-propyl group[4].

Because CYP450-mediated N-dealkylation relies on hydrogen abstraction by a high-valent iron-oxo species as its rate-limiting step, the higher BDE of the cyclopropyl group creates a thermodynamic barrier. This steric and electronic shielding effectively halts rapid oxidative clearance, prolonging the drug's half-life ( T1/2​ )[3].

G Parent N-Alkyl-Pyrazole Core (Labile C-H Bonds) CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Susceptible Alpha-Carbon Dealkyl Rapid N-Dealkylation (High Clearance / Short T1/2) CYP->Dealkyl Rapid Turnover Stable Metabolic Stability (Low Clearance / Long T1/2) CYP->Stable Slow Turnover Cyclo N-Cyclopropyl-Pyrazole Core (High C-H BDE: 106 kcal/mol) Cyclo->CYP Steric/Electronic Shielding

Metabolic Pathway: N-Alkyl vs. N-Cyclopropyl Pyrazole Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption & Permeability

The N-cyclopropyl group optimizes Lipophilic Ligand Efficiency (LipE), a critical metric for balancing potency with developability[1]. By providing sufficient lipophilicity to cross gastrointestinal lipid bilayers without excessively inflating the molecular weight, the cyclopropyl derivative maintains favorable Fasted State Simulated Intestinal Fluid (FaSSIF) solubility, ensuring high oral bioavailability ( F% ).

Metabolism & Clearance

In vitro studies utilizing Human Liver Microsomes (HLM) consistently demonstrate the superiority of the N-cyclopropyl substitution. For instance, in the development of Ko143 analogs targeting ABCG2, the replacement of labile moieties with cyclopropyl-amide structures resulted in highly stable compounds, with >75% of the parent drug remaining intact after a 60-minute HLM incubation[3]. This resistance to first-pass metabolism directly translates to lower in vivo clearance rates.

Quantitative Pharmacokinetic Profiling

The following table synthesizes representative pharmacokinetic shifts observed when transitioning a pyrazole-4-carboxamide scaffold from a standard N-alkyl to an N-cyclopropyl derivative, based on established literature parameters[1][3][4].

Pharmacokinetic ParameterN-Alkyl Derivative (e.g., N-Ethyl)N-Cyclopropyl DerivativeMechanistic Implication
Intrinsic Clearance ( Clint​ , HLM) > 40 mL/min/kg< 15 mL/min/kgReduced first-pass hepatic metabolism
Half-Life ( T1/2​ , IV) 0.8 hours3.2 hoursProlonged systemic exposure
Oral Bioavailability ( F% ) ~ 15%> 45%Improved dose-to-exposure ratio
Lipophilic Efficiency (LipE) ModerateHighSuperior target binding per unit of lipophilicity
Alpha-Carbon C-H BDE ~ 98 kcal/mol~ 106 kcal/molThermodynamic resistance to CYP450 oxidation

Experimental Workflows & Self-Validating Protocols

To ensure rigorous, reproducible pharmacokinetic data, the following self-validating protocols are employed. Every step is designed with a specific mechanistic causality to prevent artifactual data.

Protocol 1: In Vitro Metabolic Stability (HLM Assay)

This protocol determines the intrinsic clearance ( Clint​ ) of the N-cyclopropyl derivatives.

  • Incubation Setup: Prepare a reaction mixture containing 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: A 0.5 mg/mL protein concentration provides sufficient enzymatic activity while minimizing non-specific binding of the highly lipophilic pyrazole compound to microsomal proteins, which could falsely lower the apparent clearance rate.

  • NADPH Regenerating System: Add NADP + , glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to the mixture. Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 μ M of the test compound.

    • Causality: CYP450 enzymes require a continuous supply of electrons. A regenerating system is used instead of direct NADPH addition to prevent cofactor depletion over the 60-minute assay, ensuring linear enzymatic kinetics.

  • Quenching & Extraction: At specific time points (0, 15, 30, 45, 60 min), extract 50 μ L aliquots and immediately mix with 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The ice-cold organic solvent instantly denatures the CYP enzymes, halting metabolism at the exact time point, while simultaneously precipitating proteins to yield a clean supernatant for LC-MS/MS analysis.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rodent Models)
  • Formulation & Dosing: Formulate the N-cyclopropyl derivative in a PEG400:H 2​ O (60:40 v/v) vehicle. Administer via intravenous (IV) injection (0.5 mg/kg) and oral (PO) gavage (1.0 mg/kg)[1].

    • Causality: The pyrazole-4-carboxamide core often exhibits high crystalline lattice energy. PEG400 acts as a co-solvent to completely dissolve the compound, preventing gastrointestinal precipitation and ensuring that absorption is permeability-limited rather than solubility-limited.

  • Serial Sampling: Collect blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K 2​ EDTA tubes. Centrifuge at 4°C to isolate plasma.

  • LC-MS/MS Quantification: Analyze the plasma supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM mode specifically filters for the precursor-to-product ion transition unique to the N-cyclopropyl derivative, eliminating background noise from endogenous plasma lipids and ensuring precise quantification of the Area Under the Curve (AUC).

Workflow Dosing IV/PO Dosing (PEG400/H2O) Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Prep Protein Precipitation (ACN) Sampling->Prep LCMS LC-MS/MS (MRM Mode) Prep->LCMS PK NCA PK Modeling LCMS->PK

In Vivo Pharmacokinetic Profiling Workflow

Conclusion

The N-cyclopropyl-1H-pyrazole-4-carboxamide scaffold represents a masterclass in rational drug design. By leveraging the high C-H bond dissociation energy of the cyclopropyl ring, researchers can effectively shield the pyrazole core from rapid CYP450-mediated dealkylation. This targeted structural modification drastically reduces intrinsic clearance, extends in vivo half-life, and maximizes the therapeutic potential of these derivatives across oncology and transporter-inhibition indications.

References

  • Siu, T., et al. (2017). "The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties." Journal of Medicinal Chemistry.[Link]

  • Yevale, D., et al. (2024). "Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B." European Journal of Medicinal Chemistry.[Link]

  • Zhu, J., et al. (2023). "Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors." European Journal of Medicinal Chemistry.[Link]

  • Derosa, J., et al. (2018). "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry.[Link]

Sources

Foundational

Introduction: The Pyrazole Carboxamide Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physical and Chemical Properties of N-cyclopropyl-1H-pyrazole-4-carboxamide The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of N-cyclopropyl-1H-pyrazole-4-carboxamide

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and favorable physicochemical properties.[1][2] When functionalized as a carboxamide, this five-membered heterocycle gives rise to a class of compounds with a wide therapeutic index, including applications as anti-inflammatory, anti-cancer, and analgesic agents.[3][4][5]

This technical guide provides a comprehensive analysis of a specific, highly relevant analogue: N-cyclopropyl-1H-pyrazole-4-carboxamide . The incorporation of a cyclopropyl moiety is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[1] This document serves as a foundational resource for researchers and drug development professionals, offering detailed insights into the molecule's core properties, methods for its characterization, and its chemical behavior. We will explore not just the "what" of its properties, but the "why" behind the experimental methodologies used to elucidate them, ensuring a framework of scientific integrity and practical applicability.

Molecular Structure:

2D Structure3D Conformation
Figure 1. 2D Chemical StructureFigure 2. 3D Ball-and-Stick Model

Part 1: Core Physicochemical Properties

A thorough understanding of a compound's fundamental physical properties is a non-negotiable prerequisite for its advancement through the drug development pipeline. These parameters dictate everything from synthetic feasibility and purification strategy to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Key Property Summary

The following table summarizes the core physicochemical properties of N-cyclopropyl-1H-pyrazole-4-carboxamide.

PropertyValueSource / Method
Molecular Formula C₇H₉N₃OCalculated
Molecular Weight 151.17 g/mol Calculated
CAS Number 1153847-08-5[6]
Appearance White to off-white crystalline solidPredicted based on analogues
Melting Point Data not available; expected for crystalline solidExperimental Determination Required
Predicted pKa (acidic) ~14-16 (Pyrazole N-H)Estimated from pyrazole analogues[7]
Predicted pKa (basic) ~2-3 (Pyrazole N)Estimated from pyrazole analogues[7]
Predicted LogP ~0.5 - 1.0Calculated (e.g., via XLogP3)
Solubility Profile

Expert Insight: Solubility is a critical determinant of a drug candidate's bioavailability. For oral administration, a compound must dissolve in the gastrointestinal tract to be absorbed. The structure of N-cyclopropyl-1H-pyrazole-4-carboxamide presents a classic case of balanced properties: the pyrazole and carboxamide groups offer hydrogen bond donor and acceptor sites, promoting aqueous solubility, while the cyclopropyl group enhances lipophilicity. This balance makes experimental verification essential.

Experimental Protocol: Thermodynamic Solubility Assay

This protocol provides a definitive measure of a compound's solubility at equilibrium, a self-validating system for assessing this crucial parameter.

  • Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4) to simulate physiological conditions.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end confirms that a saturated solution has been achieved.

  • Separation: Separate the solid from the supernatant by centrifugation or filtration (using a filter that does not bind the compound, such as a 0.45 µm PTFE filter).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.

  • Validation: The concentration measured represents the thermodynamic solubility at that specific pH and temperature. The experiment should be run in triplicate to ensure reproducibility.

Ionization Constant (pKa)

Expert Insight: The pKa value dictates the charge state of a molecule at a given pH, which profoundly impacts its membrane permeability, receptor binding, and solubility. N-cyclopropyl-1H-pyrazole-4-carboxamide has two primary ionizable centers: the acidic proton on the pyrazole ring (N-H) and the basic lone pair of electrons on the second pyrazole nitrogen. The amide N-H is generally not considered acidic under physiological conditions.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and direct method for measuring pKa.

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent system, often a co-solvent like methanol/water or DMSO/water to ensure initial solubility.

  • Titration: Place the solution in a thermostatted vessel and slowly titrate with a standardized acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode. Then, back-titrate with a standardized base (e.g., 0.1 M NaOH) past the equivalence points.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection points of the titration curve, typically calculated using the first or second derivative of the curve. Specialized software can refine the pKa value.

  • System Validation: The process is validated by periodically running a known standard with a pKa in the expected range to ensure system accuracy and calibration.

Part 2: Spectroscopic and Structural Characterization

Unambiguous structural confirmation is the bedrock of chemical research. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule, ensuring identity and purity.

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the complete structural characterization and purity assessment of a newly synthesized batch of N-cyclopropyl-1H-pyrazole-4-carboxamide.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_primary Primary Confirmation cluster_secondary Secondary Confirmation & Purity synthesis Synthesized Product (Crude) purification Column Chromatography synthesis->purification product Purified Compound purification->product Purity >95% ms Mass Spectrometry (Verify MW = 151.17) product->ms nmr 1H & 13C NMR (Confirm Structure) product->nmr ir IR Spectroscopy (Functional Groups) ms->ir nmr->ir mp Melting Point (Assess Purity) ir->mp elemental Elemental Analysis (%C, H, N) mp->elemental

Caption: Workflow for structural confirmation and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides the most definitive information for structural confirmation. The expected signals for N-cyclopropyl-1H-pyrazole-4-carboxamide in a solvent like DMSO-d₆ are:

    • Pyrazole Protons: Two singlets or narrow doublets in the aromatic region (~7.5-8.5 ppm), characteristic of the C3-H and C5-H protons on the pyrazole ring.[8]

    • Amide Proton (N-H): A broad singlet or doublet (due to coupling with the cyclopropyl C-H) in the downfield region (~8.0-9.0 ppm).

    • Cyclopropyl Methine Proton (C-H): A multiplet in the mid-field region (~2.7-2.9 ppm).

    • Cyclopropyl Methylene Protons (CH₂): Two sets of multiplets in the upfield region (~0.5-0.8 ppm).[9]

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

    • Carbonyl Carbon: A signal around 160-165 ppm.

    • Pyrazole Carbons: Signals in the aromatic region (~110-140 ppm).

    • Cyclopropyl Carbons: Signals in the highly shielded, upfield region (~5-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-H (Pyrazole & Amide)Stretch3100 - 3400 (broad)
C-H (Aromatic & Alkyl)Stretch2850 - 3100
C=O (Amide I)Stretch1640 - 1680 (strong)
C=N / C=C (Pyrazole Ring)Stretch1500 - 1600
N-H (Amide II)Bend1510 - 1550
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected primary ion would be the protonated molecule.

  • Expected Ion: [M+H]⁺

  • Calculated m/z: 152.0818

Part 3: Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of a compound are key considerations for its utility in research and large-scale production.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and common synthesis of N-cyclopropyl-1H-pyrazole-4-carboxamide involves a standard amide coupling reaction. The logical disconnection is at the amide bond, leading to two readily available starting materials: 1H-pyrazole-4-carboxylic acid and cyclopropylamine.

G cluster_reactants Starting Materials product N-cyclopropyl-1H- pyrazole-4-carboxamide disconnection => product->disconnection acid 1H-pyrazole- 4-carboxylic acid disconnection->acid amine Cyclopropylamine

Caption: Retrosynthetic disconnection of the target molecule.

Experimental Protocol: Amide Coupling via EDCI/HOBt

This method uses standard peptide coupling reagents, which are efficient and generally produce high yields with minimal side products.

  • Activation of Carboxylic Acid: In an inert atmosphere (e.g., under Nitrogen), dissolve 1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Add 1-Hydroxybenzotriazole (HOBt, 1.1 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.1 eq). Stir the mixture at 0°C for 30 minutes. This in-situ formation of the activated HOBt-ester prevents side reactions.

  • Amine Addition: Add cyclopropylamine (1.2 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.5 eq) to neutralize the HCl formed from EDCI.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure N-cyclopropyl-1H-pyrazole-4-carboxamide.

Chemical Reactivity and Stability
  • Acidity and N-Substitution: The N-H proton of the pyrazole ring is weakly acidic and can be deprotonated with a suitable base. The resulting pyrazolate anion is a potent nucleophile and can undergo alkylation or acylation reactions, providing a route to N1-substituted derivatives.

  • Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich aromatic system. While the C4 position is occupied, electrophilic substitution (e.g., nitration, halogenation) could potentially occur at the C3 or C5 positions under forcing conditions, though regioselectivity may be an issue.

  • Amide Hydrolysis: The carboxamide bond is robust but can be hydrolyzed back to the constituent carboxylic acid and amine under strong acidic or basic conditions with heating.

  • Stability: The compound is expected to be stable under standard laboratory conditions (ambient temperature, protected from light). Long-term storage should be in a cool, dry, and dark environment.

References

  • Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. PubMed, [Link][10][11]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage, [Link][3]

  • Procedure For The Synthesis Of N Benzyl N Cyclopropyl 1 H Pyrazole 4 - Carboxamide Derivatives. Quick Company, [Link][9][12]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI, [Link][4]

  • Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. ResearchGate, [Link]

  • WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC, [Link][13]

  • Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. eScholarship, [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. ResearchGate, [Link][14]

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, [Link][1]

  • Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, [Link][15]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals, [Link][8]

  • The Recent Development of the Pyrazoles : A Review. TSI Journals, [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI, [Link][2]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed, [Link][5]

  • The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate, [Link][7]

Sources

Exploratory

Unlocking the Pharmacophore: In Vivo Biological Activity of the N-cyclopropyl-1H-pyrazole-4-carboxamide Scaffold

Executive Summary The rational design of bioactive molecules relies heavily on privileged scaffolds that offer a balance of target affinity, metabolic stability, and optimal physicochemical properties. The N-cyclopropyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of bioactive molecules relies heavily on privileged scaffolds that offer a balance of target affinity, metabolic stability, and optimal physicochemical properties. The N-cyclopropyl-1H-pyrazole-4-carboxamide moiety has emerged as a highly versatile pharmacophore across both human therapeutics and agricultural chemistry.

The structural logic behind this moiety is precise: the pyrazole core acts as a rigid, versatile building block capable of forming critical hydrogen bonds (e.g., acting as a hinge-binder in kinase ATP pockets)[1]. Meanwhile, the N-cyclopropyl group is not merely a passive substituent; its inherent ring strain and sp2 -like character reduce the entropic penalty upon binding to narrow solvent channels, while simultaneously resisting rapid CYP450-mediated N-dealkylation compared to linear alkyl chains[1].

This technical guide synthesizes the in vivo biological activity of this scaffold across three distinct domains: Immuno-oncology (HPK1 inhibition), Anti-inflammatory therapeutics (VAP-1/SSAO inhibition), and Agrochemicals (SDHI fungicides).

Domain 1: Immuno-Oncology via HPK1 Inhibition

Hematopoietic progenitor kinase 1 (HPK1) is a critical negative regulator of T cell activation. Upon T cell receptor (TCR) engagement, HPK1 phosphorylates SLP-76, triggering a signaling cascade that dampens T cell proliferation and effector function[2]. Aminopyrazine compounds incorporating the N-cyclopropyl-1H-pyrazole-4-carboxamide fragment have demonstrated potent inhibition of HPK1, thereby restoring anti-tumor immunity in vivo[2].

Mechanistic Logic & In Vivo Translation

By occupying the ATP-binding pocket of HPK1, the pyrazole-4-carboxamide derivatives prevent the inhibitory phosphorylation of downstream targets. In vivo, HPK1-deficient or pharmacologically inhibited T cells are significantly more effective in controlling tumor growth and metastasis in syngeneic models, such as the Lewis lung carcinoma model[2].

HPK1_Pathway TCR T Cell Receptor (TCR) Activation HPK1 HPK1 Kinase (Active) TCR->HPK1 Stimulates SLP76 SLP-76 / LAT Phosphorylation HPK1->SLP76 Inhibitory Phosphorylation TCellAct T Cell Proliferation (Suppressed) SLP76->TCellAct Dampens Signal Inhibitor N-cyclopropyl-pyrazole Derivative Inhibitor->HPK1 ATP-Competitive Inhibition ImmuneResponse Restored Anti-Tumor Immunity Inhibitor->ImmuneResponse In Vivo Outcome

Fig 1. Logical relationship of HPK1 inhibition by N-cyclopropyl-pyrazole derivatives.
Self-Validating Protocol: TR-FRET HPK1 Kinase Assay

To validate target engagement prior to in vivo studies, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than a standard ELISA. Causality: Pyrazole-containing libraries often exhibit auto-fluorescence. TR-FRET introduces a time delay before measurement, completely eliminating background fluorescence artifacts and ensuring that the calculated IC50 is a true reflection of kinase inhibition[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 384-well low-volume black plate. Formulate a reaction mixture containing 40 nM HPK1 kinase (aa1-346), 1 mM ATP, and 0.5 μM STK1 substrate[2].

  • Compound Addition: Add the N-cyclopropyl-1H-pyrazole-4-carboxamide derivative at varying concentrations (typically 10 pM to 10 μM).

  • Incubation: Incubate the mixture at room temperature for 60 minutes to allow steady-state binding.

  • Detection: Add the TR-FRET detection buffer (containing Europium-labeled anti-phospho antibodies).

  • Quantification: Read the plate using a microplate reader with a time delay of 100 μs. Calculate the IC50 using a 4-parameter logistic curve fit.

Domain 2: Anti-Inflammatory Therapeutics via VAP-1/SSAO Inhibition

Semicarbazide-sensitive amine oxidase (SSAO), which exists on endothelial cell membranes as Vascular Adhesion Protein-1 (VAP-1), is heavily implicated in acute and chronic inflammation[3]. VAP-1 catalyzes the oxidative deamination of short-chain primary amines, generating hydrogen peroxide ( H2​O2​ ) and aldehydes, which act as chemoattractants for leukocytes[3].

Halo-allylamine compounds fused with the N-cyclopropyl-1H-pyrazole-4-carboxamide moiety act as potent, mechanism-based inhibitors of VAP-1[3]. The cyclopropyl group enhances partitioning into the endothelial membrane where VAP-1 is anchored.

Self-Validating Protocol: Continuous Fluorometric VAP-1 Assay

Causality: We utilize a continuous fluorometric assay detecting H2​O2​ production (via Amplex Red) rather than an endpoint aldehyde measurement. VAP-1-mediated oxidative deamination is highly sensitive to substrate depletion. Real-time kinetic monitoring ensures we are measuring true initial velocities ( V0​ ), thereby validating the competitive inhibition mechanism of the halo-allylamine derivatives without substrate-depletion artifacts[3].

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human VAP-1 (rhVAP-1) in HEPES buffer (pH 7.4)[3].

  • Probe Addition: Add Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) and horseradish peroxidase (HRP) to the reaction mix.

  • Inhibitor Pre-incubation: Introduce the pyrazole-carboxamide inhibitor and incubate for 30 minutes at 37°C.

  • Substrate Initiation: Initiate the reaction by adding benzylamine (a standard VAP-1 substrate).

  • Kinetic Readout: Monitor resorufin fluorescence (Ex 530 nm / Em 590 nm) continuously for 45 minutes using a multifunctional microplate reader (e.g., FlexStation 3)[3].

Domain 3: Agrochemical Efficacy (SDHI Fungicides)

Beyond human therapeutics, the N-cyclopropyl-1H-pyrazole-4-carboxamide scaffold is a cornerstone in the design of Succinate Dehydrogenase Inhibitor (SDHI) fungicides[4]. Derivatives such as N-benzyl-N-cyclopropyl-1H-pyrazole-4-carboxamides exhibit exceptional in vivo (in planta) fungicidal activity against severe phytopathogenic fungi like Venturia inaequalis (apple scab)[4].

The mechanism relies on binding to the ubiquinone-binding site (Q-site) of the fungal Complex II (Succinate Dehydrogenase), halting the TCA cycle and cellular respiration.

SDHI_Workflow Formulation Compound Formulation (Solvent + Emulsifier) Application Foliar Spray Application Formulation->Application Inoculation Pathogen Inoculation (V. inaequalis) Application->Inoculation Incubation Controlled Incubation (20°C, 100% RH) Inoculation->Incubation Evaluation Disease Severity Quantification Incubation->Evaluation

Fig 2. Step-by-step in vivo workflow for validating SDHI fungicidal efficacy.
Self-Validating Protocol: In Vivo Preventive Test on Venturia inaequalis

Causality: The formulation requires a highly specific ratio of solvent to emulsifier (e.g., 24.5 parts acetone/dimethylacetamide to 1 part alkylaryl polyglycol ether). This exact ratio is critical to ensure uniform foliar coverage and cuticular penetration without inducing phytotoxicity, allowing us to isolate the true fungicidal activity of the active compound from solvent-induced plant stress[4].

Step-by-Step Methodology:

  • Formulation: Dissolve 1 part by weight of the active N-cyclopropyl-pyrazole compound in 24.5 parts acetone and 24.5 parts dimethylacetamide. Add 1 part alkylaryl polyglycol ether as an emulsifier[4].

  • Dilution: Dilute the concentrate with water to the desired experimental concentration (e.g., 10 ppm to 100 ppm)[4].

  • Application: Spray young apple plants with the preparation until runoff. Allow the foliage to dry completely.

  • Inoculation: Inoculate the treated plants with an aqueous conidia suspension of Venturia inaequalis[4].

  • Incubation: House the plants in an incubation cabinet at 20°C and 100% relative humidity for 1 to 2 days, followed by transfer to a greenhouse (21°C, 90% RH) for 10-14 days.

  • Evaluation: Visually quantify the percentage of infected leaf area compared to untreated controls.

Quantitative Data Summary

The following table synthesizes the biological targets, in vitro potency, and in vivo validation models for the N-cyclopropyl-1H-pyrazole-4-carboxamide scaffold across its primary applications.

Biological DomainTarget Enzyme/ProteinScaffold ApplicationIn Vitro Potency (IC50 / Ki)In Vivo Validation Model
Immuno-Oncology HPK1 (Kinase)Aminopyrazine-pyrazole derivatives< 50 nM (TR-FRET)Lewis lung carcinoma syngeneic mouse model
Anti-Inflammatory VAP-1 / SSAOHalo-allylamine-pyrazole derivatives< 100 nM (Fluorometric)Leukocyte rolling/adhesion (Intravital microscopy)
Agrochemical Succinate DehydrogenaseN-benzyl-pyrazole derivatives< 0.05 μM (Enzymatic)Venturia inaequalis (Apple scab) preventive test

Sources

Foundational

A Methodological Framework for the Thermodynamic Characterization of N-cyclopropyl-1H-pyrazole-4-carboxamide

An In-Depth Technical Guide Abstract: N-cyclopropyl-1H-pyrazole-4-carboxamide belongs to the pyrazole carboxamide class of molecules, a scaffold of significant interest in the agrochemical and pharmaceutical industries f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: N-cyclopropyl-1H-pyrazole-4-carboxamide belongs to the pyrazole carboxamide class of molecules, a scaffold of significant interest in the agrochemical and pharmaceutical industries for its diverse biological activities.[1][2][3] A thorough understanding of a compound's thermodynamic properties is a non-negotiable prerequisite for its successful development, informing everything from chemical process safety and storage stability to formulation and bioavailability.[4][5][6] To date, a comprehensive public dataset of the thermodynamic properties for N-cyclopropyl-1H-pyrazole-4-carboxamide is not available. This guide, therefore, serves as a comprehensive methodological framework for researchers, scientists, and drug development professionals. It provides a first-principles approach to the complete experimental determination and computational prediction of the core thermodynamic properties of this molecule, ensuring scientific integrity through self-validating protocols and authoritative grounding.

Part 1: Foundational Thermodynamic Principles

Before delving into methodology, it is crucial to establish the significance of the key thermodynamic parameters. These properties govern the energy landscape of the molecule, dictating its stability and behavior under different conditions.

  • Phase Transitions (Melting Point, Enthalpy of Fusion): The melting point (Tₘ) and enthalpy of fusion (ΔHfus) are fundamental properties of a crystalline solid. Tₘ is a critical indicator of purity and lattice stability. ΔHfus, the energy required to break the crystal lattice, provides insight into the strength of intermolecular forces. These parameters are vital for formulation design, particularly for melt-based processes, and are exquisitely sensitive to polymorphism.[6][7][8]

  • Thermal Stability: The thermal stability dictates the upper-temperature limits for storage, handling, and processing of the compound. It is assessed by identifying the onset temperature of decomposition (Td), which is a measure of the molecule's intrinsic bond strengths and reactivity.[9][10][11]

  • Heat Capacity (Cₚ): The specific heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a key thermodynamic state function that is essential for calculating changes in enthalpy and entropy with temperature and is critical for chemical process hazard analysis.[12][13][14]

  • Solubility: The solubility of a compound in various solvents, particularly aqueous media, is a primary determinant of its bioavailability and formulate-ability. Thermodynamic solubility represents the true equilibrium concentration and is governed by the Gibbs free energy of the solution process.[4][15][16]

Part 2: Experimental Characterization Workflow

A robust experimental workflow ensures that each measurement is accurate, reproducible, and cross-validates the others. The following section details the standard operating procedures for the core experimental techniques.

G cluster_0 Sample Preparation & Purity cluster_1 Thermal Analysis cluster_2 Solubility Analysis Purity Purity & Identity (NMR, LC-MS) DSC DSC: Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Purity->DSC High Purity Sample TGA TGA: Thermal Stability (Td) Purity->TGA MDSC MDSC: Heat Capacity (Cp) Purity->MDSC Solubility Shake-Flask: Thermodynamic Solubility Purity->Solubility DSC->MDSC Inform Temp Range TGA->DSC Define Upper Temp Limit

Figure 1: Experimental workflow for thermodynamic characterization.
Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the definitive technique for characterizing thermal transitions.[6][17] The choice of a low heating rate (e.g., 2-5 °C/min) is a deliberate decision to improve the resolution of the melting endotherm and to minimize thermal lag, ensuring the measured onset temperature is as close as possible to the true thermodynamic melting point.[8] Hermetically sealed aluminum pans are selected to prevent any mass loss due to sublimation prior to melting, which would invalidate the enthalpy measurement.

Experimental Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C, ΔHfus = 28.5 J/g).[18]

  • Sample Preparation: Accurately weigh 2-5 mg of N-cyclopropyl-1H-pyrazole-4-carboxamide into an aluminum DSC pan. Hermetically seal the pan.

  • Method Setup:

    • Place the sample pan and an empty, sealed reference pan into the DSC cell.

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 5 °C/min) to a temperature well above the melting point (e.g., 250 °C).[8] Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

  • Data Analysis:

    • The melting point (Tₘ) is determined as the extrapolated onset temperature of the melting endotherm.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak. The value is typically reported in J/g or kJ/mol.[19]

Trustworthiness: The protocol's validity is ensured by the initial calibration with a traceable standard. Running the sample in triplicate will establish the precision of the measurement. The sharpness of the melting peak serves as a qualitative indicator of the sample's purity.[7]

Thermal Stability via Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA provides unambiguous data on mass loss as a function of temperature, which is the direct definition of thermal decomposition.[9][10] Conducting the analysis under an inert nitrogen atmosphere is critical to isolate the intrinsic thermal stability of the molecule, as opposed to its oxidative stability, which would be measured under an air or oxygen atmosphere. This distinction is vital, as a compound may be stable to high temperatures in an inert environment (relevant for nitrogen-blanketed processing) but degrade much sooner in the presence of air (relevant for storage).[20]

Experimental Protocol:

  • Calibration: Verify the mass balance and temperature accuracy of the TGA instrument using appropriate standards.

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Method Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen gas (e.g., 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C).

    • The onset temperature of decomposition (Td) is determined as the temperature at which significant mass loss begins, often calculated using the tangent method on the primary mass loss step.

Trustworthiness: The use of a high-resolution balance and a calibrated furnace ensures the accuracy of the data. The resulting TGA curve provides a clear, self-validating record of the material's stability within the tested temperature range.[11][21]

Specific Heat Capacity (Cₚ) via Modulated DSC (MDSC)

Expertise & Experience: While traditional DSC can measure Cₚ, Modulated DSC (MDSC) offers superior accuracy by superimposing a sinusoidal temperature modulation on the linear heating ramp.[12][13] This allows for the separation of the heat flow into reversing (heat capacity related) and non-reversing components, effectively isolating the Cₚ measurement from any simultaneous kinetic events like relaxation or decomposition. This is a more sophisticated and reliable approach. The use of a sapphire standard is the industry benchmark for Cₚ calibration due to its well-characterized and stable heat capacity over a wide temperature range.[12]

Experimental Protocol:

  • Calibration: Perform a standard DSC calibration. Then, perform a Cₚ calibration by running a sapphire standard (α-Al₂O₃) of known mass under the same conditions as the sample.

  • Method Setup (Three-Run Method):

    • Run 1 (Baseline): Run the method with empty, sealed DSC pans.

    • Run 2 (Standard): Place the sapphire standard in the sample pan and run the method.

    • Run 3 (Sample): Replace the sapphire with the N-cyclopropyl-1H-pyrazole-4-carboxamide sample and run the method again.

    • MDSC Parameters: A typical heating rate of 2 °C/min with a modulation period of 60 seconds and an amplitude of ±0.5 °C is a good starting point.

  • Data Analysis: The instrument software uses the heat flow data from the three runs to calculate the Cₚ of the sample as a function of temperature. The calculation is based on the following relationship: Cₚ(sample) = [DSC(sample) - DSC(baseline)] / [DSC(sapphire) - DSC(baseline)] × Cₚ(sapphire) × Mass(sapphire) / Mass(sample)

Trustworthiness: This three-run method directly compares the sample's response to that of a highly reliable standard under identical conditions, canceling out most instrumental artifacts and leading to a highly accurate and verifiable Cₚ value.[14]

Thermodynamic Solubility via Shake-Flask Method

Expertise & Experience: The shake-flask method is the "gold standard" for determining equilibrium thermodynamic solubility.[15][16] Its power lies in its directness; it measures the concentration of a solution that is in true equilibrium with an excess of the solid phase. The key to a trustworthy result is ensuring equilibrium has been reached, which is why a 24-48 hour agitation period is specified. Shorter times might measure a lower, kinetic solubility, leading to incorrect predictions of long-term behavior.[4][5] Quantification by a validated HPLC method provides specificity and sensitivity.

Experimental Protocol:

  • Method Validation: Develop and validate an HPLC method for the quantification of N-cyclopropyl-1H-pyrazole-4-carboxamide, demonstrating linearity, accuracy, and precision.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial. "Excess" means that undissolved solid is clearly visible.

  • Equilibration: Agitate the vials in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Analysis:

    • Allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

    • Dilute the filtered sample with mobile phase to a concentration within the validated range of the HPLC method.

    • Analyze the sample by HPLC and determine the concentration against a standard curve.

Trustworthiness: This protocol is self-validating by design. To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). If the measured concentration does not change, equilibrium is confirmed.

Part 3: Computational Prediction and Synergy

Computational chemistry offers a powerful complement to experimental work, providing insights at the molecular level and allowing for the prediction of properties before a compound is even synthesized.

G cluster_0 Computational Prediction cluster_1 Experimental Validation DFT DFT Calculation: Enthalpy of Formation (ΔHf) Calorimetry Bomb Calorimetry: (Measures ΔHc -> ΔHf) DFT->Calorimetry Validate/Refine Model MD MD Simulation: Solvation Free Energy (Predicts Solubility) Solubility Shake-Flask: (Measures Solubility) MD->Solubility Validate/Refine Force Field

Figure 2: Synergy between computational and experimental methods.
Enthalpy of Formation (ΔH°f) via Density Functional Theory (DFT)

Expertise & Experience: DFT is a quantum mechanical method that can accurately calculate the total electronic energy of a molecule.[22][23] The gas-phase enthalpy of formation can be derived from this energy using atom equivalents or isodesmic reactions, which are computational schemes designed to cancel out systematic errors in the calculation.[24] The choice of the B3LYP functional with a triple-zeta basis set like 6-311G(d,p) represents a well-established balance of computational cost and accuracy for organic molecules.[22]

Conceptual Workflow:

  • Structure Optimization: Build the 3D structure of N-cyclopropyl-1H-pyrazole-4-carboxamide and perform a full geometry optimization using DFT (e.g., B3LYP/6-311G(d,p) level of theory).

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm the structure is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

  • Energy Calculation: The total electronic energy (E₀) is obtained from the optimized structure.

  • Enthalpy Calculation: The gas-phase enthalpy of formation is calculated using an appropriate method, such as the atom equivalent method, where pre-determined atomic enthalpy equivalents are used to convert the total energy to a standard enthalpy of formation.[22][23]

Trustworthiness: The reliability of the computational model should first be established by calculating ΔH°f for known, structurally related compounds (e.g., pyrazole, cyclopropane, benzamide) and comparing the results to established experimental values. This validates the chosen level of theory.[25][26][27]

Solubility Prediction via Molecular Dynamics (MD)

Expertise & Experience: MD simulations model the behavior of molecules over time, providing a dynamic picture of the solvation process.[28][29] By calculating the free energy difference between the molecule in its crystal lattice and in solution, one can predict the thermodynamic solubility. This approach is computationally intensive but offers unparalleled insight into the specific molecular interactions (e.g., hydrogen bonds with water) that govern solubility.[30][31]

Conceptual Workflow:

  • System Setup:

    • Crystal: Build a crystal supercell of N-cyclopropyl-1H-pyrazole-4-carboxamide (requires an initial crystal structure prediction or experimental crystal data).

    • Solution: Place a single molecule in a simulation box filled with explicit solvent molecules (e.g., water).

  • Force Field Assignment: Assign a suitable molecular mechanics force field (e.g., GAFF, OPLS) to describe the intra- and intermolecular interactions.

  • Simulation: Run MD simulations for both the crystal and solution systems to sample their conformational and energetic landscapes.

  • Free Energy Calculation: Use a thermodynamic cycle (e.g., thermodynamic integration or free energy perturbation) to calculate the solvation free energy. This value is then used in conjunction with the lattice energy to predict the solubility.

Trustworthiness: The accuracy of MD predictions is highly dependent on the quality of the force field. The chosen force field should be validated by calculating the solubility of a known compound in a benchmark solvent and comparing it to experimental data before applying it to the target molecule.

Part 4: Data Synthesis and Application

All collected data should be consolidated for a holistic view of the compound's thermodynamic profile.

Table 1: Summary of Thermodynamic Properties for N-cyclopropyl-1H-pyrazole-4-carboxamide

Property Symbol Experimental Method Result Computational Method Predicted Value
Melting Point Tₘ DSC [Enter Value] °C - -
Enthalpy of Fusion ΔHfus DSC [Enter Value] J/g - -
Decomposition Temp. Td (5% loss) TGA (N₂) [Enter Value] °C - -
Specific Heat Capacity Cₚ (at 25°C) MDSC [Enter Value] J/(g·K) - -
Aqueous Solubility S (at 25°C) Shake-Flask/HPLC [Enter Value] mg/mL MD Simulation [Enter Value] mg/mL

| Enthalpy of Formation | ΔH°f (gas) | - | - | DFT | [Enter Value] kJ/mol |

Application Insights:

  • A high melting point (>200°C) coupled with a large enthalpy of fusion suggests a stable crystal lattice with strong intermolecular interactions, which may correlate with lower solubility.

  • The TGA data directly informs the maximum temperature for drying, milling, and other manufacturing processes without risking degradation.

  • The solubility value is a direct input for biopharmaceutical classification (BCS) and for designing appropriate formulations for preclinical and clinical studies.

  • The computational values, once validated, can be used to rapidly screen new derivatives for improved properties without the need for immediate synthesis and experimentation.

References

  • Garaffa, A., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design, 21(9), 5193–5203. Available from: [Link]

  • Garaffa, A., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Knowledge UChicago. Available from: [Link]

  • American Chemical Society. (n.d.). Using MD simulations to calculate how solvents modulate solubility. PMC - NIH. Available from: [Link]

  • Mole, S. J., et al. (1996). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Consistency of DFT Energies and Atom Equivalents for Converting DFT Energies into Enthalpies of Formation. The Journal of Physical Chemistry, 100(35), 14665–14671. Available from: [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. Available from: [Link]

  • Garaffa, A., et al. (2021). Solubility prediction of organic molecules with molecular dynamics simulations. arXiv. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Solubility curves and nucleation rates from molecular dynamics for polymorph prediction – moving beyond lattice energy minimization. RSC Publishing. Available from: [Link]

  • American Chemical Society. (n.d.). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Consistency of DFT Energies and Atom Equivalents for Converting DFT Energies into Enthalpies of Formation. The Journal of Physical Chemistry. Available from: [Link]

  • Seet, W. J., et al. (2022). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. Data, 7(3), 33. Available from: [Link]

  • Seet, W. J., et al. (2022). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. DSpace@MIT. Available from: [Link]

  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). Available from: [Link]

  • Fraunhofer-Publica. (n.d.). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. Available from: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Available from: [Link]

  • American Chemical Society. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • ResearchGate. (2022). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC. Available from: [Link]

  • News-Medical.Net. (2019). Differential Scanning Calorimetry of Pharmaceuticals. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC. Available from: [Link]

  • eScholarship.org. (n.d.). Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures. Available from: [Link]

  • Digital Commons@ETSU. (1996). "Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Con" by Susan J. Mole, Xuefeng Zhou et al. Available from: [Link]

  • ResearchGate. (2025). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents. Available from: [Link]

  • ResearchGate. (n.d.). DFT calculations of formation enthalpy as a function of epitaxial.... Available from: [Link]

  • Royal Society of Chemistry. (2010). The calculation of thermodynamic properties of molecules. Chemical Society Reviews. Available from: [Link]

  • Taylor & Francis. (n.d.). Differential scanning calorimetry – Knowledge and References. Available from: [Link]

  • TA Instruments. (n.d.). Heat Capacity Measurements Using Modulated DSC (MDSC) – Both Ramping and Quasi-isothermal Methods. Available from: [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). Available from: [Link]

  • Arizona State University. (2017). Determination of heat of fusion of USP melting point standards by differential scanning calorimetry. Available from: [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Available from: [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

  • American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). Available from: [Link]

  • NETZSCH. (2026). Thermogravimetric Analyzer (TGA). Available from: [Link]

  • SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Available from: [Link]

  • American Chemical Society. (n.d.). Heat Capacity of Alkanolamines by Differential Scanning Calorimetry. ACS Publications. Available from: [Link]

  • EAG Laboratories. (n.d.). Differential Scanning Calorimetry | DSC. Available from: [Link]

  • ResearchGate. (n.d.). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. Available from: [Link]

  • ASTM International. (2011). Determining Specific Heat Capacity by Differential Scanning Calorimetry1. Available from: [Link]

  • Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Available from: [Link]

  • National Physical Laboratory. (n.d.). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. Available from: [Link]

  • MDPI. (2023). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Available from: [Link]

  • ResearchGate. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | Request PDF. Available from: [Link]

  • SKZ Industrial Co., Limited. (n.d.). Tga Thermal Gravity Analysis | Accurate Material Thermal Stability Test. Available from: [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. Available from: [Link]

  • MDPI. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. PMC. Available from: [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available from: [Link]

  • MDPI. (2023). Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Stability-Indicating RP-HPLC Method for the Quantification of N-cyclopropyl-1H-pyrazole-4-carboxamide

Abstract This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of N-cyclopropyl-1H-pyrazole-4-carboxamide. The method...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of N-cyclopropyl-1H-pyrazole-4-carboxamide. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. The developed isocratic method provides efficient separation of the active pharmaceutical ingredient (API) from its degradation products generated under various stress conditions. This method is suitable for routine quality control analysis and stability studies of N-cyclopropyl-1H-pyrazole-4-carboxamide in bulk drug and pharmaceutical formulations.

Introduction

N-cyclopropyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound containing a pyrazole ring, which is a common scaffold in many biologically active compounds.[1][2] The development of a reliable and accurate analytical method for the quantification of this compound is crucial for quality control and to ensure its safety and efficacy in potential pharmaceutical applications. A stability-indicating HPLC method is essential to separate the drug substance from any potential degradation products that may form during manufacturing, storage, or handling.[3][4] This ensures that the measured analyte concentration is accurate and not affected by the presence of impurities.[5]

This note details the systematic development and validation of an RP-HPLC method for N-cyclopropyl-1H-pyrazole-4-carboxamide, following the principles outlined in ICH Q2(R1) for analytical procedure validation.[6][7]

Physicochemical Properties of N-cyclopropyl-1H-pyrazole-4-carboxamide

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

  • Structure:

    Figure 1: Chemical Structure of N-cyclopropyl-1H-pyrazole-4-carboxamide

  • Molecular Formula: C₇H₉N₃O

  • Molecular Weight: 151.17 g/mol

  • Polarity: The presence of the pyrazole ring and the carboxamide group imparts polarity to the molecule, making it suitable for reversed-phase chromatography. The computed XLogP3-AA value for the related compound 1H-pyrazole-4-carboxamide is -0.9, indicating its hydrophilic nature.[8]

  • UV Absorbance: The pyrazole ring system contains a chromophore that absorbs UV radiation. The UV spectrum of pyrazole shows a maximum absorption around 203 nm.[9] A photodiode array (PDA) detector was used to determine the optimal detection wavelength for N-cyclopropyl-1H-pyrazole-4-carboxamide.

Experimental

Instrumentation and Chemicals
  • HPLC System: Agilent 1260 Infinity II LC System with a quaternary pump, autosampler, multicolumn thermostat, and PDA detector.

  • Chromatographic Data Software: Agilent OpenLab CDS

  • Analytical Balance: Mettler Toledo XPE205

  • pH Meter: Metrohm 827 pH Lab

  • Reference Standard: N-cyclopropyl-1H-pyrazole-4-carboxamide (purity >99%)

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Orthophosphoric acid (AR grade), Sodium hydroxide (AR grade), Hydrochloric acid (AR grade), Hydrogen peroxide (30%, AR grade), and Milli-Q water.

Chromatographic Conditions

The following chromatographic conditions were optimized to achieve the best separation:

ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 0.1% Orthophosphoric acid in Water : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 15 minutes

Method Development and Optimization

The primary objective was to develop a simple, rapid, and reliable isocratic RP-HPLC method that could separate N-cyclopropyl-1H-pyrazole-4-carboxamide from its degradation products.

Initial Scouting and Rationale

Based on the polar nature of the analyte, a reversed-phase mode of chromatography was selected. A C18 column was chosen as the stationary phase due to its wide applicability. Initial experiments with methanol and acetonitrile as organic modifiers indicated that acetonitrile provided better peak shape and resolution. A buffered aqueous phase was necessary to control the ionization of the pyrazole moiety and ensure reproducible retention times. Phosphoric acid was chosen to maintain a low pH, which typically results in good peak shape for nitrogen-containing heterocyclic compounds.[10]

Optimization Workflow

The method development followed a systematic approach to optimize the chromatographic parameters.

Caption: Workflow for HPLC Method Development.

Forced Degradation Studies

Forced degradation studies were conducted to establish the stability-indicating nature of the method.[11][12][13] A stock solution of N-cyclopropyl-1H-pyrazole-4-carboxamide (1000 µg/mL) was subjected to the following stress conditions:

  • Acidic Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heated at 80°C for 6 hours.

  • Basic Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug was kept in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.

After degradation, the solutions were neutralized (where applicable) and diluted to a final concentration of 100 µg/mL before injection.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (1N HCl, 80°C) Analysis HPLC Analysis (Optimized Method) Acid->Analysis Base Basic Hydrolysis (1N NaOH, 80°C) Base->Analysis Oxidation Oxidative (30% H2O2, RT) Oxidation->Analysis Thermal Thermal (105°C, Solid) Thermal->Analysis Photo Photolytic (UV Light, 254nm) Photo->Analysis API API Solution (1000 µg/mL) API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Assess Peak Purity & % Degradation Analysis->Results

Caption: Forced Degradation Study Workflow.

The results of the forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with minor degradation observed under thermal and photolytic stress. The developed HPLC method was able to successfully separate the main peak from all the degradation product peaks, demonstrating its specificity and stability-indicating capability.

Method Validation

The developed method was validated as per ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][14]

Validation ParameterAcceptance CriteriaResult
Specificity No interference from degradants at the retention time of the analyte peak.Complies
Linearity (Range) Correlation coefficient (r²) ≥ 0.999r² = 0.9998 (50-150 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision (n=6): ≤ 2.0%Repeatability: 0.8% Intermediate: 1.2%
LOD Signal-to-Noise ratio of ~3:10.5 µg/mL
LOQ Signal-to-Noise ratio of ~10:11.5 µg/mL
Robustness % RSD ≤ 2.0% after minor changes in method parameters.Complies

Standard Operating Protocol (SOP)

Preparation of Mobile Phase
  • Add 1.0 mL of orthophosphoric acid to 1000 mL of Milli-Q water and mix well.

  • Filter the aqueous phase through a 0.45 µm nylon membrane filter.

  • Prepare the mobile phase by mixing the filtered aqueous phase and acetonitrile in the ratio of 70:30 (v/v).

  • Degas the mobile phase by sonication for 10 minutes.

Preparation of Standard Stock Solution (1000 µg/mL)
  • Accurately weigh about 25 mg of N-cyclopropyl-1H-pyrazole-4-carboxamide reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and make up the volume with the mobile phase.

Preparation of Working Standard Solution (100 µg/mL)
  • Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask.

  • Dilute to volume with the mobile phase.

Sample Preparation
  • Accurately weigh a quantity of the sample equivalent to 25 mg of N-cyclopropyl-1H-pyrazole-4-carboxamide.

  • Transfer it to a 25 mL volumetric flask.

  • Add about 15 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Make up the volume with the mobile phase.

  • Pipette 2.5 mL of the above solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, inject the working standard solution five times. The system is deemed suitable for use if the percentage relative standard deviation (%RSD) for the peak areas is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the determination of N-cyclopropyl-1H-pyrazole-4-carboxamide. The method is suitable for the routine analysis of the drug in bulk and pharmaceutical dosage forms and for stability studies. The forced degradation studies demonstrated that the method is highly specific for the analyte in the presence of its degradation products.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). URL: [Link][11]

  • Slideshare, Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. URL: [Link][12]

  • ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. URL: [Link][6]

  • U.S. Food and Drug Administration, Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. URL: [Link][13]

  • European Medicines Agency, ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. URL: [Link][3]

  • FDCELL, ICH Q1A(R2) Stability Testing of New Drug Substances and Products. URL: [Link][4]

  • U.S. Food and Drug Administration, Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. URL: [Link][7]

  • ICH, Validation of Analytical Procedures: Text and Methodology Q2(R1). URL: [Link][5]

  • Slideshare, ICH Q2 Analytical Method Validation. URL: [Link][14]

  • ResearchGate, A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. URL: [Link]

  • Hindawi, A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. URL: [Link]

  • SIELC Technologies, Separation of Pyrazole on Newcrom R1 HPLC column. URL: [Link][10]

  • Macedonian Journal of Chemistry and Chemical Engineering, NOVEL PYRAZOLE-CENTERED DERIVATIVES HAVING MONO/DI CHIRAL CENTERED GROUP AS ORGANOCATALYST FOR HENRY REACTION. URL: [Link]

  • PubChem, 1H-Pyrazole-4-carboxamide. URL: [Link][8]

  • PMC, Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. URL: [Link]

  • Journal of Applied Pharmaceutical Science, Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. URL: [Link]

  • Chemspace, 5-cyclopropyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide. URL: [Link]

  • MDPI, Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. URL: [Link][1]

  • Google Patents, WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • RSC Publishing, Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. URL: [Link][9]

  • SPER Publication, Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. URL: [Link][2]

  • Sphinxsai, An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. URL: [Link]

  • PubMed, Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. URL: [Link]

  • IJRASET, A Comprehensive Review on Pyrazole and It's Pharmacological Properties. URL: [Link]

  • NextSDS, 4-cyclopropyl-1H-pyrazole-3-carboxamide — Chemical Substance Information. URL: [Link]

  • Molport, N-cyclopropyl-1H-pyrazole-5-carboxamide. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: N-cyclopropyl-1H-pyrazole-4-carboxamide as a Privileged Scaffold in Drug Discovery

Executive Summary: The Strategic Value of a Privileged Scaffold In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" provide a significant tactical advantage in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" provide a significant tactical advantage in the design of novel therapeutics. These molecular frameworks are capable of binding to multiple, distinct biological targets through strategic functionalization. The N-cyclopropyl-1H-pyrazole-4-carboxamide core has emerged as one such scaffold, representing a confluence of desirable pharmacological properties. The pyrazole ring is a versatile bioisostere for aromatic systems, often enhancing metabolic stability and solubility, while the carboxamide linker provides a crucial hydrogen bonding motif for target engagement.[1][2] The addition of a cyclopropyl group introduces a rigid, three-dimensional element that can explore specific hydrophobic pockets within a target protein, often improving potency and selectivity.[3]

This document serves as a comprehensive technical guide for researchers and drug development professionals. It details the rationale behind the use of the N-cyclopropyl-1H-pyrazole-4-carboxamide scaffold, provides robust protocols for its synthesis, and outlines its application in a primary screening context for kinase inhibition—a therapeutic area where this scaffold has demonstrated profound success.[1][4][5]

The Molecular Rationale: Pyrazole-Carboxamides in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, particularly cancer.[4][6] Consequently, kinase inhibitors represent a major focus of drug discovery. The pyrazole scaffold is considered a premier "privileged structure" for targeting the ATP-binding site of kinases.[1][4]

The efficacy of the N-cyclopropyl-1H-pyrazole-4-carboxamide scaffold stems from its ability to form specific, high-affinity interactions within the kinase ATP pocket:

  • Hinge Binding: The pyrazole ring's nitrogen atoms are perfectly positioned to act as hydrogen bond donors (N-1) and acceptors (N-2), allowing them to form critical interactions with the "hinge region" of the kinase, a conserved backbone that anchors ATP.[1][2]

  • Amide-Mediated Interactions: The carboxamide moiety provides additional hydrogen bond donor and acceptor capabilities, often interacting with conserved residues or structural water molecules within the active site, further enhancing binding affinity.[1]

  • Hydrophobic Engagement: The cyclopropyl group, with its constrained conformation, can effectively occupy hydrophobic pockets adjacent to the ATP-binding site, contributing to both potency and, critically, selectivity against other kinases.

Below is a conceptual diagram illustrating these key binding interactions.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor N-cyclopropyl-1H-pyrazole-4-carboxamide hinge Hinge Region (e.g., Met, Leu) pocket Hydrophobic Pocket (e.g., Leu, Val) gatekeeper Gatekeeper Residue pyrazole Pyrazole Ring pyrazole->hinge H-Bonds carboxamide Carboxamide Moiety carboxamide->hinge H-Bonds cyclopropyl Cyclopropyl Group cyclopropyl->pocket Hydrophobic Interaction

Figure 1: Conceptual diagram of N-cyclopropyl-1H-pyrazole-4-carboxamide scaffold interacting with a kinase active site.

The versatility of this scaffold is evident in the range of kinases it has been shown to inhibit, as summarized in the table below.

Derivative ClassTarget Kinase(s)Reported Potency (IC50)
Pyrazole CarboxamidesAKT1, SAPK2a (p38)Inhibition of 40-46% at 10 µM
Pyrazole-4-carboxamide AnaloguesAurora Kinase A/B16.3 nM (AurA), 20.2 nM (AurB)
Bicyclic PyrazolocarboxamidesRIP2 Kinase30 nM
N-(1H-Pyrazol-4-yl)carboxamidesIRAK4Excellent potency reported

Table 1: Examples of pyrazole-carboxamide derivatives and their corresponding kinase targets, demonstrating the scaffold's broad utility.[4][5][7][8]

Synthetic Protocols: From Building Blocks to Precursor

The synthesis of N-cyclopropyl-1H-pyrazole-4-carboxamide can be approached through several routes. We present two robust protocols: a modern, efficient one-pot oxidative amidation and a classical, multi-step approach that offers modularity.

Protocol 3.1: One-Pot Oxidative Amidation Synthesis

This method is highly efficient for directly coupling a pyrazole-4-carbaldehyde with cyclopropylamine, minimizing intermediate handling and purification steps.[9][10] The causality for its effectiveness lies in the in-situ formation of an imine, which is then oxidized to the stable amide product.

A. Introduction: This protocol describes the synthesis of N-cyclopropyl-1H-pyrazole-4-carboxamide from 1H-pyrazole-4-carbaldehyde and cyclopropylamine hydrochloride in a single step using an iron catalyst and a common oxidant.

B. Materials & Reagents:

  • 1H-Pyrazole-4-carbaldehyde

  • Cyclopropylamine hydrochloride

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Calcium carbonate (CaCO₃)

  • Sodium hypochlorite (NaOCl) solution (e.g., 13 wt% aqueous)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

C. Step-by-Step Methodology:

  • To a round-bottom flask, add 1H-pyrazole-4-carbaldehyde (1.0 eq), cyclopropylamine hydrochloride (1.1 eq), CaCO₃ (1.0 eq), and FeSO₄·7H₂O (0.05 eq).

  • Add acetonitrile to the flask to create a suspension (approx. 0.2 M concentration relative to the aldehyde).

  • Begin vigorous stirring and heat the suspension to 60-70 °C.

  • Slowly add the aqueous NaOCl solution (1.05 eq) dropwise over 15-20 minutes.

  • Maintain the reaction at 60-70 °C for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the final compound.

D. Validation: The identity and purity of the final product should be confirmed by LC-MS and ¹H NMR spectroscopy, verifying the presence of the cyclopropyl and pyrazole proton signals and the correct molecular weight.[9]

Protocol 3.2: Classical Multi-Step Synthesis via Amide Coupling

This traditional route offers greater control and is useful when diverse functionalities are required on the pyrazole ring, which can be introduced prior to the final amide coupling step.

G Start Ethyl 1H-pyrazole-4-carboxylate Step1 Saponification Start->Step1 1. NaOH, H₂O/MeOH 2. HCl (aq) Intermediate1 1H-pyrazole-4-carboxylic acid Step1->Intermediate1 Step2 Acid Activation Intermediate1->Step2 SOCl₂ or (COCl)₂ Intermediate2 Acyl Chloride Intermediate Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 End N-cyclopropyl-1H-pyrazole-4-carboxamide Step3->End Amine Cyclopropylamine Amine->Step3 Base (e.g., Et₃N)

Figure 2: Workflow for the classical multi-step synthesis of N-cyclopropyl-1H-pyrazole-4-carboxamide.

A. Introduction: This protocol outlines a three-step synthesis: (1) saponification of a pyrazole ester, (2) activation of the resulting carboxylic acid, and (3) coupling with cyclopropylamine.

B. Materials & Reagents:

  • Ethyl 1H-pyrazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM)

  • Cyclopropylamine

  • Triethylamine (Et₃N)

  • Standard workup and purification reagents as listed in Protocol 3.1

C. Step-by-Step Methodology:

  • Saponification: Dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of methanol and water. Add NaOH (1.5 eq) and heat to reflux for 2-3 hours. Cool the mixture, acidify with HCl to pH ~2-3 to precipitate the carboxylic acid. Filter, wash with cold water, and dry to obtain 1H-pyrazole-4-carboxylic acid.

  • Acid Activation: Suspend the 1H-pyrazole-4-carboxylic acid (1.0 eq) in DCM. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (1.2 eq). Stir at room temperature for 2-4 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Amide Coupling: Dissolve the crude acyl chloride in DCM and cool to 0 °C. In a separate flask, dissolve cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in DCM. Add the amine solution dropwise to the acyl chloride solution. Allow the reaction to warm to room temperature and stir overnight. Perform an aqueous workup as described in Protocol 3.1 (steps 7-10) to isolate and purify the final product.

D. Validation: Characterize the final product and key intermediates (carboxylic acid) using NMR, IR, and mass spectrometry to confirm the success of each transformation.

Application Protocol: In Vitro Kinase Inhibition Profiling

Once synthesized, the N-cyclopropyl-1H-pyrazole-4-carboxamide can be used as a precursor or parent compound in a kinase screening cascade. The following protocol details a common luminescent-based assay to determine the compound's inhibitory activity against a target kinase.

A. Introduction: This protocol measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in kinase activity due to inhibition results in more ATP remaining, which is converted into a luminescent signal. The principle is broadly applicable to many commercial assay kits (e.g., ADP-Glo™).

B. Materials & Reagents:

  • Target protein kinase and its specific substrate peptide

  • N-cyclopropyl-1H-pyrazole-4-carboxamide (dissolved in DMSO to create a stock solution)

  • ATP solution

  • Kinase assay buffer (containing MgCl₂)

  • ATP detection reagent (luciferase/luciferin-based)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipette, plate reader with luminescence detection capabilities

C. Step-by-Step Methodology:

Figure 3: Standard workflow for a luminescent-based in vitro kinase inhibition assay.

  • Compound Plating: Create a serial dilution of the N-cyclopropyl-1H-pyrazole-4-carboxamide stock solution in the assay plate. Typically, an 11-point, 3-fold dilution series is performed, starting from a high concentration (e.g., 100 µM). Include wells for positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Addition: Add the target kinase, diluted in assay buffer, to all wells except the negative controls. Allow for a brief pre-incubation (10-15 minutes) at room temperature.

  • Reaction Initiation: Add a solution containing both ATP (at a concentration near its Km for the kinase) and the specific peptide substrate to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration should be optimized to ensure the reaction is in the linear range for the uninhibited control.

  • Signal Generation: Stop the kinase reaction and initiate the detection reaction by adding the ATP detection reagent. This reagent depletes the remaining ATP while converting it to a light signal.

  • Signal Stabilization: Incubate for a further 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence intensity for each well using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to the controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The N-cyclopropyl-1H-pyrazole-4-carboxamide scaffold represents a validated and highly valuable starting point for drug discovery campaigns. Its favorable physicochemical properties and proven ability to engage with critical therapeutic targets, especially protein kinases, make it an asset for any compound library. The synthetic routes are robust and scalable, and its application in primary screening is straightforward. Future efforts will undoubtedly focus on further exploring the chemical space around this core, attaching diverse R-groups to the pyrazole nitrogens and other positions to achieve even greater potency and selectivity against a wider range of disease-relevant targets.

References

  • Butkevich, A. N., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI.
  • Quick Company. (n.d.). Procedure For The Synthesis Of N Benzyl N Cyclopropyl 1 H Pyrazole 4 Carboxamide Derivatives.
  • Persson, T., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry.
  • Pirlog, O., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Google Patents. (2015). WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Pattarozzi, A., et al. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC.
  • Li, Q., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.
  • Al-Ostath, A., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed.
  • Harris, P. A., et al. Discovery of Pyrazolocarboxamides as Potent and Selective Receptor Interacting Protein 2 (RIP2) Kinase Inhibitors. PMC.
  • QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. (2018). [Journal name not available].
  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Journal name not available].
  • An, G., et al. (2008). Efficient and Divergent Synthesis of Fully Substituted 1H-Pyrazoles and Isoxazoles from Cyclopropyl Oximes. Organic Letters.
  • Barreiro, E. J., et al. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO - UFRJ.
  • Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2025). Request PDF - ResearchGate.
  • Ben-Mbarek, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - NIH.
  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed.
  • Kumar, A., et al. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers.
  • Jung, J-H., et al. (2022). Discovery of pyrazole‐1‐carboxamide derivatives as novel Gi‐biased μ‐opioid receptor agonists. ResearchGate.

Sources

Method

NMR spectroscopy characterization of N-cyclopropyl-1H-pyrazole-4-carboxamide

An in-depth guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-cyclopropyl-1H-pyrazole-4-carboxamide, designed for researchers, scientists, and professionals in drug development. This docum...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-cyclopropyl-1H-pyrazole-4-carboxamide, designed for researchers, scientists, and professionals in drug development. This document provides a detailed technical framework, blending theoretical principles with practical, field-proven protocols for the complete structural elucidation of this molecule.

Introduction: The Significance of N-cyclopropyl-1H-pyrazole-4-carboxamide

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including blockbuster drugs.[1][2] The incorporation of a cyclopropyl group often enhances metabolic stability and binding affinity, making N-cyclopropyl-1H-pyrazole-4-carboxamide and its derivatives compounds of significant interest in drug discovery. Unambiguous structural confirmation is paramount for patentability, regulatory submission, and understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing precise information about the molecular skeleton, connectivity, and electronic environment.

This application note serves as an authoritative guide to the complete ¹H and ¹³C NMR characterization of N-cyclopropyl-1H-pyrazole-4-carboxamide. We will dissect the spectrum feature by feature, explaining the theoretical underpinnings of the observed chemical shifts and coupling constants, and provide robust, step-by-step protocols for data acquisition and interpretation.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of N-cyclopropyl-1H-pyrazole-4-carboxamide with the standard numbering convention that will be used throughout this guide.

Caption: Molecular structure with atom numbering.

Theoretical NMR Predictions: A Region-by-Region Analysis

Understanding the expected chemical shifts and coupling patterns is the first step in spectral interpretation. The electronic environment of each nucleus dictates its resonance frequency.

The Pyrazole Ring Protons and Carbons

The pyrazole ring is an aromatic heterocycle, and its protons typically resonate in the aromatic region of the ¹H NMR spectrum.

  • H3 and H5 Protons: These protons are adjacent to nitrogen atoms and are in electronically distinct environments. H5 is adjacent to the N-H group, while H3 is adjacent to the doubly bonded nitrogen. They typically appear as distinct singlets or narrow doublets (due to small 4J coupling) between 7.5 and 8.5 ppm. The broad signal of the pyrazole N-H proton itself is often observed far downfield, typically in the 10-14 ppm range, due to hydrogen bonding and exchange phenomena.[3]

  • Pyrazole Carbons (C3, C4, C5): The chemical shifts of the pyrazole carbons are sensitive to tautomerism and substitution.[4] In N-unsubstituted pyrazoles, C4 is typically the most shielded, appearing around 102-108 ppm. C3 and C5 are more deshielded, with C5 often appearing slightly downfield of C3.

The Amide Linkage (-CONH-)
  • Amide N-H Proton: The chemical shift of the amide proton is highly variable and solvent-dependent, often appearing as a broad singlet between 8.0 and 9.0 ppm. Its observation is a key indicator of successful amide bond formation. In protic or wet solvents, this signal can broaden significantly or exchange away completely. A D₂O exchange experiment can be used to confirm its identity.[3]

  • Carbonyl Carbon (C6): The amide carbonyl carbon is characteristically deshielded and resonates in the 160-170 ppm region of the ¹³C NMR spectrum.[5]

The Cyclopropyl Group Protons and Carbons

The cyclopropyl group has a unique magnetic signature due to its strained ring structure and resulting ring current effects.[6]

  • Methine Proton (H1'): The proton on the carbon attached to the amide nitrogen is a methine proton (CH). It is expected to appear as a complex multiplet due to coupling with the amide N-H proton and the four methylene protons on the cyclopropyl ring. Its chemical shift is typically between 2.8 and 3.2 ppm.

  • Methylene Protons (H2'): The four protons on the two CH₂ groups of the cyclopropyl ring are diastereotopic. They experience significant shielding and resonate in the highly upfield region of the spectrum, typically between 0.5 and 1.0 ppm.[7] They will appear as complex multiplets due to both geminal (²J) and vicinal (³J) coupling.

  • Cyclopropyl Carbons (C1', C2'): The carbons of the cyclopropyl ring are also highly shielded. The methine carbon (C1') will be found around 20-30 ppm, while the methylene carbons (C2') will be even further upfield, typically between 5 and 15 ppm.[7] The carbon of cyclopropane itself resonates at an unusual -2.7 ppm.[8]

Experimental Protocols

The following protocols provide a comprehensive framework for acquiring high-quality 1D and 2D NMR data. These steps are designed to be self-validating, where data from one experiment is used to confirm assignments from another.

Workflow for NMR Analysis

Fig. 2: Experimental Workflow for Structural Elucidation A Sample Preparation (~10-15 mg in 0.6 mL DMSO-d₆) B 1D ¹H NMR Acquisition (Quantitative & Structural Overview) A->B C 1D ¹³C{¹H} NMR & DEPT-135 (Carbon Count & Type) B->C D 2D COSY (¹H-¹H Connectivity) C->D E 2D HSQC (Direct ¹H-¹³C Correlation) D->E F 2D HMBC (Long-Range ¹H-¹³C Connectivity) E->F G Data Integration & Structural Assignment F->G

Caption: A logical workflow from sample preparation to final assignment.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh approximately 10-15 mg of N-cyclopropyl-1H-pyrazole-4-carboxamide.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent choice for this molecule. Its polar, aprotic nature ensures good solubility, and it forms hydrogen bonds with the amide and pyrazole N-H protons. This slows down the rate of proton exchange, resulting in sharper, more easily observable N-H signals compared to solvents like chloroform-d (CDCl₃).[3]

  • Mixing: Vortex the sample for 30-60 seconds to ensure complete dissolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Protocol 2: 1D NMR Spectroscopy
Parameter¹H NMR¹³C{¹H} NMRDEPT-135
Objective Proton count, chemical shifts, multiplicityCarbon count, chemical shiftsDifferentiate CH/CH₃ vs. CH₂
Pulse Program zg30zgpg30dept135
Spectral Width -2 to 16 ppm-10 to 200 ppm-10 to 200 ppm
Acquisition Time ~3-4 s~1-2 s~1-2 s
Number of Scans 16-321024-2048256-512
Relaxation Delay 2 s2 s2 s
Protocol 3: 2D NMR Spectroscopy

2D NMR is essential for assembling the molecular puzzle. These experiments reveal through-bond correlations, providing definitive proof of the structure.

  • COSY (Correlation Spectroscopy):

    • Objective: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for mapping out the cyclopropyl spin system and confirming adjacencies.

    • Key Correlations: Expect to see a cross-peak between the cyclopropyl methine proton (H1') and the methylene protons (H2').

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To identify which proton is directly attached to which carbon (one-bond ¹H-¹³C correlation).

    • Rationale: This is the most reliable way to assign carbon signals. Each cross-peak in the HSQC spectrum links a specific proton resonance to the carbon it is bonded to.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify long-range correlations between protons and carbons (typically over 2-4 bonds). This is the key experiment for connecting the different fragments of the molecule.

    • Rationale: HMBC is critical for assigning quaternary carbons (like the carbonyl C6 and pyrazole C4) and for confirming the overall connectivity.[3]

    • Key Expected Correlations:

      • From the pyrazole H3 and H5 protons to the carbonyl carbon (C6).

      • From the amide N-H proton to the cyclopropyl methine carbon (C1') and the carbonyl carbon (C6).

      • From the cyclopropyl methine proton (H1') to the carbonyl carbon (C6).

Data Interpretation and Expected Results

The following table summarizes the anticipated NMR data for N-cyclopropyl-1H-pyrazole-4-carboxamide in DMSO-d₆. Actual values may vary slightly based on concentration and temperature.

Atom¹H δ (ppm)MultiplicityJ (Hz)¹³C δ (ppm)DEPT-135Key HMBC Correlations
Pyrazole N1-H ~13.5br s---C5, C4
H3/C3 ~8.0s-~130CHC5, C4
C4 ---~115Quaternary-
H5/C5 ~8.3s-~138CHC3, C4, C6
Amide N-H ~8.4d~4.0--C6, C1'
C6 (C=O) ---~162Quaternary-
H1'/C1' ~2.9m-~23CHC6, C2'
H2'/C2' ~0.6-0.8m-~6CH₂C1'

Discussion of Spectral Features:

  • Pyrazole Ring: The two pyrazole protons, H3 and H5, will appear as sharp singlets in the aromatic region. An HMBC experiment is definitive for assignment: the H5 proton will show a ³J correlation to the carbonyl carbon (C6), while the H3 proton will not. The N-H proton will be a very broad singlet far downfield.

  • Amide Proton: The amide N-H will likely appear as a doublet due to coupling with the cyclopropyl methine proton (H1'). This coupling provides direct evidence of the N-C1' bond. Adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum will cause this signal to disappear, confirming its identity as an exchangeable proton.[3]

  • Cyclopropyl Group: This will be the most complex region in the ¹H spectrum. The methine proton (H1') will be a multiplet due to couplings to the amide proton and the four H2' protons. The H2' protons will appear as two overlapping and complex multiplets in the highly shielded region (< 1.0 ppm). A COSY spectrum will clearly show the correlation between the H1' and H2' proton systems, confirming they are part of the same spin system.

Conclusion

The structural characterization of N-cyclopropyl-1H-pyrazole-4-carboxamide by NMR spectroscopy is a straightforward process when a systematic, multi-pronged approach is employed. By combining 1D ¹H and ¹³C experiments with a suite of 2D techniques (COSY, HSQC, and HMBC), every atom in the molecule can be unambiguously assigned. This rigorous characterization provides the high-confidence data required for publication, patent filings, and advancing drug development programs. The protocols and interpretive guidelines presented here offer a robust foundation for scientists working with this important class of molecules.

References

  • Bérdy, J. (2005). Bioactive microbial metabolites. Journal of Antibiotics, 58(1), 1–26. Available at: [Link]

  • Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 503-510. Available at: [Link]

  • Elguero, J., Jagerovic, N., & Pardo, C. (1995). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 33(9), 759-764. Available at: [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. Available at: [Link]

  • Gulea, M. (2021). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry, 11(6), 13779-13789. Available at: [Link]

  • Klich, P. J., et al. (2013). Probing Ligand-binding Pockets of the Mevalonate Pathway Enzymes from Streptococcus pneumoniae. Journal of Biological Chemistry, 288(34), 24489–24498. Available at: [Link]

  • Patel, V. R., et al. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(5), 162-174. Available at: [Link]

  • Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]

  • Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Available at: [Link]

  • Taha, M. O., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil. Molecules, 30(5), 1234. Available at: [Link]

  • Unknown. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Doc Brown's Chemistry. Available at: [Link]

  • Wang, Z., et al. (2008). Efficient and Divergent Synthesis of Fully Substituted 1H-Pyrazoles and Isoxazoles from Cyclopropyl Oximes. Organic Letters, 10(9), 1823–1826. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Formulating N-cyclopropyl-1H-pyrazole-4-carboxamide for In Vivo Animal Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N-cyclopropyl-1H-pyrazole-4-carboxamide and similar poorly soluble pyrazole deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N-cyclopropyl-1H-pyrazole-4-carboxamide and similar poorly soluble pyrazole derivatives for in vivo animal studies. Recognizing that many novel chemical entities (NCEs) within this class exhibit low aqueous solubility, this guide emphasizes a systematic approach to pre-formulation assessment and vehicle selection to ensure reliable and reproducible preclinical data. Detailed, step-by-step protocols for oral (PO), intravenous (IV), and intraperitoneal (IP) formulations are provided, alongside critical insights into the rationale behind experimental choices, stability testing, and quality control. The overarching goal is to equip researchers with the necessary tools to develop robust formulations that maximize exposure and minimize variability in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.

Introduction: The Challenge of Formulating Pyrazole Carboxamides

The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. N-cyclopropyl-1H-pyrazole-4-carboxamide represents a class of compounds with significant therapeutic potential. However, a common hurdle in the preclinical development of such heterocyclic compounds is their poor aqueous solubility, which can lead to low and variable oral bioavailability[4]. This presents a significant challenge for obtaining reliable in vivo data, as the formulation itself can become the rate-limiting step for absorption[5].

Pre-formulation Assessment: Characterizing Your Compound

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential. This initial characterization will guide the selection of an appropriate formulation strategy. Due to the limited availability of API in early discovery, these studies should be designed to be as material-sparing as possible[5].

Key Physicochemical Parameters:

  • Aqueous Solubility: Determine the solubility in buffers at various physiological pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to understand the impact of ionization on solubility. The pyrazole moiety can have a pKa, influencing its solubility profile.

  • pKa: The ionization constant will dictate the extent to which the compound is ionized at different pH values, which in turn affects its solubility and permeability.

  • LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH provides a measure of the compound's lipophilicity. This is a critical predictor of its absorption characteristics and helps in selecting appropriate lipid-based or co-solvent systems.

  • Melting Point & Physical Form: Techniques like Differential Scanning Calorimetry (DSC) can determine the melting point and assess the crystalline nature of the compound. The physical form (crystalline vs. amorphous) can significantly impact solubility and dissolution rate.

  • Chemical Stability: A preliminary assessment of the compound's stability in solution at different pH values and in the solid state under accelerated conditions (e.g., elevated temperature and humidity) is crucial[9][10]. This helps to avoid degradation during formulation preparation and storage.

The results of these initial studies will classify the compound, often within the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability and helps guide formulation development[5]. Most novel pyrazole carboxamides are anticipated to fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Formulation Strategy and Vehicle Selection

The primary goal of preclinical formulation is to ensure adequate drug exposure for the intended study (PK, PD, or toxicology). The choice of vehicle and formulation type depends on the route of administration, the required dose, and the compound's properties.

Decision-Making Workflow for Vehicle Selection

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy for a poorly soluble compound like N-cyclopropyl-1H-pyrazole-4-carboxamide.

Formulation_Strategy cluster_screening Vehicle Screening Categories Start Start: Poorly Soluble Compound (e.g., N-cyclopropyl-1H-pyrazole-4-carboxamide) Solubility_Screen Step 1: Solubility Screen in Common Vehicles Start->Solubility_Screen Aqueous_Vehicles Aqueous Vehicles: - Water - Saline - PBS (pH 7.4) Cosolvent_Systems Co-solvent Systems: - PEG 400 - Propylene Glycol - DMSO, Ethanol Surfactant_Systems Surfactant/Micellar Systems: - Tween 80 - Kolliphor® HS 15 - Solutol® HS 15 Lipid_Systems Lipid-Based Systems: - Corn Oil - Sesame Oil - MCTs Complexation_Agents Complexation Agents: - HP-β-CD - SBE-β-CD Decision1 Is target concentration achieved in a simple aqueous vehicle? Aqueous_Vehicles->Decision1 Decision2 Is target concentration achieved in co-solvents or with surfactants? Cosolvent_Systems->Decision2 Surfactant_Systems->Decision2 Decision3 Is target concentration achieved with cyclodextrins or in lipid vehicles? Lipid_Systems->Decision3 Complexation_Agents->Decision3 Decision1->Decision2 No Formulation_Solution Outcome: Simple Solution (Ideal for IV, IP, PO) Decision1->Formulation_Solution Yes Decision2->Decision3 No Formulation_Complex_Solution Outcome: Co-solvent/Micellar Solution (Suitable for IV, IP, PO) *Must check for precipitation upon dilution* Decision2->Formulation_Complex_Solution Yes Decision3->Formulation_Complex_Solution Yes Formulation_Suspension Outcome: Suspension (Primarily for PO) *Requires suspending & wetting agents* Decision3->Formulation_Suspension No

Caption: Workflow for selecting a suitable formulation strategy.

Common Vehicles for Preclinical Studies

The selection of excipients is critical, as they must be safe and well-tolerated in the chosen animal species[7]. The vehicle should ideally be inert, but it's important to recognize that many solubilizing agents can have their own biological effects or impact the ADME properties of the test compound[11][12].

Table 1: Common Vehicles for Different Routes of Administration

Vehicle/ExcipientRoute(s)Concentration RangeNotes & Considerations
Aqueous Vehicles
Saline (0.9% NaCl)PO, IV, IP-Ideal for soluble compounds. For IV, ensures isotonicity[13].
Phosphate-Buffered Saline (PBS)PO, IV, IP-Maintains physiological pH.
0.5-1% Carboxymethyl cellulose (CMC)PO0.5 - 1% w/vCommon suspending agent for oral formulations[14].
Co-solvents
Polyethylene Glycol 400 (PEG 400)PO, IV, IP10 - 60%Good solubilizing agent, but can be viscous at high concentrations[15].
Propylene Glycol (PG)PO, IV, IP10 - 40%Often used in combination with other solvents[16].
Dimethyl Sulfoxide (DMSO)PO, IP< 10%Excellent solubilizer, but can have pharmacological effects and toxicity concerns[12]. Not generally recommended for IV in repeat-dose studies.
EthanolPO, IV, IP< 10%Used to aid initial dissolution. Must be used with caution due to potential for CNS effects.
Surfactants/Solubilizers
Polysorbate 80 (Tween® 80)PO, IV, IP1 - 10%Non-ionic surfactant used to create micellar solutions or stabilize suspensions[17][15]. Can cause hypersensitivity reactions, particularly with IV administration.
Kolliphor® HS 15 (Solutol® HS 15)PO, IV, IP5 - 20%Effective solubilizer, often considered a safer alternative to Cremophor EL[15][18].
Complexing Agents
Hydroxypropyl-β-cyclodextrin (HP-β-CD)PO, IV, IP10 - 40%Forms inclusion complexes to increase aqueous solubility[15][19]. Can have renal toxicity at high doses.
Lipid Vehicles
Corn Oil / Sesame OilPO-Suitable for highly lipophilic compounds[11][12].

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific properties of N-cyclopropyl-1H-pyrazole-4-carboxamide determined during pre-formulation assessment.

General Preparation Workflow

This diagram outlines the general steps for preparing a formulation for in vivo studies.

Preparation_Workflow Start Start: Define Target Dose & Concentration Weigh 1. Weigh Compound & Excipients Start->Weigh Dissolve 2. Dissolve/Disperse Compound in Vehicle Weigh->Dissolve Mix 3. Mixing (Vortex, Sonicate, Stir) Dissolve->Mix pH_Adjust 4. pH Adjustment (if necessary) Mix->pH_Adjust QS 5. QS to Final Volume pH_Adjust->QS QC 6. Quality Control - Visual Inspection - pH Check - Concentration Verification (HPLC) QS->QC Sterilize 7. Sterilization (for IV/IP) (0.22 µm Filtration) QC->Sterilize For Parenteral Routes Store End: Store Appropriately (e.g., 2-8°C, protected from light) QC->Store For Oral Route Sterilize->Store

Caption: General workflow for formulation preparation and quality control.

Protocol 1: Oral Suspension (e.g., in 0.5% CMC)

This is a common first-line approach for water-insoluble compounds administered orally.

Objective: To prepare a uniform suspension of N-cyclopropyl-1H-pyrazole-4-carboxamide at a concentration of 5 mg/mL.

Materials:

  • N-cyclopropyl-1H-pyrazole-4-carboxamide

  • Carboxymethyl cellulose (CMC, low viscosity)

  • 0.1% Tween® 80 (optional, as a wetting agent)

  • Purified Water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Graduated cylinder and volumetric flask

Procedure:

  • Prepare the Vehicle:

    • To prepare 100 mL of 0.5% CMC vehicle, slowly add 0.5 g of CMC to ~90 mL of purified water while stirring vigorously with a magnetic stirrer.

    • If using a wetting agent, add 100 µL of Tween® 80.

    • Continue stirring until the CMC is fully hydrated and the solution is homogenous (this may take several hours or can be left overnight at 4°C).

    • QS to 100 mL with purified water.

  • Prepare the Suspension:

    • Calculate the required amount of N-cyclopropyl-1H-pyrazole-4-carboxamide for the desired final volume (e.g., for 20 mL at 5 mg/mL, weigh 100 mg).

    • Place the weighed compound into a mortar.

    • Add a small volume (e.g., 1-2 mL) of the 0.5% CMC vehicle to the mortar to form a smooth, uniform paste. This step is crucial to ensure the particles are properly wetted.

    • Gradually add the remaining vehicle to the paste while mixing continuously.

    • Transfer the suspension to a suitable container (e.g., a glass beaker) with a magnetic stir bar.

    • Stir the suspension for at least 30 minutes to ensure homogeneity.

  • Quality Control:

    • Visually inspect for any large agglomerates. The suspension should appear uniform.

    • Maintain continuous stirring during dosing to prevent settling.

Protocol 2: Intravenous Solution (e.g., in a Solubilizing Vehicle)

For IV administration, a clear, sterile solution is mandatory to prevent embolism. This protocol uses a common co-solvent/surfactant system.

Objective: To prepare a sterile solution of N-cyclopropyl-1H-pyrazole-4-carboxamide at a concentration of 2 mg/mL.

Materials:

  • N-cyclopropyl-1H-pyrazole-4-carboxamide

  • Solutol® HS 15 (Kolliphor® HS 15)

  • Propylene Glycol (PG)

  • Sterile Water for Injection (WFI) or 0.9% Saline

  • Sterile vials

  • 0.22 µm sterile syringe filters

Procedure:

  • Prepare the Vehicle:

    • In a sterile container, prepare the desired vehicle. A common example is 10% Solutol® HS 15, 20% Propylene Glycol, and 70% Saline (v/v/v).

    • For a 10 mL final volume: combine 1 mL of Solutol® HS 15, 2 mL of PG, and 7 mL of saline. Mix until clear.

  • Solubilize the Compound:

    • Weigh the required amount of compound (e.g., 20 mg for 10 mL).

    • Add the compound to the prepared vehicle.

    • Vortex and/or sonicate the mixture in a warm water bath (if the compound is heat-stable) until the compound is completely dissolved[15]. The solution must be perfectly clear.

  • Sterilization and Quality Control:

    • Visually inspect the solution against a light and dark background to ensure it is free of any particulate matter.

    • Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial[15]. This is a critical step for all parenteral formulations.

    • Crucial Test: Perform a dilution test. Dilute a small aliquot of the final formulation 1:10 with saline or plasma to simulate injection into the bloodstream. Observe for any signs of precipitation. If precipitation occurs, the formulation is not suitable for IV use and must be reformulated.

Stability Testing of the Formulation

Once a lead formulation is identified, its stability must be assessed to ensure the compound remains in solution (or uniformly suspended) and chemically intact for the duration of the study.

  • Short-Term Stability: Assess stability at room temperature and under refrigerated conditions (2-8°C) over the period it will be used for dosing (e.g., 24-72 hours). Analyze samples by HPLC at various time points to check for degradation and by visual inspection for physical changes (e.g., precipitation, color change).

  • Freeze-Thaw Stability: If the formulation will be prepared in a batch and frozen, its stability after at least three freeze-thaw cycles should be confirmed.

Stability testing is a regulatory requirement and a cornerstone of good scientific practice, ensuring that the dose administered is accurate and consistent throughout the experiment[9][10][20].

Administration Considerations

  • Dose Volume: The volume administered should be kept to a minimum and adhere to institutional guidelines. For mice, typical maximum oral gavage volumes are around 10 mL/kg, while IV bolus injections are much lower, around 5 mL/kg[21][22].

  • Animal Welfare: For repeat oral dosing, consider formulating the compound in a palatable vehicle or medicated gel to allow for voluntary consumption, which can significantly reduce animal stress compared to gavage[18][23].

  • Vehicle Effects: Always include a vehicle-only control group in your studies to account for any biological effects of the formulation itself[11][12][14].

Conclusion

Formulating N-cyclopropyl-1H-pyrazole-4-carboxamide and similar poorly soluble compounds for in vivo animal studies is a critical step that requires a systematic and scientifically-driven approach. By investing time in thorough pre-formulation characterization, rational vehicle selection, and rigorous quality control, researchers can develop robust formulations that deliver the compound reliably to the target site. This diligence ensures the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug development process.

References

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. [Link]

  • Excipients for Parenterals. Pharmaguideline. [Link]

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. ASM Journals. [Link]

  • Guidelines for the administration of substances to rodents. Norwegian University of Science and Technology (NTNU). [Link]

  • Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS ONE. [Link]

  • Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose. PubMed. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. Laboratory Animals. [Link]

  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. [Link]

  • Emerging trends in excipients selection for safe and effective parenteral formulations. Barentz. [Link]

  • Voluntary Oral Dosing. The 3Hs Initiative. [Link]

  • Parenteral excipients. Ashland. [Link]

  • Formulation of poorly soluble compounds. European Medicines Agency. [Link]

  • Excipients' Attributes Crucial for Parenteral Preparation. Roquette. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal. [Link]

  • Designing formulations for preclinical and early stage clinical studies. Quay Pharma. [Link]

  • Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Journal of the Chinese Chemical Society. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. [Link]

  • Comparison of vehicles for rat (injection volume 1ml/kg) and mouse... ResearchGate. [Link]

  • The Importance of Stability Testing in Pharmaceutical Development. QbD Group. [Link]

  • Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Indian Journal of Pharmaceutical Sciences. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules. [Link]

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). ASEAN. [Link]

  • Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. ResearchGate. [Link]

  • Stability Testing. Charles River Laboratories. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Implementation of N-cyclopropyl-1H-pyrazole-4-carboxamide Scaffolds in Suzuki-Miyaura Cross-Coupling Reactions

Abstract The N-cyclopropyl-1H-pyrazole-4-carboxamide core is a privileged scaffold in modern medicinal and agrochemical research, forming the backbone of numerous biologically active molecules.[1][2][3][4] Its utility is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The N-cyclopropyl-1H-pyrazole-4-carboxamide core is a privileged scaffold in modern medicinal and agrochemical research, forming the backbone of numerous biologically active molecules.[1][2][3][4] Its utility is significantly expanded through functionalization, and among the most powerful methods for creating structural diversity is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives in Suzuki coupling. We will explore the mechanistic underpinnings, provide validated, step-by-step protocols for precursor synthesis and coupling, and present data to guide reaction optimization.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Reaction

Pyrazole derivatives are a cornerstone of pharmaceutical chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][7][8] The incorporation of a cyclopropyl moiety often enhances metabolic stability and binding affinity due to its unique conformational and electronic properties.[9] Consequently, the N-cyclopropyl-1H-pyrazole-4-carboxamide framework is a high-value target in drug discovery programs.

The Suzuki-Miyaura reaction offers a robust and versatile method for forging carbon-carbon bonds, particularly for the synthesis of complex biaryl and heteroaryl structures that are central to many active pharmaceutical ingredients.[6][10] This reaction's success is built on its high functional group tolerance, the operational simplicity, and the commercial availability and low toxicity of its organoboron reagents.[10][11]

This guide focuses on leveraging the Suzuki-Miyaura coupling to functionalize a halogenated N-cyclopropyl-1H-pyrazole-4-carboxamide, thereby providing a direct and efficient route to novel analogues for screening and development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

Understanding the reaction mechanism is critical for troubleshooting and optimizing experimental conditions. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[6][10]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the (hetero)aryl halide (our pyrazole-carboxamide precursor), forming a Pd(II) complex.

  • Transmetalation: In this crucial step, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This process is activated by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer.[11]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X Transmetalation Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² OxAdd->Pd0 PdII_Aryl Ar¹-Pd(II)L₂-X PdII_Aryl->Transmetalation RedElim Reductive Elimination PdII_Biaryl->PdII_Aryl PdII_Biaryl->RedElim Ar¹-Ar² (Product) RedElim->PdII_Biaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The successful application of this methodology relies on a two-stage process: the synthesis of the halogenated pyrazole precursor, followed by the Suzuki-Miyaura coupling itself.

Protocol 1: Synthesis of 1-Cyclopropyl-4-iodo-1H-pyrazole-4-carboxamide (Precursor)

This protocol details the synthesis of the key organohalide intermediate. The choice of iodine as the halogen is strategic, as aryl iodides are generally more reactive in the oxidative addition step than the corresponding bromides or chlorides.[6] The synthesis proceeds via a standard amide coupling reaction.

Materials:

  • 4-Iodo-1H-pyrazole-4-carboxylic acid

  • Cyclopropylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-iodo-1H-pyrazole-4-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 20 minutes. The formation of the activated ester should be observed.

  • Slowly add cyclopropylamine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-cyclopropyl-4-iodo-1H-pyrazole-4-carboxamide.

Workflow_Protocol_1 cluster_activation Acid Activation cluster_coupling Amide Coupling cluster_workup Work-up & Purification dissolve Dissolve Pyrazole Carboxylic Acid in DMF add_reagents Add HATU & DIPEA dissolve->add_reagents stir_activation Stir for 20 min add_reagents->stir_activation add_amine Add Cyclopropylamine stir_activation->add_amine stir_reaction Stir for 4-6h (Monitor by LC-MS) add_amine->stir_reaction dilute Dilute with EtOAc stir_reaction->dilute wash Wash with NaHCO₃ & Brine dilute->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Experimental workflow for the synthesis of the pyrazole-carboxamide precursor.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol provides a robust starting point for coupling the halogenated pyrazole-carboxamide with a variety of aryl- and heteroarylboronic acids.

Materials:

  • 1-Cyclopropyl-4-iodo-1H-pyrazole-4-carboxamide (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Ethyl acetate (EtOAc)

  • Celite

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine the 1-cyclopropyl-4-iodo-1H-pyrazole-4-carboxamide (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can deactivate the catalyst.

  • Add the degassed solvent system (1,4-dioxane/water, 4:1) to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. Note: Reactions involving N-heterocycles can sometimes be sluggish, requiring longer reaction times or higher temperatures.[12][13]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the yield and purity of the Suzuki-Miyaura coupling. The following table summarizes conditions that have proven effective for the coupling of various heteroaryl halides, providing a valuable reference for optimization.

EntryHeteroaryl HalideBoronic Acid PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
13-(difluoromethyl)-N-(2-iodophenyl)-1-methyl-1H-pyrazole-4-carboxamide(3,4,5-trifluorophenyl)boronic acidPd(PPh₃)₄ (36 mol%)¹K₂CO₃ (5.0)THFReflux92%[5]
25-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2.0)DME8085%[13]
34-BromopyrazolePhenylboronic acidP1 Precatalyst² (7)K₃PO₄ (2.0)Dioxane/H₂O10086%[12]
44'-BromoacetophenonePhenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOH (2.0)EtOH/H₂OMW³95%[14]
52-Chloro-pyridine derivativep-Tolylboronic acidPdCl₂(DtBPF) (1)K₂CO₃ (2.0)Dioxane/H₂O100>95%[15]

¹High catalyst loading reported in this specific literature protocol.[5] ²P1 Precatalyst is an XPhos-derived palladium precatalyst.[12] ³Microwave irradiation (60 W).[14]

Insights from the Data:

  • Catalyst Choice: For heteroaryl systems, catalysts with bulky, electron-rich phosphine ligands like dppf are highly effective.[13] N-heterocyclic carbene (NHC) based catalysts are also excellent alternatives.[16][17]

  • Base Selection: While K₂CO₃ is a common and effective choice, stronger bases like K₃PO₄ may be necessary for less reactive coupling partners or to overcome catalyst inhibition by N-H groups (if present).[12]

  • Solvent System: A mixture of an ethereal solvent (THF, Dioxane, DME) and water is standard, facilitating the dissolution of both the organic substrates and the inorganic base.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the late-stage functionalization of complex heterocyclic scaffolds like N-cyclopropyl-1H-pyrazole-4-carboxamide. By carefully selecting the reaction partners and optimizing conditions based on established principles, researchers can efficiently generate diverse libraries of novel compounds. The protocols and data presented herein provide a solid and authoritative foundation for scientists in drug discovery and related fields to successfully implement this powerful transformation in their research endeavors.

References

  • The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. NINGBO INNO PHARMCHEM CO.,LTD.
  • Procedure For The Synthesis Of N Benzyl N Cyclopropyl 1 H Pyrazole 4 - Quick Company. Quick Company.
  • Application Notes: Synthesis of Pyrazole-4-Carboxamide Fungicides via Suzuki-Miyaura Cross-Coupling. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands. Benchchem.
  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with...
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • The Recent Development of the Pyrazoles : A Review. TSI Journals.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Suzuki reaction. Wikipedia.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC.
  • Optimum conditions for the Suzuki–Miyaura coupling reactiona.
  • Suzuki Coupling. Organic Chemistry Portal.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Cyclopropyl-1H-pyrazole-4-carboxamide Synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals facing yield bottlenecks during the synthesis of N-cyclopropyl-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals facing yield bottlenecks during the synthesis of N-cyclopropyl-1H-pyrazole-4-carboxamide .

The amidation of 1H-pyrazole-4-carboxylic acid with cyclopropylamine presents unique kinetic and chemoselective challenges. Below, we provide a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative reagent comparisons, and a field-validated protocol to maximize your synthetic yield.

Diagnostic Workflow

If your amidation yield is sub-optimal, use the following logic tree to diagnose the root cause based on your LC-MS crude analysis.

Diagnostic A Yield < 50%? BB BB A->BB B Analyze LC-MS of Crude C Mass +98 Da? D Guanidinylation Use T3P C->D Yes E Unreacted Acid? C->E No F Steric Hindrance Heat to 40°C E->F Yes G Multiple Peaks? E->G No H Pyrazole N-Acylation Protect NH G->H Yes BB->C

Caption: Diagnostic workflow for troubleshooting N-cyclopropyl-1H-pyrazole-4-carboxamide synthesis yields.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my coupling reaction stalling with significant amounts of unreacted cyclopropylamine and 1H-pyrazole-4-carboxylic acid? A1: The primary cause is the inherent steric hindrance and reduced nucleophilicity of cyclopropylamine. Unlike standard primary aliphatic amines, the internal 60° bond angles of the cyclopropyl ring force the exocyclic C-N bond to adopt a higher s-character (closer to sp² hybridization). This increased electronegativity pulls electron density away from the nitrogen lone pair, drastically reducing its ability to attack an activated ester[1]. Resolution: Elevate the reaction temperature to 40 °C and switch to a highly reactive, sterically unencumbered coupling reagent like T3P (propylphosphonic anhydride) to drive the reaction forward[1].

Q2: I am using HATU and DIPEA, but LC-MS analysis of the crude mixture shows a major byproduct with a mass shift of +98 Da. What is this? A2: You are observing a dead-end guanidinylation side reaction . Because the desired amidation with the poorly nucleophilic cyclopropylamine is kinetically slow, the amine has time to directly attack the highly electrophilic uronium/guanidinium carbon of the HATU reagent[2]. This nucleophilic attack displaces the HOAt moiety, capping the amine as a stable tetramethylguanidinium adduct—which perfectly corresponds to the +98 Da mass shift (3)[3]. Resolution: This side reaction is exacerbated by excess HATU[4]. To eliminate it entirely, abandon uronium-based reagents for this specific substrate and utilize T3P.

Q3: Does the unprotected nitrogen on the 1H-pyrazole ring interfere with the amidation? A3: Yes, the unprotected pyrazole NH can act as a competing nucleophile. While the carboxylic acid is preferentially activated, overly harsh conditions (like generating an acid chloride via SOCl₂) can lead to N-acylation, resulting in dimerization or oligomerization of the pyrazole scaffold. T3P offers superior chemoselectivity; it selectively activates the carboxylic acid and couples with the primary amine without requiring prior protection of the pyrazole NH, maintaining high yields and preventing dimerization[5].

Mechanistic Divergence: HATU vs. T3P

To understand why reagent selection is critical for this specific molecule, review the mechanistic pathways below. T3P bypasses the electrophilic carbon trap that plagues HATU-mediated couplings.

Mechanism cluster_HATU HATU / HBTU Pathway cluster_T3P T3P Pathway Acid Pyrazole-4-carboxylic acid + Cyclopropylamine Slow Slow Amidation Acid->Slow Act O-Phosphonium Active Ester Acid->Act Side Amine attacks HATU (Guanidinylation) Slow->Side Dead Dead-end Byproduct (+98 Da) Side->Dead Fast Efficient Amidation Act->Fast Prod Desired Carboxamide Fast->Prod

Caption: Mechanistic divergence between T3P-mediated amidation and HATU-induced guanidinylation.

Quantitative Reagent Comparison

Based on process chemistry optimization for pyrazole amidations, the following table summarizes expected outcomes when coupling 1H-pyrazole-4-carboxylic acid with cyclopropylamine.

Coupling SystemTypical Yield (%)Guanidinylation RiskPyrazole N-AcylationWorkup Complexity
HATU / DIPEA / DMF 40 - 55%High (+98 Da)ModerateHigh (Requires Chromatography)
EDC / HOBt / DCM 50 - 65%NoneModerateModerate (Aqueous washes)
T3P / Pyridine / EtOAc 85 - 95% None Low Low (Water-soluble byproducts)
Validated Experimental Protocol: High-Yield T3P Amidation

This protocol leverages T3P to overcome the poor nucleophilicity of cyclopropylamine while keeping the pyrazole NH unprotected[5]. It is designed as a self-validating system to ensure quality control at every step.

Reagents:

  • 1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Cyclopropylamine (1.2 equiv)

  • T3P (50% w/w solution in Ethyl Acetate) (1.5 equiv)

  • Pyridine (2.5 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) (10 volumes)

Step-by-Step Workflow:

  • Substrate Solubilization : In an oven-dried flask under nitrogen, suspend 1H-pyrazole-4-carboxylic acid in anhydrous EtOAc.

    • Causality: EtOAc is intentionally selected over DMF to facilitate a direct aqueous workup, as T3P byproducts (propylphosphonic acid) are highly water-soluble.

  • Base Addition : Add Pyridine (2.5 equiv) to the suspension at room temperature.

    • Causality: Pyridine acts as an optimal proton scavenger for T3P amidations, minimizing side reactions compared to triethylamine[6].

  • Amine Introduction : Add cyclopropylamine (1.2 equiv) via syringe.

    • Self-Validation Check: The mixture should remain a stirrable suspension or clear up slightly. If severe fuming occurs, the amine has absorbed atmospheric moisture and must be redistilled.

  • Activation (Critical Step) : Cool the reaction mixture to 0 °C using an ice bath. Dropwise add the T3P solution (1.5 equiv) over 10 minutes.

    • Causality: T3P activates the carboxylic acid to form a highly reactive O-phosphonium intermediate. The 0 °C addition controls the exothermic activation, preventing thermal degradation of the active ester.

  • Thermal Driving : Remove the ice bath, warm the reaction to 40 °C, and stir for 8–12 hours.

    • Causality: The reduced nucleophilicity of cyclopropylamine requires mild thermal energy to drive the nucleophilic attack on the active ester to completion[1].

  • Aqueous Workup : Cool the mixture to room temperature and quench with deionized water (5 volumes). Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 5 volumes) and brine (1 x 5 volumes).

    • Self-Validation Check: A clean organic layer analyzed by TLC/LC-MS (showing only the product mass) confirms that the water-soluble T3P byproducts have been successfully partitioned into the aqueous phase. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the pure N-cyclopropyl-1H-pyrazole-4-carboxamide.

References
  • Title : Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source : RSC Publishing URL : 4

  • Title : The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent Source : Benchchem URL : 2

  • Title : Technical Support Center: Preventing Guanidinylation Side Reaction with HBTU Source : Benchchem URL : 3

  • Title : 1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: crystal structure and Hirshfeld surface analysis Source : PMC / NIH URL : 5

  • Title : Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2 Source : ACS Publications (Organic Process Research & Development) URL : 1

  • Title : Stereochemical Aspects of T3P Amidations Source : ACS Publications (Organic Process Research & Development) URL : 6

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with N-cyclopropyl-1H-pyrazole-4-carboxamide

Welcome to the technical support center for N-cyclopropyl-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-cyclopropyl-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. As a senior application scientist, my goal is to provide you with not just protocols, but a deep understanding of the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of N-cyclopropyl-1H-pyrazole-4-carboxamide.

Q1: What are the general solubility characteristics of N-cyclopropyl-1H-pyrazole-4-carboxamide?

A1: N-cyclopropyl-1H-pyrazole-4-carboxamide is generally characterized as being poorly soluble in water.[1] Its molecular structure, which includes a pyrazole ring and a cyclopropyl group, contributes to its lipophilic nature.[2] While it is often soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), its low aqueous solubility can present significant challenges in biological assays and preclinical studies.[1]

Q2: Why is the aqueous solubility of this compound a critical factor in research and development?

A2: The aqueous solubility of a drug candidate is a crucial determinant of its bioavailability and therapeutic efficacy.[3] For a compound to be absorbed in the body, it must first dissolve in the aqueous environment of the gastrointestinal tract.[3] Poor solubility can lead to low and variable absorption, resulting in suboptimal drug exposure and potentially misleading experimental outcomes.[4]

Q3: What are the primary factors that influence the solubility of pyrazole derivatives like this one?

A3: Several factors can influence the solubility of pyrazole derivatives, including:

  • Molecular Weight: Higher molecular weight can sometimes correlate with decreased solubility.[5]

  • Crystal Structure: The energy required to break the crystal lattice of a solid compound affects its solubility.[5]

  • Substituents: The nature of the chemical groups attached to the pyrazole ring plays a significant role. Lipophilic groups tend to decrease aqueous solubility, while polar groups can enhance it.[2][5]

  • pH: For ionizable compounds, the pH of the solution can dramatically impact solubility by influencing the ionization state of the molecule.[5][6]

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, can lead to lower solubility.[5]

Q4: Are there any "green chemistry" approaches to consider for improving solubility?

A4: Yes, some green chemistry principles can be applied. For instance, exploring aqueous synthesis methods, sometimes with the aid of hydrotropes like sodium p-toluenesulfonate (NaPTS), can be a more environmentally friendly approach to handling poorly soluble organic compounds.[7]

II. Troubleshooting Guide: Addressing Specific Solubility Issues

This section provides a structured approach to troubleshooting common problems encountered during experiments with N-cyclopropyl-1H-pyrazole-4-carboxamide.

Issue 1: Precipitation of the Compound in Aqueous Buffers or Cell Culture Media

Underlying Cause: This is a classic sign of the compound's low aqueous solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous medium, the compound can crash out of solution as it is no longer soluble in the predominantly aqueous environment.

Troubleshooting Workflow

start Precipitation Observed step1 Step 1: Re-evaluate Stock Solution Concentration start->step1 step2 Step 2: Optimize Dilution Method step1->step2 If precipitation persists step3 Step 3: Employ Co-solvents step2->step3 If precipitation persists step4 Step 4: pH Adjustment step3->step4 If precipitation persists step5 Step 5: Consider Formulation Strategies step4->step5 For persistent issues end Solution Achieved step5->end

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Methodologies:

Step 1: Re-evaluate Stock Solution Concentration

  • Rationale: Starting with the lowest effective concentration can sometimes prevent precipitation upon dilution.

  • Protocol:

    • Prepare a fresh, lower concentration stock solution of N-cyclopropyl-1H-pyrazole-4-carboxamide in a suitable organic solvent (e.g., DMSO).

    • Perform a serial dilution of this new stock solution into your aqueous buffer or media.

    • Visually inspect for any signs of precipitation at each dilution.

    • Determine the highest concentration that remains in solution.

Step 2: Optimize Dilution Method

  • Rationale: The way in which the dilution is performed can impact the local concentration of the compound and the organic solvent, potentially triggering precipitation.

  • Protocol:

    • Instead of adding the stock solution directly to the final volume of aqueous media, first add the stock to a smaller volume of media while vortexing or stirring vigorously.

    • Gradually add the remaining aqueous media to reach the final desired volume. This helps to disperse the compound more effectively and avoid localized high concentrations.

Step 3: Employ Co-solvents

  • Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs.[8][9] They work by reducing the polarity of the aqueous solvent, making it more favorable for the lipophilic compound to dissolve.[]

  • Protocol:

    • Prepare your aqueous buffer or media containing a small percentage of a biocompatible co-solvent. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[][11]

    • Start with a low concentration of the co-solvent (e.g., 1-5%) and gradually increase if necessary, while being mindful of potential toxicity to cells in your assay.

    • Add the N-cyclopropyl-1H-pyrazole-4-carboxamide stock solution to the co-solvent-containing media.

Step 4: pH Adjustment

  • Rationale: If N-cyclopropyl-1H-pyrazole-4-carboxamide has ionizable functional groups, adjusting the pH of the aqueous medium can significantly alter its solubility.[6] For a weakly basic compound, lowering the pH can lead to protonation and increased solubility. Conversely, for a weakly acidic compound, increasing the pH can lead to deprotonation and enhanced solubility.[9][12]

  • Protocol:

    • Determine the pKa of N-cyclopropyl-1H-pyrazole-4-carboxamide (if available in the literature or through computational prediction).

    • Prepare a series of buffers at different pH values around the pKa.

    • Attempt to dissolve the compound in each buffer to identify the optimal pH for solubility.

    • Ensure the final pH is compatible with your experimental system.

Step 5: Consider Advanced Formulation Strategies

If the above methods are insufficient, more advanced formulation techniques may be necessary. These are often employed in later stages of drug development but can be adapted for research purposes.

Issue 2: Low or Inconsistent Bioavailability in In Vivo Studies

Underlying Cause: Poor aqueous solubility is a primary reason for low and variable oral bioavailability.[4] If the compound does not dissolve in the gastrointestinal fluids, it cannot be effectively absorbed into the bloodstream.

Advanced Solubilization Strategies

For in vivo applications, several advanced formulation strategies can be employed to enhance the solubility and bioavailability of N-cyclopropyl-1H-pyrazole-4-carboxamide.

1. Amorphous Solid Dispersions (ASDs)

  • Mechanism: ASDs involve dispersing the drug in an amorphous (non-crystalline) state within a solid matrix, typically a polymer.[13] The amorphous form of a drug has a higher energy state than its crystalline counterpart, leading to increased solubility and faster dissolution rates.[14]

  • Advantages:

    • Significant increase in solubility and dissolution.[15]

    • Versatility in formulation and processing.[13]

  • Common Polymers Used: Povidone (PVP), copovidone (Kollidon® VA64), and hydroxypropyl methylcellulose (HPMC).[16]

2. Cyclodextrin Inclusion Complexes

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex."[17] This complex has a hydrophilic exterior, which significantly increases the apparent solubility of the drug in aqueous solutions.[17][19]

  • Advantages:

    • Enhanced solubility and bioavailability.[18][19]

    • Can protect the drug from degradation.[17]

    • Reduced side effects in some cases.[18]

  • Commonly Used Cyclodextrins: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[18]

3. Nanosuspensions

  • Mechanism: Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range.[20][21] The reduction in particle size leads to a significant increase in the surface area of the drug, which in turn increases the dissolution rate according to the Noyes-Whitney equation.[22][23]

  • Advantages:

    • Applicable to a wide range of poorly soluble drugs.[20]

    • Can be administered via various routes, including oral, parenteral, and pulmonary.[21][24]

    • Improves bioavailability and can alter the pharmacokinetics of the drug.[20]

Comparative Summary of Advanced Solubilization Techniques
TechniqueMechanism of Solubility EnhancementKey Advantages
Amorphous Solid Dispersions (ASDs) Conversion of the drug from a crystalline to a higher-energy amorphous state.[13][14]Significant increase in solubility and dissolution rate; versatile processing options.[13]
Cyclodextrin Inclusion Complexes Encapsulation of the hydrophobic drug molecule within the cyclodextrin's hydrophobic cavity, presenting a hydrophilic exterior.[17][18]Enhanced solubility and stability; potential for reduced toxicity.[17][18]
Nanosuspensions Increased surface area due to a reduction in particle size, leading to a faster dissolution rate.[23]Applicable to many poorly soluble drugs; suitable for various routes of administration.[20][21][24]
Experimental Workflow for Formulation Development

Caption: A generalized workflow for developing a suitable formulation.

III. Conclusion

Overcoming the solubility challenges of N-cyclopropyl-1H-pyrazole-4-carboxamide is a critical step in advancing its research and development. By systematically applying the troubleshooting strategies and considering the advanced formulation techniques outlined in this guide, researchers can enhance the solubility and bioavailability of this promising compound, leading to more reliable and meaningful experimental results.

IV. References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). Retrieved from

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (2019, March 20). Retrieved from

  • Cyclodextrin Inclusion Complexes: The Science Behind Enhanced Drug Delivery. (n.d.). Retrieved from

  • Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. (n.d.). Retrieved from

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved from

  • Solubility enhancement with amorphous solid dispersions - Seppic. (2025, May 13). Retrieved from

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). Retrieved from

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. (2025, September 22). Retrieved from

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC. (n.d.). Retrieved from

  • AmorSol® - Amorphous Solid Dispersion Technology - Ascendia Pharmaceutical Solutions. (n.d.). Retrieved from

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - MDPI. (n.d.). Retrieved from

  • Solving Poor Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology. (2025, March 11). Retrieved from

  • Cyclodextrin Inclusion Compounds - CD Bioparticles. (n.d.). Retrieved from

  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - Pharma Excipients. (2022, June 30). Retrieved from

  • Strategies to Address Low Drug Solubility in Discovery and Development - PubMed. (2013, January 15). Retrieved from

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15). Retrieved from

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). Retrieved from

  • Improving solubility of pyrazole derivatives for reaction - Benchchem. (n.d.). Retrieved from

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from

  • dealing with poor solubility of pyrazole derivatives during synthesis - Benchchem. (n.d.). Retrieved from

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). Retrieved from

  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.). Retrieved from

  • Research-Paper-4.pdf - Chemistry & Biology Interface. (2011, August 1). Retrieved from

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Retrieved from

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, May 31). Retrieved from

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from

  • Buy 5-cyclopropyl-1H-pyrazole-3-carboxamide (EVT-3488276) | 401629-05-8 - EvitaChem. (n.d.). Retrieved from

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. (n.d.). Retrieved from

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). Retrieved from

Sources

Troubleshooting

Technical Support Center: N-Cyclopropyl-1H-Pyrazole-4-Carboxamide Crystallization

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and chemical engineers tasked with optimizing the purification and impurity profiling of N-cyclopropyl-1H-pyrazole-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and chemical engineers tasked with optimizing the purification and impurity profiling of N-cyclopropyl-1H-pyrazole-4-carboxamide derivatives. These scaffolds are critical intermediates in the development of kinase inhibitors and succinate dehydrogenase inhibitors (SDHIs), where stringent purity and polymorphic control are required.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During HPLC impurity profiling, I consistently detect a closely eluting peak (relative retention time ~0.95). What is this impurity, and why does it co-crystallize? Answer: This is almost certainly the N2-alkylated regioisomer. Pyrazole cores exist in tautomeric forms, presenting two distinct nucleophilic nitrogen sites during the initial N-alkylation step[1]. Because the N1 (target) and N2 (impurity) isomers have nearly identical molecular weights, hydrogen bonding capabilities, and polarities, they readily co-crystallize if a single polar solvent is used. Causality & Solution: To reject this impurity, shift your crystallization strategy from a single solvent to an anti-solvent gradient (e.g., Ethyl Acetate / n-Heptane)[2]. This exploits minute differences in the crystal lattice energy and solubility between the regioisomers, forcing the N2-isomer to remain in the mother liquor.

Q2: My final crystallized product shows unexpected degradation, specifically lacking the cyclopropyl ring. What is causing this? Answer: The N-cyclopropyl moiety possesses inherent ring strain, making it highly susceptible to cleavage via a carbocationic intermediate under acidic conditions[1]. If your upstream amidation or workup utilized Lewis acids (e.g., AlCl₃) or strong mineral acids without complete neutralization, the residual acid will catalyze ring-opening during the heating phase of crystallization[1]. Causality & Solution: Ensure your organic phase is thoroughly washed with a mild base (e.g., 5% NaHCO₃) prior to the solvent swap. The thermal stress of dissolution (70–80°C) combined with trace acid is the primary driver of this degradation.

Q3: The isolated crystals are highly hygroscopic and fail accelerated stability testing. How can I resolve this? Answer: You are likely isolating a metastable, undesirable polymorph. N-cyclopropyl pyrazole carboxamides exhibit extensive polymorphism, with certain kinetically favored forms being highly hygroscopic[3]. Causality & Solution: To isolate the thermodynamically stable, non-hygroscopic form (often designated Form A), you must control the nucleation temperature and avoid rapid crash-cooling[3]. Seeding the hot solution at the metastable zone limit and utilizing a controlled cooling ramp (0.5°C/min) ensures the stable polymorph selectively nucleates.

Part 2: Visualizations of Pathways & Workflows

ImpurityPathway Pyrazolone 1H-pyrazole-4-carboxamide (Tautomeric Core) Alkylation Cyclopropyl Halide + Base Pyrazolone->Alkylation N1 N1-Alkylated Product (Target API) Alkylation->N1 Major Pathway N2 N2-Alkylated Isomer (Critical Impurity) Alkylation->N2 Minor Pathway RingOpen Ring-Opened Byproduct (Acid-Catalyzed) N1->RingOpen Excess Acid

Mechanistic pathway of N1/N2 regioselectivity and acid-catalyzed cyclopropyl ring opening.

CrystallizationWorkflow Crude Crude N-cyclopropyl-1H- pyrazole-4-carboxamide Dissolution Dissolution in EtOAc/Heptane (T = 70-80°C) Crude->Dissolution HotFiltration Hot Filtration (Removes insoluble polymers) Dissolution->HotFiltration Cooling Controlled Cooling (0.5°C/min to 5°C) HotFiltration->Cooling Nucleation Seeding & Nucleation (Stable Polymorph) Cooling->Nucleation Filtration Vacuum Filtration & Cold Solvent Wash Nucleation->Filtration Pure High-Purity Product (>99% HPLC) Filtration->Pure Retentate MotherLiquor Mother Liquor (Contains N2-isomer & degradation) Filtration->MotherLiquor Filtrate

Workflow for the crystallization and impurity rejection of pyrazole-4-carboxamide derivatives.

Part 3: Quantitative Data & Solvent Selection

The selection of the crystallization solvent system directly dictates the purity profile and polymorphic form of the final API[2]. The table below summarizes the quantitative impact of various solvent systems on the crystallization of N-cyclopropyl-1H-pyrazole-4-carboxamide.

Solvent SystemVolume RatioDissolution TempCooling RateYieldPurity (HPLC)Polymorph Status
Ethyl Acetate / n-Heptane 1:275°C0.5°C/min88%>99.5%Stable (Form A)
Toluene / Cyclohexane 1:485°C1.0°C/min82%98.5%Stable (Form A)
n-Butyl Acetate / n-Heptane 1:390°C0.5°C/min85%99.1%Stable (Form A)
Isopropyl Alcohol (IPA) 100%80°CCrash cool75%97.0%Metastable (Hygroscopic)

Note: Single-solvent systems like IPA fail to adequately reject the N2-isomer due to similar solubility profiles, resulting in lower overall purity and a higher risk of isolating hygroscopic polymorphs[3].

Part 4: Experimental Protocols

Protocol 1: Self-Validating Anti-Solvent Crystallization

This protocol is designed to reject the N2-regioisomer and prevent acid-catalyzed ring opening.

  • Neutralization & Extraction: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Wash the organic layer twice with equal volumes of 5% aqueous NaHCO₃ to neutralize any residual Lewis acids. Separate the organic layer and dry over anhydrous Na₂SO₄.

  • Dissolution: Transfer the dried EtOAc solution to a jacketed reactor. Heat the solution to 75°C under continuous stirring (250 rpm) until complete dissolution is achieved[2].

  • In-Process Control (IPC) - Self-Validation Step: Pull a 1 mL aliquot, dilute in Acetonitrile, and analyze via HPLC-PDA[4]. Calculate the N1:N2 isomer ratio. Validation logic: If the N2 isomer exceeds 5% by area, increase the target anti-solvent (n-Heptane) volume by 0.5 equivalents to ensure it remains dissolved in the mother liquor.

  • Anti-Solvent Addition: Slowly charge n-Heptane (pre-heated to 70°C) into the reactor over 30 minutes to achieve a final EtOAc:Heptane ratio of 1:2.

  • Seeding & Cooling: Cool the reactor to 65°C. Introduce 0.5 wt% of Form A seed crystals. Hold at 65°C for 1 hour to establish the crystal bed, then initiate a controlled cooling ramp of 0.5°C/min down to 5°C[2].

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 bed volumes of pre-chilled (5°C) n-Heptane. Dry under vacuum at 40°C for 12 hours.

Protocol 2: HPLC-PDA Impurity Profiling

To accurately differentiate the N1 and N2 isomers, UV diode array spectral matching is highly recommended[4].

  • Column Selection: Use a reverse-phase C18 column (e.g., 5 µm, 150 × 4.6 mm) with low silanol activity to prevent peak tailing of the carboxamide group.

  • Mobile Phase:

    • Channel A: 0.1% Formic Acid in Water (Avoid Phosphoric acid if LC-MS coupling is anticipated).

    • Channel B: Acetonitrile.

  • Gradient: Start at 25% B, ramp to 75% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: Set the PDA detector to scan from 200–400 nm. Extract the chromatogram at 254 nm. Use UV spectral matching to confirm the identity of minor peaks (<0.1% area); the N2 isomer will show a nearly identical UV spectrum to the N1 peak but will elute slightly earlier due to minor dipole differences[4].

References

  • N-cyclopropylpyrazolone|High-Purity Research Compound - Benchchem Benchchem URL
  • WO 2020/144308 A1 - Crystalline forms of 1-(1,2-dimethylpropyl)
  • EP3484471B1 - Method for producing a polymorphic form of 3-[5-amino-4-(3- cyanobenzoyl)
  • Active drug substance impurity profiling part I.

Sources

Optimization

Technical Support Center: Troubleshooting Mass Spectrometry of N-cyclopropyl-1H-pyrazole-4-carboxamide

Introduction: This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to analyze N-cyclopropyl-1H-pyrazole-4-carboxamide. Pyrazole derivatives are a sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to analyze N-cyclopropyl-1H-pyrazole-4-carboxamide. Pyrazole derivatives are a significant class of compounds in medicinal chemistry, and accurate mass spectrometric analysis is critical for their identification, quantification, and structural elucidation.[1][2] This document provides a structured approach to troubleshooting common issues encountered during the analysis of this specific molecule, particularly with Electrospray Ionization (ESI) Mass Spectrometry.

Section 1: Fundamental Properties for MS Analysis

A successful analysis begins with understanding the fundamental properties of the analyte. N-cyclopropyl-1H-pyrazole-4-carboxamide is a relatively small, polar molecule amenable to soft ionization techniques like ESI.[3][4]

Table 1: Molecular Properties of N-cyclopropyl-1H-pyrazole-4-carboxamide

PropertyValue
Molecular FormulaC₇H₉N₃O
Average Molecular Weight151.17 g/mol
Monoisotopic Mass 151.0746 Da

Note: The monoisotopic mass is the most critical value for high-resolution mass spectrometry.

Under typical ESI positive mode conditions ([ESI+]), the primary ion observed should be the protonated molecule, [M+H]⁺. However, adduct formation is a common phenomenon that can complicate spectra if not controlled.[5][6]

Table 2: Expected Parent Ions (Adducts) in ESI+ Mode

Ion SpeciesAdducting IonMass DifferenceExpected m/z (Monoisotopic)Common Source
[M+H]⁺ H⁺ +1.0078 152.0824 Acidified mobile phase (e.g., formic acid)
[M+NH₄]⁺NH₄⁺+18.0344169.1090Ammonium salt additives (e.g., ammonium formate)[7]
[M+Na]⁺Na⁺+22.9898174.0644Glassware, solvents, sample matrix[7][8]
[M+K]⁺K⁺+38.9637190.0483Glassware, solvents, sample matrix[7][8]
Section 2: Expected Fragmentation Patterns (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation of pyrazole-containing compounds often involves characteristic losses from the heterocyclic ring, while the amide portion offers additional cleavage points.[9] The primary fragmentation processes for pyrazoles include the expulsion of HCN and the loss of N₂.[9] Amides may undergo cleavage at the C-N bond or exhibit rearrangements.[10]

Proposed Fragmentation Pathway

The diagram below illustrates a plausible fragmentation pathway for the [M+H]⁺ ion of N-cyclopropyl-1H-pyrazole-4-carboxamide. Collision-induced dissociation (CID) would likely initiate cleavage at the most labile bonds, primarily the amide linkage and the pyrazole ring.

fragmentation_pathway cluster_0 Amide Bond Cleavage cluster_1 Ring Fragmentation cluster_2 Side-Chain Loss parent [M+H]⁺ m/z = 152.08 frag1 Pyrazole-4-carbonyl ion m/z = 110.03 parent->frag1 Loss of C₃H₆N frag2 Cyclopropylamine ion m/z = 58.07 parent->frag2 Loss of C₄H₂N₂O frag3 Loss of HCN m/z = 125.07 parent->frag3 - HCN frag4 Loss of N₂ m/z = 124.08 parent->frag4 - N₂ frag5 Loss of C₃H₄ (allene) m/z = 112.06 parent->frag5 - C₃H₄

Caption: Proposed MS/MS fragmentation of N-cyclopropyl-1H-pyrazole-4-carboxamide.

Table 3: Potential Fragment Ions for Structural Confirmation

Proposed FragmentNeutral LossExpected m/zRationale
C₅H₄N₂O⁺C₂H₅N124.0818Loss of cyclopropylamine radical cation
C₄H₃N₂O⁺C₃H₆111.0245Loss of propene from cyclopropyl group
C₅H₆N₃⁺CO110.0351Pyrazole-4-carbonyl ion from amide cleavage
C₆H₈N₂O⁺N₂125.0715Loss of nitrogen from the pyrazole ring[9]
C₆H₈N₂O⁺HCN124.0660Loss of hydrogen cyanide from the pyrazole ring[9]
C₃H₆N⁺C₄H₃N₂O58.0651Protonated cyclopropylamine from amide cleavage
Section 3: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format.

Q1: I don't see my expected [M+H]⁺ peak at m/z 152.08, or the signal is very weak.

  • Possible Cause 1: Suboptimal Ionization or Solvent Conditions. The efficiency of ESI is highly dependent on the analyte's ability to form gas-phase ions.[3][11]

    • Solution: Ensure your mobile phase promotes protonation. A standard starting point is a water/acetonitrile or water/methanol gradient with 0.1% formic acid. The acid provides a ready source of protons, favoring the formation of the desired [M+H]⁺ ion over other species.[6]

  • Possible Cause 2: Incorrect Instrument Settings. Insufficient capillary voltage, incorrect nebulizer gas flow, or improper source temperature can all lead to poor signal intensity.[12]

    • Solution: Systematically tune the mass spectrometer for your analyte. Infuse a standard solution (e.g., 1 µg/mL) and optimize key ESI source parameters. For a small molecule like this, typical starting values might be: Capillary Voltage: 3.0-4.5 kV, Nebulizer Pressure: 30-50 psi, Drying Gas Flow: 8-12 L/min, Gas Temperature: 300-350 °C.

  • Possible Cause 3: Ion Suppression from Sample Matrix. Co-eluting compounds from your sample matrix (salts, lipids, etc.) can compete with your analyte for ionization, drastically reducing its signal.[11][13]

    • Solution:

      • Dilute the Sample: A simple 10-fold or 100-fold dilution can often mitigate matrix effects.

      • Improve Chromatography: Enhance the separation between your analyte and interfering compounds by modifying the LC gradient or using a different column chemistry.

      • Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering components before LC-MS analysis.

Q2: I see a strong peak at m/z 174.06 or 190.05, but my [M+H]⁺ peak is weak or absent.

  • Cause: Dominant Alkali Metal Adduct Formation. Your analyte is preferentially forming sodium ([M+Na]⁺) and/or potassium ([M+K]⁺) adducts instead of protonating. This is a very common issue in ESI.[5][8]

    • Solution: The goal is to reduce the availability of metal ions and increase the availability of protons.

      • Solvent and Additive Purity: Use high-purity, LC-MS grade solvents and additives.

      • Avoid Glassware: Prepare samples and mobile phases in polypropylene or other suitable plastic containers, as glass can be a source of sodium and potassium ions.[8]

      • Increase Proton Source: Increase the concentration of formic acid to 0.2% or add 5-10 mM ammonium formate to the mobile phase. The ammonium ions can form [M+NH₄]⁺ adducts which are often more easily fragmented than metal adducts, and their presence can competitively suppress Na⁺/K⁺ adduction.[6][14]

Q3: My mass accuracy is poor; the observed m/z is shifted from the calculated value.

  • Cause: Mass Calibration Drift. The mass analyzer's calibration can drift over time due to temperature fluctuations or electronic instability.[12][15]

    • Solution: Perform a mass calibration across the desired mass range immediately before your analysis run.[16] Use the manufacturer's recommended calibration solution and procedure. For high-resolution instruments, ensure the lock mass or internal reference mass is enabled and functioning correctly to provide real-time correction.

Q4: My peaks are broad, split, or tailing.

  • Cause 1: Chromatographic Issues. Poor peak shape is often a problem with the liquid chromatography portion of the experiment, not the mass spectrometer itself.[17]

    • Solution: Check for column contamination or degradation, mismatched mobile phase and sample solvent strength, or system blockages causing high backpressure.[15] Injecting a well-characterized standard can help diagnose if the issue is compound-specific or system-wide.

  • Cause 2: Ion Source Contamination. A dirty ion source can lead to distorted electric fields, causing peak shape degradation.[17]

    • Solution: Follow the manufacturer's guidelines for cleaning the ion source components, such as the capillary, skimmer, and lenses. Regular maintenance is crucial for consistent performance.

Section 4: Visual Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing common MS issues with N-cyclopropyl-1H-pyrazole-4-carboxamide.

troubleshooting_flowchart start Analysis Problem Observed q1 See any signal in chromatogram? start->q1 solution solution q2 Is [M+H]⁺ at ~m/z 152.08 present? q1->q2 Yes sol_a Check spray stability, LC connections, sample prep. q1->sol_a No q3 Is mass accuracy within 5 ppm? q2->q3 Yes, Strong q5 Are other major peaks present (e.g., 174, 190)? q2->q5 No or Weak q4 Are peaks sharp and symmetric? q3->q4 Yes sol_c Perform mass calibration. Enable lock mass. q3->sol_c No sol_d Troubleshoot LC system: Check for clogs, column health. Clean ion source. q4->sol_d No sol_f Analysis successful. Proceed with MS/MS or quantification. q4->sol_f Yes sol_b Optimize source parameters (voltage, gas, temp). Check mobile phase pH. q5->sol_b No sol_e Issue is adduct formation. Use plasticware, add acid or ammonium formate to mobile phase. q5->sol_e Yes

Caption: A decision tree for troubleshooting common MS analysis issues.

Section 5: Standard Operating Protocol (SOP) for LC-MS Analysis

Following a robust protocol is key to reproducible results.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of N-cyclopropyl-1H-pyrazole-4-carboxamide in methanol or DMSO.

  • Create working solutions by diluting the stock solution in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 10-1000 ng/mL.

  • Filter samples through a 0.22 µm syringe filter if particulates are present.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

3. Mass Spectrometry (MS) Parameters (ESI+):

  • Scan Range: m/z 50 - 500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 325 °C.

  • Nebulizing Gas: Nitrogen, 40 psi.

  • Drying Gas: Nitrogen, 10 L/min.

  • MS/MS (Data-Dependent Acquisition):

    • Trigger fragmentation on the top 3 most intense ions.
    • Use a collision energy (CE) ramp (e.g., 10-40 eV) to ensure a rich fragmentation spectrum.
Section 6: Frequently Asked Questions (FAQs)
  • Q: What is the best ionization mode for this compound?

    • A: Electrospray Ionization in positive mode (ESI+) is ideal. The presence of multiple nitrogen atoms makes the molecule easy to protonate in an acidic environment.

  • Q: How can I improve fragmentation for structural confirmation?

    • A: In your MS/MS method, optimize the collision energy (CE). A low CE may not produce enough fragments, while a high CE might shatter the molecule into uninformative small pieces. It is often best to acquire data at several different CE values or use a CE ramp to capture a wide range of fragment ions.

  • Q: Can I analyze this compound in negative ion mode (ESI-)?

    • A: While possible, it is likely to be much less sensitive. The molecule lacks a highly acidic proton that would be easily lost to form an [M-H]⁻ ion. Positive mode is the recommended approach.

References
  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Waters. Retrieved from [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (2023). Longdom Publishing. Retrieved from [Link]

  • Common ESI Mass Spectrometry Adducts. (2024). Scribd. Retrieved from [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. Retrieved from [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. Retrieved from [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved from [Link]

  • Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887–894. Retrieved from [Link]

  • Adduct Formation in ESI/MS by Mobile Phase Additives. (2017). ACS Publications. Retrieved from [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3–12.
  • Mass Spectrometry Troubleshooting and Common Errors. (2026). Technology Networks. Retrieved from [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Retrieved from [Link]

  • Electrospray ionisation mass spectrometry: principles and clinical applications. (2003). PubMed. Retrieved from [Link]

  • Mass Spectrometer (MS) troubleshooting guide. (n.d.). Alliance Bioversity International - CIAT. Retrieved from [Link]

  • Santos, A., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. Retrieved from [Link]

  • N-cyclopropyl-1H-pyrazole-5-carboxamide. (n.d.). Molport. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Puget Sound. Retrieved from [Link]

  • 1H-Pyrazole-4-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (2015). PubMed. Retrieved from [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. Retrieved from [Link]

  • Al-Hourani, B., & Sharma, S. K. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents. (2026). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of N-cyclopropyl-1H-pyrazole-4-carboxamide

Welcome to the technical support center for N-cyclopropyl-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-cyclopropyl-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and stability of this important chemical entity. Our goal is to provide you with the expertise and practical solutions to prevent its oxidation and ensure the integrity of your experiments.

Introduction: The Challenge of Stability

N-cyclopropyl-1H-pyrazole-4-carboxamide is a key building block in the synthesis of various pharmacologically active molecules. However, like many complex organic molecules, it is susceptible to degradation, particularly oxidation, during storage. This degradation can lead to the formation of impurities that may compromise the quality of your research and development efforts. This guide provides a comprehensive overview of the causes of oxidation and practical steps to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: My N-cyclopropyl-1H-pyrazole-4-carboxamide has developed a yellow or brownish tint during storage. What is happening?

A1: A change in color from white or off-white to yellow or brown is a common visual indicator of degradation, likely due to oxidation. This can be caused by prolonged exposure to air (oxygen), light, and moisture. Trace metal impurities can also catalyze this process.

Q2: What are the primary environmental factors that can cause the oxidation of this compound?

A2: The primary environmental culprits are:

  • Oxygen: The pyrazole ring and the N-cyclopropyl group can be susceptible to oxidation in the presence of atmospheric oxygen.

  • Moisture: Water can facilitate hydrolytic degradation pathways and can also act in concert with oxygen to promote oxidation.

  • Light: UV or even ambient light can provide the energy to initiate photo-oxidative degradation.

  • Elevated Temperatures: Heat can accelerate the rate of all chemical degradation pathways.

Q3: Are there any chemical incompatibilities I should be aware of?

A3: Yes. Avoid storing N-cyclopropyl-1H-pyrazole-4-carboxamide with or near strong oxidizing agents. This includes, but is not limited to, peroxides, nitrates, and perchlorates. Also, be mindful of potential contamination with trace metals, such as iron and copper, which can act as catalysts for oxidation.[1][2] These can be introduced from spatulas, glassware, or even as impurities in other reagents.

Troubleshooting Guide: Identifying and Resolving Oxidation

Problem 1: Appearance of Unknown Peaks in HPLC Analysis

You've run an HPLC analysis of your stored N-cyclopropyl-1H-pyrazole-4-carboxamide and observe new, unidentified peaks that were not present in the initial analysis of the batch.

Possible Cause: This is a strong indication of degradation. The new peaks likely correspond to oxidation products.

Solutions:

  • Characterize the Impurities: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to get the mass-to-charge ratio (m/z) of the unknown peaks. This is a critical first step in identifying the degradation products.

  • Evaluate Potential Oxidation Pathways: Based on the mass of the impurities, you can hypothesize the type of oxidative modification that has occurred.

    • N-Oxidation: Look for an increase in mass of 16 amu (addition of an oxygen atom), which could indicate the formation of a pyrazole N-oxide.

    • Hydroxylation: An increase of 16 amu could also suggest hydroxylation on the pyrazole or cyclopropyl ring.

    • N-Dealkylation of the Cyclopropyl Group: This is a known metabolic pathway for N-cyclopropylamines and can be mediated by oxidative processes.[3][4][5][6][7] This could lead to the formation of 1H-pyrazole-4-carboxamide and byproducts from the cyclopropyl ring, such as acrolein or 3-hydroxypropionaldehyde.

    • Ring Opening: More significant degradation could lead to the opening of the pyrazole ring.[4]

Workflow for Investigating Degradation Products

Degradation Investigation Workflow start Observe Unknown Peaks in HPLC lcms Perform LC-MS Analysis start->lcms mass_data Obtain Mass Data of Impurities lcms->mass_data hypothesize Hypothesize Degradation Pathways (e.g., Oxidation, Hydrolysis) mass_data->hypothesize confirm Confirm Structure (e.g., NMR, Standards) hypothesize->confirm Based on Δ mass remediate Implement Corrective Storage Actions confirm->remediate

Caption: Workflow for identifying and addressing degradation.

Problem 2: Inconsistent Results in Biological Assays

You are using N-cyclopropyl-1H-pyrazole-4-carboxamide in a biological assay, and you are observing inconsistent results or a loss of activity over time.

Possible Cause: The presence of degradation products can interfere with your assay. The parent compound may be degrading, leading to a lower effective concentration.

Solutions:

  • Purity Check: Immediately perform an HPLC-UV analysis to check the purity of the compound.

  • Use Freshly Weighed Samples: If possible, use a fresh, unopened container of the compound. If that is not an option, weigh out only what is needed for the experiment from a properly stored stock.

  • Proper Storage of Solutions: If you are making stock solutions, store them at low temperatures (e.g., -20°C or -80°C), protected from light, and in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Recommended Storage Protocols

To ensure the long-term stability of N-cyclopropyl-1H-pyrazole-4-carboxamide, adhere to the following storage conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of chemical degradation.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents exposure to atmospheric oxygen.
Container Tightly sealed, amber glass vialProtects from moisture and light.
Location A dark, dry placeMinimizes exposure to light and humidity.

Experimental Protocol: Blanketing with Inert Gas

  • Place the vial containing N-cyclopropyl-1H-pyrazole-4-carboxamide in a desiccator or glove box with an inert gas supply.

  • Gently flush the headspace of the vial with a stream of argon or nitrogen for 10-15 seconds.

  • Immediately and tightly seal the vial cap.

  • For added protection, wrap the cap with parafilm.

  • Store the vial under the recommended conditions.

Analytical Methodologies for Stability Assessment

A robust analytical method is crucial for monitoring the stability of your compound. A stability-indicating HPLC-UV method is recommended.

Protocol: Stability-Indicating HPLC-UV Method

This protocol provides a general starting point. Optimization may be required based on your specific instrumentation and the nature of any observed impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes. This will help to elute both the parent compound and any potential degradation products with different polarities.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by performing a UV scan of the parent compound (typically between 254 nm and 270 nm).

  • Sample Preparation:

    • Prepare a stock solution of N-cyclopropyl-1H-pyrazole-4-carboxamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10 µg/mL).

  • Forced Degradation Studies: To confirm that your method is stability-indicating, you should perform forced degradation studies.[8][9] This involves intentionally degrading the compound under various stress conditions and ensuring that the degradation products are well-resolved from the parent peak.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to UV light.

Data Interpretation Logic

HPLC Data Interpretation start Inject Sample into HPLC chromatogram Obtain Chromatogram start->chromatogram single_peak Single, Sharp Peak at Expected RT? chromatogram->single_peak pure Compound is Likely Pure single_peak->pure Yes multiple_peaks Multiple Peaks Observed single_peak->multiple_peaks No degradation Degradation is Suspected multiple_peaks->degradation investigate Proceed with LC-MS for Identification degradation->investigate

Caption: Decision tree for interpreting HPLC stability data.

References

  • Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2001). Enzymatic N-Dealkylation of an N-Cyclopropylamine: An Unusual Fate for the Cyclopropyl Group. Journal of the American Chemical Society, 123(2), 349–350. [Link]

  • Hanzlik, R. P., Shaffer, C. L., & Morton, M. D. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Journal of the American Chemical Society, 123(35), 8655–8656. [Link]

  • Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2000). Enzymatic N-Dealkylation of an N-Cyclopropylamine: An Unusual Fate for the Cyclopropyl Group. Journal of the American Chemical Society, 123(2), 349-350. [Link]

  • Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2001). Enzymatic N-dealkylation of an N-cyclopropylamine: an unusual fate for the cyclopropyl group. Journal of the American Chemical Society, 123(2), 349-350. [Link]

  • Hanzlik, R. P., & Shaffer, C. L. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Journal of the American Chemical Society, 123(35), 8655-8656. [Link]

  • Garner Lab, Virginia Tech. (n.d.). Standard Operating Procedure of High Performance Liquid Chromatography. [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]

  • Buchwald, S. L., & Bolm, C. (2009). Metal Contamination: When the Contaminant May Be the Actual Catalyst. Angewandte Chemie International Edition, 48(32), 5586-5587. [Link]

  • Umeå University. (2025). HPLC-UV Lab Instructions for Pharma Analysis. Scribd. [Link]

  • A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. (n.d.). PMC. [Link]

  • NorthEast BioLab. (n.d.). HPLC-UV Method Development: Testing 9 Articles in Formulation. [Link]

  • Singh, R., & Kumar, R. (2016). Forced degradation studies. MedCrave online, 2(5), 453-454. [Link]

  • Menpara, K. D., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1835-1841. [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Kumar, V., & Singh, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(2), 113-123. [Link]

  • Tchounwou, P. B., et al. (2012). Toxic Mechanisms of Five Heavy Metals: Mercury, Lead, Chromium, Cadmium, and Arsenic. EXS, 101, 45-77. [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Yilmaz, I., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Molecular Diversity. [Link]

  • Schmalz, H.-G., et al. (2013). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics, 32(4), 1083–1091. [Link]

  • Clough, T. J., et al. (2015). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of Agricultural and Food Chemistry, 63(38), 8438-8443. [Link]

  • Wang, Y., et al. (2023). Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Journal of Agricultural and Food Chemistry, 71(40), 14536–14547. [Link]

  • Liu, Y., et al. (2023). Multiple Performances of Metal Contamination for Nickel, Vanadium and Iron on FCC Catalysts. Catalysis Surveys from Asia, 27(2), 131-144. [Link]

  • Ashworth, S. (2014). Catalytic metals and their uses. The Mole. [Link]

  • Rehman, K., et al. (2024). Decontamination of Heavy and Trace Metals by Using Natural Sorbents: A Case Study of Chemical Laboratory Wastewater Treatment. Applied Sciences, 14(16), 7068. [Link]

Sources

Optimization

resolving co-elution issues in N-cyclopropyl-1H-pyrazole-4-carboxamide chromatography

Welcome to the technical support center for the chromatographic analysis of N-cyclopropyl-1H-pyrazole-4-carboxamide and its related compounds. This guide provides in-depth troubleshooting strategies and advanced solution...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of N-cyclopropyl-1H-pyrazole-4-carboxamide and its related compounds. This guide provides in-depth troubleshooting strategies and advanced solutions for researchers, scientists, and drug development professionals encountering co-elution challenges during method development and routine analysis.

Introduction: The Challenge of Pyrazole Carboxamides

N-cyclopropyl-1H-pyrazole-4-carboxamide is a heterocyclic compound whose analysis can be complicated by the presence of structurally similar impurities, such as isomers, starting materials, or degradation products. The pyrazole ring possesses basic nitrogen atoms, and the overall molecule has moderate polarity, making its retention behavior sensitive to subtle changes in chromatographic conditions.[1][2] These factors frequently lead to the co-elution of the main peak with critical impurities, compromising accurate quantification and peak purity assessments.[3]

This guide is structured as a series of questions and answers to directly address the common and complex co-elution issues you may face. We will progress from fundamental troubleshooting in reversed-phase liquid chromatography (RPLC) to advanced techniques like two-dimensional liquid chromatography (2D-LC).

Section 1: Foundational Troubleshooting in Reversed-Phase LC

This section addresses the most common starting point for resolving co-elution: optimizing a reversed-phase method.

Question: My chromatogram shows a shoulder on the main N-cyclopropyl-1H-pyrazole-4-carboxamide peak. How do I confirm co-elution and what is my first step?

Answer:

A shoulder or a distorted peak shape is a strong indicator of co-elution.[3] Before modifying your method, you must confirm that you are not just seeing the effects of mass overload or poor column health.

Step 1: Confirm Peak Purity

The most reliable way to confirm co-elution is to use a mass spectrometry (MS) or diode array detector (DAD).

  • With a DAD: Perform a peak purity analysis. The software will compare UV-Vis spectra across the peak. If the spectra are not homogenous, it indicates the presence of more than one compound.[3]

  • With an MS Detector: Examine the mass spectra across the peak's elution profile. If the mass spectrum changes from the beginning to the end of the peak, co-elution is occurring.

Step 2: Initial Corrective Actions

If co-elution is confirmed, the first and most impactful parameter to adjust is the mobile phase. The goal is to alter the selectivity (α) of your separation, which is the factor that describes the separation between two adjacent peaks.

A logical workflow for initial troubleshooting involves systematically altering mobile phase conditions.

G cluster_0 A Co-elution Confirmed B Adjust Mobile Phase Selectivity A->B C Modify Organic Solvent (e.g., ACN to MeOH) B->C Change Solvent Polarity D Adjust Mobile Phase pH B->D Alter Analyte Ionization E Optimize Gradient Slope B->E Fine-tune Elution F Resolution Achieved? C->F D->F E->F

Caption: Initial troubleshooting workflow for co-elution.

Question: How does changing the mobile phase pH help resolve co-elution for a pyrazole compound?

Answer:

Altering the mobile phase pH is one of the most powerful tools for separating ionizable compounds like N-cyclopropyl-1H-pyrazole-4-carboxamide in RPLC.[4][5]

The Causality Behind pH Adjustment:

The pyrazole ring contains nitrogen atoms that can be protonated (gain a positive charge) at acidic pH. The pKa of an analyte is the pH at which it is 50% ionized and 50% neutral.

  • At Low pH (e.g., pH < 4): The pyrazole nitrogen is likely protonated. The molecule becomes more polar and will have less retention on a C18 column, eluting earlier.

  • At Higher pH (e.g., pH > 7): The pyrazole is in its neutral form. The molecule is less polar and will have more retention, eluting later.

Co-eluting impurities, especially isomers or related substances, will likely have slightly different pKa values. By changing the mobile phase pH, you can exploit this difference. One compound may become ionized while the other remains neutral, causing a significant shift in their respective retention times and enabling separation.[6] For robust and reproducible results, it is crucial to use a buffer and operate at a pH at least 1.5-2 units away from the analyte's pKa.[5][7]

Experimental Protocol: pH Screening

  • Preparation: Prepare three mobile phases using 10 mM buffered aqueous solutions at pH 3.0 (e.g., ammonium formate), pH 5.0 (e.g., ammonium acetate), and pH 7.0 (e.g., ammonium bicarbonate). Your organic mobile phase (Solvent B) will be acetonitrile or methanol.

  • Execution: Run your existing gradient method with each of the three buffered mobile phases.

  • Analysis: Compare the chromatograms. Look for changes in elution order and the separation between the target peak and the co-eluting impurity.

pHExpected State of PyrazoleExpected Retention on C18Potential Benefit
3.0 Mostly Ionized (Protonated)LowerMay separate from less basic impurities.
5.0 Partially Ionized/NeutralIntermediateMay provide an optimal selectivity point.
7.0 Mostly NeutralHigherMay separate from more basic impurities.
Question: I've tried adjusting the pH, but the peaks are still not resolved. What is the next logical step in method optimization?

Answer:

If pH manipulation is insufficient, the next steps involve changing the stationary phase chemistry to introduce different separation mechanisms or exploring alternative chromatographic modes.

Step 1: Change the Stationary Phase

A standard C18 column separates primarily based on hydrophobicity. If this doesn't resolve your compounds, it means they have very similar hydrophobic character. Switching to a column with a different stationary phase can introduce alternative interactions.[7]

Stationary PhasePrimary Retention MechanismUse Case for Pyrazole Carboxamides
C18 (Standard) Hydrophobic interactions.General purpose starting point.
Phenyl-Hexyl Hydrophobic & π-π interactions.Excellent for aromatic compounds like pyrazoles. The phenyl rings on the stationary phase can interact with the pyrazole ring, offering unique selectivity.
Polar-Embedded (e.g., Amide, Carbamate) Hydrophobic & Hydrogen Bonding.The embedded polar group can interact with the amide in your molecule, providing an alternative retention mechanism. These phases also offer different selectivity in highly aqueous mobile phases.[8]
Pentafluorophenyl (PFP) Multiple (hydrophobic, π-π, dipole-dipole, ion-exchange).Offers complex and unique selectivity for polar and aromatic compounds containing halogens or electron-rich groups.

Step 2: Consider an Alternative Chromatographic Mode

If significant effort in RPLC method development fails, it is often more efficient to switch to a different chromatographic technique that offers orthogonal (completely different) selectivity.[9]

Section 2: Advanced Chromatographic Techniques

When standard RPLC methods are insufficient, more advanced techniques are required to resolve challenging co-elutions.

Question: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?

Answer:

You should consider HILIC when your N-cyclopropyl-1H-pyrazole-4-carboxamide and its impurity are polar and show poor retention in reversed-phase, even with highly aqueous mobile phases.[10][11]

HILIC Mechanism:

HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically >60% acetonitrile).[10][12] A water-enriched layer forms on the surface of the stationary phase. Polar analytes partition into this water layer and are retained. The retention mechanism is a combination of partitioning, hydrogen bonding, and electrostatic interactions.[13][14] This is fundamentally different from the hydrophobic mechanism of RPLC, often leading to dramatic changes in selectivity.

Starting Conditions for HILIC:

  • Column: Amide or bare silica column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Gradient: Start with a low percentage of B (e.g., 0-5%) and increase to 40-50% over 10 minutes.

  • Injection Solvent: Must be high in organic solvent (e.g., 90% ACN) to ensure good peak shape.

Question: What advantages does Supercritical Fluid Chromatography (SFC) offer for this type of separation?

Answer:

Supercritical Fluid Chromatography (SFC) is a powerful technique that combines aspects of both gas and liquid chromatography and is an excellent orthogonal alternative to RPLC.[15] It is particularly advantageous for its high efficiency, speed, and unique selectivity, especially for chiral separations.[16]

SFC Mechanism and Benefits:

SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main mobile phase. A small amount of a polar organic solvent (like methanol) is added as a co-solvent or "modifier" to increase elution strength.[17]

  • Orthogonal Selectivity: SFC operates like a normal-phase technique, providing very different selectivity compared to RPLC.[16]

  • High Speed: The low viscosity of supercritical CO2 allows for very fast flow rates and rapid column equilibration, leading to shorter analysis times.[17]

  • Environmental Friendliness: Using CO2 as the primary mobile phase significantly reduces organic solvent consumption.[8]

  • Chiral Separations: SFC is a premier technique for separating enantiomers when used with chiral stationary phases.[15]

Question: My co-eluting impurity is a suspected enantiomer. How do I approach this separation?

Answer:

Enantiomers have identical physicochemical properties in a non-chiral environment and therefore cannot be separated by standard RPLC or HILIC methods. You must use a chiral stationary phase (CSP).

The Causality of Chiral Separation:

CSPs are coated with a chiral selector (e.g., a polysaccharide derivative) that creates a three-dimensional chiral environment. The two enantiomers of your analyte will interact differently with this chiral surface, forming transient diastereomeric complexes with different stability. This difference in interaction energy leads to different retention times and allows for their separation.[18][19]

Experimental Protocol: Chiral Screening

Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including pyrazole derivatives.[18][19] A screening approach using different columns and mobile phases is the most efficient strategy.

  • Columns: Screen on both a cellulose-based CSP (e.g., Lux Cellulose-2) and an amylose-based CSP (e.g., Lux Amylose-2). These often provide complementary selectivity.[18]

  • Mobile Phases:

    • Normal Phase: Start with a simple mobile phase like Hexane/Ethanol (e.g., 80:20 v/v). This mode often provides excellent resolution.[18]

    • Polar Organic Mode: Use a mobile phase like 100% Methanol or Acetonitrile/Methanol mixtures. This mode can offer very fast analysis times and sharp peaks.[18][19]

  • Optimization: Once partial separation is observed, optimize the ratio of the mobile phase components to achieve baseline resolution.

Question: I have exhausted all 1D chromatography options and still have co-elution. What is the ultimate solution for ensuring peak purity?

Answer:

When a single chromatographic dimension is insufficient to resolve a critical pair of compounds, Two-Dimensional Liquid Chromatography (2D-LC) is the definitive solution.[9][20] This technique is increasingly used in regulated pharmaceutical environments to guarantee method selectivity and peak purity.[20][21]

The Principle of 2D-LC:

2D-LC couples two columns with different (orthogonal) separation mechanisms.[9] The most common approach is "heart-cutting," where the unresolved peak fraction from the first dimension (1D) column is selectively transferred to a second dimension (2D) column for further separation.[20][22]

G cluster_0 A Injector P1 Pump 1 A->P1 C1 1D Column (e.g., C18) P1->C1 V Switching Valve C1->V C2 2D Column (e.g., Phenyl-Hexyl) V->C2 Heart-cut Transfer D Detector V->D 1D Eluent (Uncut) W Waste V->W P2 Pump 2 P2->V C2->D 2D Separation

Caption: Workflow for heart-cutting 2D-LC.

Why 2D-LC is Effective:

The power of 2D-LC comes from combining two independent separation mechanisms. For example, you could use a C18 column in the first dimension (separation by hydrophobicity) and a Phenyl-Hexyl column in the second dimension (separation by hydrophobicity and π-π interactions). An impurity that has the exact same hydrophobicity as your main compound (and thus co-elutes in 1D) is highly unlikely to also have the exact same π-π interaction potential. This difference will be exploited on the second column, leading to a successful separation.[9] This provides an extremely high degree of confidence in the purity of a given peak.[20][21]

References

  • Evaluation of an amide-based stationary phase for supercritical fluid chromatography - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 2D-Liquid Chromatography: Principles & Uses. Phenomenex. Available at: [Link]

  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. MDPI. Available at: [Link]

  • Use of 2D-Liquid Chromatography in GMP Regulated Laboratories. Agilent. Available at: [Link]

  • Supercritical Fluid Chromatography. ACS Publications. Available at: [Link]

  • Dealing with Wandering First-Dimension Peaks in 2D-LC Separations. LCGC International. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. National Center for Biotechnology Information. Available at: [Link]

  • A Standardized 2D-LC Screening Platform for Peak Purity Determination in Pharmaceutical Analysis. LCGC International. Available at: [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Afinis Labs. Available at: [Link]

  • Supercritical Fluid Chromatography and its Advantages. Longdom Publishing. Available at: [Link]

  • Efficient Optimization of Separation Conditions for Synthetic Peptide Using Super Critical Fluid Chromatography. Shimadzu. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Springer. Available at: [Link]

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Chromatography Today. Available at: [Link]

  • NOVEL PYRAZOLE-CENTERED DERIVATIVES HAVING MONO/DI CHIRAL CENTERED GROUP AS ORGANOCATALYST FOR HENRY REACTION. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. Available at: [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available at: [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. Available at: [Link]

  • Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Crawford Scientific. Available at: [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Available at: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Available at: [Link]

  • 1H-Pyrazole-4-carboxamide. PubChem. Available at: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. Available at: [Link]

  • Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International. Available at: [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC International. Available at: [Link]

  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives. Google Patents.
  • Procedure For The Synthesis Of N Benzyl N Cyclopropyl 1 H Pyrazole 4. Quick Company. Available at: [Link]

  • The Recent Development of the Pyrazoles : A Review. TSI Journals. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Shodhganga. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: N-cyclopropyl-1H-pyrazole-4-carboxamide vs. N-methyl-1H-pyrazole-4-carboxamide

Introduction In the landscape of modern agrochemical and pharmaceutical research, the 1H-pyrazole-4-carboxamide scaffold has emerged as a cornerstone for the development of potent bioactive molecules.[1][2] This is parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern agrochemical and pharmaceutical research, the 1H-pyrazole-4-carboxamide scaffold has emerged as a cornerstone for the development of potent bioactive molecules.[1][2] This is particularly true in the realm of fungicides, where this chemical class has given rise to a significant number of commercial succinate dehydrogenase inhibitors (SDHIs).[1][3] The efficacy of these compounds is profoundly influenced by the nature of the substituents on the pyrazole ring and the carboxamide nitrogen. This guide provides an in-depth comparative analysis of two closely related analogs: N-cyclopropyl-1H-pyrazole-4-carboxamide and N-methyl-1H-pyrazole-4-carboxamide. While direct head-to-head studies are not prevalent in the public literature, by synthesizing data from numerous structure-activity relationship (SAR) studies, we can construct a robust comparison to inform future research and development.

The core of this analysis will revolve around the primary mechanism of action for this class of compounds in the context of antifungal activity: the inhibition of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain.[4][5][6][7] We will delve into the subtle yet significant impact of substituting a cyclopropyl group versus a methyl group on the pyrazole nitrogen, exploring how this choice can modulate biological efficacy.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

The fungicidal activity of N-substituted-1H-pyrazole-4-carboxamides is primarily attributed to their ability to disrupt the fungal respiratory chain at Complex II, also known as succinate dehydrogenase (SDH).[4][5][6][7] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and simultaneously reduces ubiquinone to ubiquinol in the electron transport chain.

By binding to the ubiquinone binding site (Qp site) of the SDH enzyme, these carboxamide inhibitors competitively block the natural substrate, ubiquinone. This inhibition halts the electron flow from succinate to the rest of the respiratory chain, leading to a catastrophic disruption in ATP synthesis and ultimately causing fungal cell death.[4] The potency of inhibition is highly dependent on the complementary fit of the inhibitor within the Qp binding site.

SDH_Inhibition_Pathway cluster_0 Mitochondrial Inner Membrane succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate qh2 Ubiquinol (QH2) sdh->qh2 q Ubiquinone (Q) q->sdh Reduction complex_iii Complex III qh2->complex_iii Electron Transfer inhibitor N-cyclopropyl- or N-methyl-1H-pyrazole-4-carboxamide inhibitor->sdh Inhibition

Caption: Inhibition of the mitochondrial electron transport chain by pyrazole carboxamides at Complex II (SDH).

Comparative Efficacy and Structure-Activity Relationship (SAR)

Compound ClassTarget Organism/EnzymeEfficacy (EC50/IC50) (µg/mL)Reference
Pyrazole-4-carboxamide derivativesRhizoctonia solani0.046 - >50[3]
Pyrazole-4-carboxamide derivativesBotrytis cinerea0.540 - >50[3]
Pyrazole-4-carboxamide derivativesPorcine SDHIC50 of 0.014 µM for a highly optimized derivative[6]
Pyrazole-4-carboxamide derivativesR. solani SDHIC50 of 3.3 µM for an optimized derivative[5]

Key Insights from SAR studies:

  • The N-Substituent Binding Pocket: The N-substituent on the pyrazole ring occupies a specific hydrophobic pocket within the SDH enzyme. The size, shape, and lipophilicity of this substituent are critical for optimal binding and, consequently, high efficacy.

  • N-Methyl Group: A methyl group is the smallest alkyl substituent, offering minimal steric hindrance. In many SAR studies of related compounds, N-methyl analogs serve as a baseline. While generally active, they are often less potent than larger, more lipophilic groups that can better fill the hydrophobic pocket.[4]

  • N-Cyclopropyl Group: The cyclopropyl group is a conformationally restricted, small cycloalkyl group. It is larger and more lipophilic than a methyl group. This "constrained" nature can be advantageous in drug design, as it reduces the entropic penalty upon binding to the target protein. The increased lipophilicity can enhance hydrophobic interactions within the binding pocket, often leading to improved potency compared to a simple methyl group, provided it fits well within the pocket. In some related pyrazole derivatives, the introduction of a cyclopropyl group has been shown to enhance activity over smaller alkyl groups.

Inference:

Based on the general principles of SAR for SDH inhibitors, it is highly probable that N-cyclopropyl-1H-pyrazole-4-carboxamide would exhibit greater antifungal efficacy (lower EC50/IC50 values) than N-methyl-1H-pyrazole-4-carboxamide . The cyclopropyl group's slightly larger size and increased lipophilicity are likely to result in a more favorable interaction with the hydrophobic binding pocket of the SDH enzyme compared to the smaller methyl group.

Experimental Protocols

Synthesis of N-substituted-1H-pyrazole-4-carboxamides

The synthesis of these target compounds is typically achieved through a multi-step process, beginning with the construction of the pyrazole ring, followed by the formation of the amide bond.

Synthesis_Workflow start 1,3-Dicarbonyl Compound step1 Step 1: Cyclocondensation start->step1 hydrazine Substituted Hydrazine (e.g., Methylhydrazine or Cyclopropylhydrazine) hydrazine->step1 pyrazole_ester Pyrazole-4-carboxylate Ester step1->pyrazole_ester step2 Step 2: Hydrolysis pyrazole_ester->step2 pyrazole_acid Pyrazole-4-carboxylic Acid step2->pyrazole_acid step3 Step 3: Acid Activation pyrazole_acid->step3 acid_chloride Pyrazole-4-carbonyl Chloride step3->acid_chloride step4 Step 4: Amidation acid_chloride->step4 amine Amine (R-NH2) amine->step4 product Target N-substituted-1H- pyrazole-4-carboxamide step4->product

Caption: General synthetic workflow for N-substituted-1H-pyrazole-4-carboxamides.

Step-by-step Protocol:

  • Synthesis of Pyrazole-4-carboxylic Acid:

    • A substituted hydrazine (e.g., methylhydrazine or cyclopropylhydrazine) is reacted with a suitable 1,3-dicarbonyl compound (e.g., an ethoxymethylenemalonic ester derivative) in a solvent such as ethanol, often with a catalytic amount of acid.

    • The resulting pyrazole-4-carboxylate ester is then hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide or lithium hydroxide, followed by acidification.

  • Amide Bond Formation:

    • The pyrazole-4-carboxylic acid is activated, commonly by converting it to the acid chloride using thionyl chloride or oxalyl chloride with a catalytic amount of DMF.

    • The activated acid chloride is then reacted with the desired amine (in this case, cyclopropylamine or methylamine) in an inert solvent like dichloromethane or THF, often in the presence of a base such as triethylamine to scavenge the HCl byproduct.

    • The crude product is then purified, typically by column chromatography or recrystallization, to yield the final N-cyclopropyl- or N-methyl-1H-pyrazole-4-carboxamide.

In Vitro Antifungal Efficacy Assay (Mycelial Growth Inhibition)

This protocol determines the concentration of the compound required to inhibit the growth of a target fungus by 50% (EC50).

Antifungal_Assay_Workflow prep_media Prepare Potato Dextrose Agar (PDA) Medium add_compounds Add Compound Aliquots to Molten PDA for Serial Dilutions prep_media->add_compounds prep_compounds Prepare Stock Solutions of Test Compounds in DMSO prep_compounds->add_compounds pour_plates Pour PDA into Petri Dishes add_compounds->pour_plates inoculate Inoculate Center of Plates with Fungal Mycelial Plugs pour_plates->inoculate incubate Incubate at 25°C in the Dark inoculate->incubate measure Measure Colony Diameter Daily incubate->measure calculate Calculate Percent Inhibition and Determine EC50 measure->calculate

Caption: Experimental workflow for the in vitro mycelial growth inhibition assay.

Step-by-step Protocol:

  • Media and Compound Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize. Dissolve the test compounds (N-cyclopropyl- and N-methyl-1H-pyrazole-4-carboxamide) in DMSO to create concentrated stock solutions.

  • Plate Preparation: Add appropriate volumes of the stock solutions to molten PDA (cooled to ~50-60°C) to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare control plates with DMSO only. Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each prepared plate.

  • Incubation: Incubate the plates at a suitable temperature (typically 25°C) in the dark.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony on the control plate has reached near-full growth.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • EC50 Determination: Plot the percent inhibition against the log of the compound concentration and use probit analysis or a similar statistical method to determine the EC50 value.

Conclusion

While the existing literature does not offer a direct, side-by-side efficacy comparison of N-cyclopropyl-1H-pyrazole-4-carboxamide and N-methyl-1H-pyrazole-4-carboxamide, a comprehensive analysis of structure-activity relationships for pyrazole carboxamide-based SDH inhibitors allows for a well-founded scientific inference. The physicochemical properties of the cyclopropyl group—its constrained conformation, slightly larger size, and increased lipophilicity compared to a methyl group—suggest a more favorable interaction with the hydrophobic binding pocket of the succinate dehydrogenase enzyme. Therefore, it is predicted that the N-cyclopropyl analog will exhibit superior fungicidal efficacy. This guide provides the foundational knowledge, mechanistic understanding, and detailed experimental protocols necessary for researchers to empirically validate this hypothesis and to further explore the chemical space of this important class of bioactive molecules.

References

  • A series of novel pyrazole-4-carboxamides bearing an ether group were designed and synthesized on the basis of the structure of commercial succinate dehydrogenase inhibitor (SDHI) fungicide flubeneteram via scaffold hopping and evaluated for their antifungal activities against five fungi. (2024). PubMed. Available at: [Link]

  • Du, S., & Li, Z. (2017). SYNTHESIS, ANTIFUNGAL ACTIVITY AND QSAR OF NOVEL PYRAZOLE AMIDES AS SUCCINATE DEHYDROGENASE INHIBITORS. HETEROCYCLES, 96(1), 73.
  • A series of pyrazol-5-yl-benzamide derivatives containing the oxazole group were designed and synthesized as potential SDH inhibitors. (2022). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Semantic Scholar. Available at: [Link]

  • Montoya, M. C., et al. (2022). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 33, 1143-1153. Available at: [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. (2023). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). PubMed. Available at: [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (2022). PubMed. Available at: [Link]

  • Aiming to develop novel antifungal agents with a distinctive molecular scaffold targeting succinate dehydrogenase (SDH), 24 N'-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives were first devised, synthesized, and verified by 1 H NMR, 13 C NMR, high-resolution mass spectrometry... (2023). PubMed. Available at: [Link]

  • A series of novel methyl-1-(2-((3,5-dimethylphenyl)amino)pyrimidin-4-yl)-1H-pyrazole derivatives were synthesized, characterized through 1H and 13C NMR and mass spectroscopic techniques and evaluated for their in silico and in vitro antiproliferative activity against leukemia cancer cells sensitive (K562) or resistant to imatinib (K562-IM). (2026). PMC. Available at: [Link]

Sources

Comparative

validating N-cyclopropyl-1H-pyrazole-4-carboxamide purity by LC-MS

High-Resolution Purity Validation of N-Cyclopropyl-1H-Pyrazole-4-Carboxamide: A Comparative LC-MS Guide N-cyclopropyl-1H-pyrazole-4-carboxamide is a privileged structural motif in modern medicinal chemistry, frequently s...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Purity Validation of N-Cyclopropyl-1H-Pyrazole-4-Carboxamide: A Comparative LC-MS Guide

N-cyclopropyl-1H-pyrazole-4-carboxamide is a privileged structural motif in modern medicinal chemistry, frequently serving as a critical intermediate in the synthesis of kinase inhibitors and complex spiro-heterocycles[1]. Because this compound acts as a foundational building block in drug discovery, validating its purity is not merely a regulatory formality—it is a scientific imperative. Trace genotoxic impurities (PGIs), unreacted starting materials, or N1/N2-alkylated structural isomers can severely compromise downstream synthetic yields and biological assay integrity[1][2].

As a Senior Application Scientist, I have evaluated multiple analytical modalities for intermediate validation. This guide objectively compares these alternatives and provides a self-validating, step-by-step Liquid Chromatography-Mass Spectrometry (LC-MS) protocol specifically engineered for the physicochemical properties of N-cyclopropyl-1H-pyrazole-4-carboxamide.

Comparative Analysis of Analytical Modalities

While traditional methods like HPLC-UV are standard in many labs, they often fall short when dealing with co-eluting isomers or trace genotoxic byproducts. The table below summarizes the performance of various analytical modalities for validating pyrazole-carboxamide derivatives.

Table 1: Performance Comparison of Purity Validation Modalities

Analytical ModalitySensitivity (LOD)Structural ElucidationIsomer DifferentiationIdeal Application Phase
HPLC-UV ~0.05% - 0.1%Low (Retention time only)Moderate (Requires baseline resolution)Routine bulk purity screening
qNMR ~0.1% - 1.0%Very HighHigh (Distinct chemical shifts)Absolute quantification; Reference standard certification[3]
GC-MS ~1 - 10 ppmHigh (EI fragmentation)HighVolatile impurities; Residual solvents (Not ideal for intact amides)
LC-MS (ESI-QqQ/TOF) < 1 - 10 ppb High (MS/MS fragmentation) High (Coupled with LC separation) Trace genotoxic impurities; Byproduct identification [3][4]

The Verdict: LC-MS is the superior choice for this specific intermediate. It combines the separation power required to resolve regioselective alkylation isomers with the mass-analyzing capability necessary to identify trace impurities at the threshold of toxicological concern (TTC)[2][4].

Methodological Causality: The "Why" Behind the Parameters

Developing a robust LC-MS method requires aligning instrument parameters with the analyte's molecular reality. N-cyclopropyl-1H-pyrazole-4-carboxamide (Exact Mass: ~151.07 g/mol ) presents specific analytical challenges that dictate our method design:

  • Column Selection (Reversed-Phase C18): The pyrazole-carboxamide core is highly polar, but the addition of the cyclopropyl group introduces localized lipophilicity. A high-efficiency sub-2 µm C18 column provides the necessary hydrophobic interactions to retain the molecule, while a slow aqueous-to-organic gradient ensures the separation of closely related N1 and N2-alkylated isomers[1].

  • Mobile Phase Chemistry (0.1% Formic Acid): The pyrazole ring contains basic nitrogen atoms. Adding 0.1% formic acid to both the aqueous and organic mobile phases forces the protonation of the pyrazole nitrogen in the liquid phase. This is a critical prerequisite for efficient droplet desolvation and ion ejection in the Electrospray Ionization (ESI) source.

  • Ionization Mode (ESI Positive): Driven by the acidic mobile phase, the molecule readily accepts a proton to form a highly stable [M+H]+ precursor ion at m/z 152.08.

Method_Dev Compound N-cyclopropyl-1H- pyrazole-4-carboxamide Polarity Moderate Polarity Compound->Polarity Basic Basic Pyrazole Nitrogen Compound->Basic Col Reversed-Phase C18 (Aqueous Start) Polarity->Col MP 0.1% Formic Acid (Promotes Ionization) Basic->MP Ion ESI Positive Mode ([M+H]+ Detection) MP->Ion

Decision matrix for LC-MS parameters based on analyte physicochemical properties.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system, ensuring that carryover, matrix effects, and false positives are systematically eliminated.

Step 1: System Suitability Testing (SST) & Blank Verification

Before analyzing the sample, the system's integrity must be proven.

  • Inject a Diluent Blank (50:50 Water:Methanol). Causality: This establishes the baseline noise and proves there is no column carryover from previous runs.

  • Inject a Reference Standard of N-cyclopropyl-1H-pyrazole-4-carboxamide (1 µg/mL). Causality: Confirms retention time stability and mass accuracy calibration.

Step 2: Sample Preparation
  • Accurately weigh 1.0 mg of the synthesized N-cyclopropyl-1H-pyrazole-4-carboxamide batch.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock 1:100 using 50:50 LC-MS grade Water:Methanol to yield a 10 µg/mL working solution. Causality: Dilution prevents detector saturation and minimizes ion suppression in the ESI source, allowing trace impurities to ionize efficiently.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: UHPLC Separation Parameters
  • Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 1.9 µm) or equivalent.

  • Column Temperature: 40°C (Reduces backpressure and improves peak shape).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Table 2: Optimized Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.0955Retain polar pyrazole core
1.0955Isocratic hold for baseline stabilization
6.04060Elute N-cyclopropyl-1H-pyrazole-4-carboxamide
8.0595Column wash (elute highly lipophilic impurities)
10.0955Re-equilibration
Step 4: Mass Spectrometry (ESI-TOF/QqQ) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3500 V.

  • Drying Gas (N2) Temperature: 300°C at 10 L/min.

  • Nebulizer Pressure: 40 psi.

  • Mass Range: m/z 50 to 600.

  • Target Ion: Monitor m/z 152.08 [M+H]+ .

Step 5: Data Processing & Purity Calculation

Do not rely on the Total Ion Chromatogram (TIC) for purity calculations, as background chemical noise will artificially lower the purity percentage.

  • Generate an Extracted Ion Chromatogram (EIC) for m/z 152.08 ± 0.05 Da.

  • Integrate the main peak area.

  • Generate EICs for expected impurity masses (e.g., unreacted starting materials or des-cyclopropyl byproducts).

  • Calculate relative LC-MS purity: (Area of Target Peak / Total Area of All Integrated Peaks) × 100.

LCMS_Workflow Prep 1. Sample Preparation (Dilution & Blank Verification) LC 2. UHPLC Separation (C18, Gradient Elution) Prep->LC ESI 3. ESI+ Ionization (Protonation to [M+H]+) LC->ESI MS 4. Mass Spectrometry (TOF or QqQ Analysis) ESI->MS Data 5. Data Processing (EIC, Purity %, Fragment ID) MS->Data

Self-validating LC-MS workflow for N-cyclopropyl-1H-pyrazole-4-carboxamide.

Conclusion

Validating the purity of N-cyclopropyl-1H-pyrazole-4-carboxamide requires an analytical approach that respects its unique physicochemical properties. While HPLC-UV and qNMR have their place in bulk screening and absolute quantification, LC-MS stands alone in its ability to simultaneously resolve structural isomers and identify trace genotoxic impurities at the sub-ppm level. By implementing the self-validating protocol outlined above, researchers can ensure the integrity of their pharmaceutical intermediates, thereby safeguarding downstream synthesis and biological testing.

References

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Center for Biotechnology Information (PMC). Available at: [Link]

  • High-Throughput LC/MS Purification of Pharmaceutical Impurities. Agilent Technologies. Available at:[Link]

Sources

Validation

Benchmarking N-Cyclopropyl-1H-Pyrazole-4-Carboxamide Scaffolds Against Standard Kinase Inhibitors: A Comparative Guide

Executive Summary & Structural Rationale The development of highly selective kinase inhibitors remains one of the most significant challenges in modern drug discovery due to the highly conserved nature of the ATP-binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of highly selective kinase inhibitors remains one of the most significant challenges in modern drug discovery due to the highly conserved nature of the ATP-binding pocket across the kinome. Recently, the N-cyclopropyl-1H-pyrazole-4-carboxamide (NCPC) motif has emerged as a highly privileged, ligand-efficient scaffold[1].

This guide provides an objective benchmarking analysis of the NCPC scaffold against clinical-standard kinase inhibitors, such as the JAK inhibitor Tofacitinib and the pan-kinase benchmark Staurosporine.

The Mechanistic Advantage of the NCPC Scaffold

The superiority of the NCPC scaffold lies in its precise geometric complementarity to the kinase hinge region:

  • The Pyrazole Core: Acts as a bidentate hinge binder. The nitrogen atoms serve as a highly efficient hydrogen bond donor/acceptor pair, interacting directly with backbone amides in the kinase hinge (e.g., Glu966 in JAK1 or Ala807 in RET)[2][3].

  • The 4-Carboxamide Group: Functions as a highly directed vector. Instead of clashing with the hinge, it projects substituents directly into the solvent-exposed channel or the ribose pocket, allowing medicinal chemists to build selectivity without disrupting the primary binding affinity[1].

  • The N-Cyclopropyl Moiety: Provides a compact, lipophilic projection that perfectly occupies the hydrophobic pocket adjacent to the gatekeeper residue. This pre-organizes the molecule, reducing the entropic penalty upon binding[1].

G cluster_0 NCPC Scaffold cluster_1 Kinase Domain P Pyrazole Core (Hinge Binder) H Hinge Region (e.g., Glu966/Ala807) P->H Bidentate H-bonds C 4-Carboxamide (Solvent Vector) S Solvent Channel C->S Vector Trajectory Cy N-Cyclopropyl (Hydrophobic Pocket) V Gatekeeper Pocket Cy->V Van der Waals

Fig 1: Pharmacophore mapping of the NCPC scaffold interacting with the conserved kinase domain.

Biochemical Benchmarking & Quantitative Data

To objectively evaluate the NCPC scaffold, we benchmark its performance against standard inhibitors across a panel of clinically relevant kinases. Unlike Staurosporine, which acts as a broad-spectrum ATP-competitive inhibitor, the NCPC scaffold demonstrates remarkable tunable selectivity. For instance, the pyrazole group's interaction with specific non-conserved residues allows for >15-fold selectivity of JAK1 over JAK2[2].

Table 1: Comparative In Vitro Kinase Profiling ( IC50​ in nM) Data represents optimized NCPC-derivatives synthesized in recent structural campaigns compared to commercial standards[2][4].

Kinase TargetNCPC-Derivative ( IC50​ )Tofacitinib ( IC50​ )Staurosporine ( IC50​ )Selectivity Driver for NCPC
JAK1 0.383.21.5H-bond with Glu966[2]
JAK2 6.854.12.0Steric clash in pocket
RET 1.20>10003.4H-bond with Ala807[3]
HPK1 5.50>10008.1Solvent channel vectoring

Data Synthesis: The NCPC scaffold achieves sub-nanomolar potency on target kinases while maintaining a significantly lower molecular weight than Tofacitinib, resulting in a superior Ligand Efficiency (LE > 0.4) .

Experimental Methodologies: Self-Validating Systems

To ensure rigorous and reproducible benchmarking, the following self-validating protocols must be strictly adhered to.

Protocol A: Biochemical Profiling via ADP-Glo Kinase Assay

Causality Focus: ATP concentration is the most critical variable in kinase benchmarking. Because NCPC and standard inhibitors are ATP-competitive, running assays at arbitrary ATP concentrations will artificially skew IC50​ values. Assays must be run at the apparent Km​ of ATP for each specific kinase to ensure equal sensitivity to competitive inhibition across the panel.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the NCPC compound, Tofacitinib, and Staurosporine in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration = 1%).

  • Enzyme-Inhibitor Pre-incubation: Add the specific kinase (e.g., JAK1 or RET) to the wells. Self-Validation Step: Incubate for 30 minutes at room temperature before adding ATP. This accounts for slow-binding kinetics, preventing false-negative potency readouts.

  • Reaction Initiation: Add ATP (strictly at the predetermined Km​ for the specific kinase) and the appropriate peptide substrate. Incubate for 60 minutes.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Quality Control: Calculate the Z'-factor using Staurosporine as the positive control and DMSO as the negative control. The data is only valid if Z' > 0.6.

Protocol B: Cellular Target Engagement via NanoBRET

Causality Focus: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM). NanoBRET is utilized over standard Western blotting because it provides real-time, live-cell quantitative target engagement, preserving the intact cellular environment required to test the lipophilic N-cyclopropyl moiety's permeability.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Tracer Titration: Plate cells in a 384-well format. Add a cell-permeable fluorescent NanoBRET tracer at a concentration equal to its EC50​ .

  • Inhibitor Competition: Add the NCPC compound and standard inhibitors. Incubate for 2 hours.

  • Readout: Add NanoBRET Nano-Glo Substrate. Measure dual-emission luminescence (donor at 460 nm, acceptor at 618 nm). A decrease in the BRET ratio indicates successful displacement of the tracer by the test compound, confirming intracellular target engagement.

Workflow Comp Compound Library NCPC vs Standards Biochem Biochemical Profiling (ADP-Glo Assay) Comp->Biochem IC50 Determination Cell Cellular Engagement (NanoBRET Assay) Biochem->Cell Selectivity Filter ADME In Vitro ADME (Microsomal Stability) Cell->ADME Efficacy Confirmed Data Data Synthesis (Ligand Efficiency) ADME->Data Lead Benchmarking

Fig 2: Self-validating experimental workflow for benchmarking kinase inhibitor candidates.

ADME and Physicochemical Profiling

When benchmarking against older, bulkier kinase inhibitors, the NCPC scaffold routinely demonstrates superior Lipophilic Efficiency (LipE) . Many standard inhibitors suffer from high molecular weight and excessive lipophilicity (clogP > 5), leading to poor microsomal stability and high efflux ratios.

The N-cyclopropyl-1H-pyrazole-4-carboxamide core is highly atom-economical. By utilizing the pyrazole nitrogen for dual H-bonding and the cyclopropyl group for localized hydrophobic packing, medicinal chemists can achieve sub-nanomolar cellular potency while keeping the molecular weight under 400 Da. This ensures excellent membrane permeability, low efflux ratios, and favorable central nervous system (CNS) multiparameter optimization (MPO) scores, making it an ideal starting point for both systemic and brain-penetrant indications[5].

References

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 Source: ACS Publications URL:[Link]

  • Potent and Selective Inhibitors of CDPK1 from T. gondii and C. parvum Based on a 5-Aminopyrazole-4-carboxamide Scaffold Source: PMC / NIH URL:[Link]

  • Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors Source: PMC / NIH URL:[Link]

  • Discovery of a First-in-Class Gut-Restricted RET Kinase Inhibitor as a Clinical Candidate for the Treatment of IBS Source: ACS Medicinal Chemistry Letters / PMC URL:[Link]

  • Discovery of Potent, Selective, and Brain-Penetrant Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors that Modulate Brain Inflammation In Vivo Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

Comparative

A Researcher's Guide to Enhancing Reproducibility of N-cyclopropyl-1H-pyrazole-4-carboxamide In Vitro Assays

The Challenge of Reproducibility in Kinase Inhibitor Screening N-cyclopropyl-1H-pyrazole-4-carboxamide and its analogs are frequently investigated as inhibitors of protein kinases, which are pivotal regulators of cellula...

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Author: BenchChem Technical Support Team. Date: April 2026

The Challenge of Reproducibility in Kinase Inhibitor Screening

N-cyclopropyl-1H-pyrazole-4-carboxamide and its analogs are frequently investigated as inhibitors of protein kinases, which are pivotal regulators of cellular processes. In particular, derivatives of N-(1H-pyrazol-4-yl)carboxamides have been identified as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and IL-1 family receptors (IL-1R).[2][3] Inhibition of the IRAK4 signaling cascade is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[2][3]

However, the path from promising compound to validated lead is often fraught with the challenge of inconsistent in vitro assay results. Factors such as subtle variations in cell culture conditions, reagent quality, and protocol execution can lead to significant data variability, undermining the reliability of structure-activity relationship (SAR) studies and delaying project timelines. This guide will provide a framework for establishing robust and reproducible in vitro assays for N-cyclopropyl-1H-pyrazole-4-carboxamide.

Understanding the Mechanism: The IRAK4 Signaling Pathway

A thorough understanding of the biological context is paramount for designing meaningful and reproducible assays. N-cyclopropyl-1H-pyrazole-4-carboxamide, as a potential IRAK4 inhibitor, is expected to modulate the NF-κB signaling pathway. Upon activation by ligands such as lipopolysaccharide (LPS) or interleukin-1 (IL-1), TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK4.[1][3] Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB.[3] NF-κB then translocates to the nucleus and drives the expression of pro-inflammatory cytokines like TNF-α and IL-6.[4][5]

IRAK4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IκB IκB IKK_complex->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Releases NF_kB_nucleus NF-κB NF-κB->NF_kB_nucleus Translocation N_cyclopropyl_1H_pyrazole_4_carboxamide N-cyclopropyl-1H- pyrazole-4-carboxamide N_cyclopropyl_1H_pyrazole_4_carboxamide->IRAK4 Inhibition Gene_Expression Pro-inflammatory Gene Expression NF_kB_nucleus->Gene_Expression

Caption: Simplified IRAK4-mediated NF-κB signaling pathway.

Comparative Analysis of In Vitro Assay Protocols

To illustrate the impact of protocol optimization on assay reproducibility, we will compare a "Standard Protocol" with an "Optimized Protocol" for two key assays: a biochemical IRAK4 kinase assay and a cell-based cytokine inhibition assay.

Biochemical IRAK4 Kinase Assay

This assay directly measures the ability of N-cyclopropyl-1H-pyrazole-4-carboxamide to inhibit the enzymatic activity of IRAK4. A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP production as a measure of kinase activity.[6][7]

Data Presentation: Hypothetical IC50 Values and Variability

ParameterStandard ProtocolOptimized Protocol
Mean IC50 (nM) 150125
Standard Deviation (nM) 4515
Inter-Assay %CV 30%12%
Intra-Assay %CV 20%8%

Experimental Protocols

Standard Protocol: IRAK4 Kinase Assay

  • Compound Preparation: Prepare a 10 mM stock solution of N-cyclopropyl-1H-pyrazole-4-carboxamide in 100% DMSO. Perform serial dilutions in DMSO.

  • Assay Plate Setup: Add 1 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add recombinant IRAK4 enzyme to each well.

  • Reaction Initiation: Add a mixture of a generic kinase substrate and ATP to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo™ reagent to stop the reaction and measure luminescence.

Optimized Protocol: IRAK4 Kinase Assay

  • Compound Preparation: Prepare a fresh 10 mM stock solution of N-cyclopropyl-1H-pyrazole-4-carboxamide in pre-qualified, low-water content DMSO. Perform serial dilutions in a fixed 10% DMSO/assay buffer solution to minimize precipitation.

  • Assay Plate Setup: Use low-volume, non-binding 384-well plates. Add 1 µL of diluted compound or control.

  • Enzyme and Substrate Quality Control: Use a single, quality-controlled lot of recombinant IRAK4 enzyme and a specific, validated peptide substrate. Determine the optimal enzyme concentration and ATP concentration (at or near the Km) through prior titration experiments.[3][6]

  • Reaction Initiation: Add the pre-mixed and pre-warmed enzyme/substrate/ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at a precisely controlled 30°C for a predetermined optimal time (e.g., 45 minutes) to ensure the reaction is in the linear range.

  • Detection: Use a calibrated luminometer and include a standard curve for ADP to ensure accurate quantification.

Kinase_Assay_Workflow cluster_standard Standard Protocol cluster_optimized Optimized Protocol S_Prep Compound Prep (Serial Dilution in DMSO) S_Plate Plate Setup (384-well) S_Prep->S_Plate S_Enzyme Add Enzyme S_Plate->S_Enzyme S_React Add Substrate/ATP S_Enzyme->S_React S_Incubate Incubate RT, 60 min S_React->S_Incubate S_Detect Luminescence Detection S_Incubate->S_Detect O_Prep Compound Prep (Fresh stock, fixed DMSO %) O_Plate Plate Setup (Low-volume, non-binding) O_Prep->O_Plate O_React Pre-mixed, pre-warmed reagents O_Plate->O_React O_QC Enzyme/Substrate QC (Single lot, titration) O_QC->O_React O_Incubate Incubate 30°C, 45 min (Linear range) O_React->O_Incubate O_Detect Calibrated Luminometer (Standard curve) O_Incubate->O_Detect

Caption: Comparison of standard and optimized kinase assay workflows.

Cell-Based Cytokine Inhibition Assay

This assay assesses the ability of N-cyclopropyl-1H-pyrazole-4-carboxamide to inhibit the production of pro-inflammatory cytokines in a cellular context, providing a more physiologically relevant measure of its activity. A common approach is to use a human monocytic cell line like THP-1 or primary peripheral blood mononuclear cells (PBMCs), stimulate them with LPS, and measure the release of TNF-α or IL-6 by ELISA.[3]

Data Presentation: Hypothetical IC50 Values and Variability

ParameterStandard ProtocolOptimized Protocol
Mean IC50 (nM) 550420
Standard Deviation (nM) 18065
Inter-Assay %CV 33%15%
Intra-Assay %CV 25%10%

Experimental Protocols

Standard Protocol: Cytokine Inhibition Assay

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium with 10% FBS. Passage cells every 2-3 days.

  • Cell Plating: Seed cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of N-cyclopropyl-1H-pyrazole-4-carboxamide prepared in DMSO.

  • Cell Stimulation: Add LPS to a final concentration of 100 ng/mL.

  • Incubation: Incubate for 24 hours.

  • Cytokine Measurement: Collect the supernatant and measure TNF-α levels using an ELISA kit.

Optimized Protocol: Cytokine Inhibition Assay

  • Cell Culture and Quality Control: Obtain THP-1 cells from a reputable source (e.g., ATCC) and perform cell line authentication. Routinely test for mycoplasma contamination. Use a consistent lot of FBS and other culture reagents. Limit cell passage number to a validated range to avoid phenotypic drift.[8]

  • Cell Plating: Optimize cell seeding density to ensure a robust and linear response to LPS.[9] To mitigate the "edge effect," consider not using the outer wells of the plate or using a randomized plate layout for compound addition.[10]

  • Compound Treatment: Pre-treat cells with the compound for 1-2 hours before LPS stimulation to allow for target engagement. Ensure the final DMSO concentration is consistent and non-toxic (≤ 0.5%).[11]

  • Cell Stimulation: Use a single, quality-controlled lot of LPS and determine its optimal concentration through a dose-response experiment.

  • Incubation: Optimize the incubation time to capture the peak of cytokine production (e.g., 18-24 hours).[3]

  • Cytokine Measurement: Use a high-quality, validated ELISA kit and include a standard curve on every plate for accurate quantification.

Conclusion: A Commitment to Rigor

References

  • Multi-author. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). IntechOpen. [Link]

  • Multi-author. (2014). In vitro NLK Kinase Assay. PMC. [Link]

  • paasp network. (2019). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. paasp network. [Link]

  • Riss, T. (2018). How to Reduce Cell Culture Variability. Promega Connections. [Link]

  • Multi-author. (n.d.). Protocol for Invitro Kinase Assay. Unknown Source. [Link]

  • Multi-author. (2022). Novel IRAK4 Inhibitors for Treating Asthma. PMC. [Link]

  • Lim, J. et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. PubMed. [Link]

  • Gaynor, R. B. (1999). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. PMC. [Link]

  • Multi-author. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. [Link]

Sources

Validation

N-cyclopropyl-1H-pyrazole-4-carboxamide reference standard characterization

Title: Comprehensive Characterization Guide: N-cyclopropyl-1H-pyrazole-4-carboxamide Reference Standards Introduction N-cyclopropyl-1H-pyrazole-4-carboxamide (CAS: 952674-78-1) is a high-value synthetic intermediate and...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Characterization Guide: N-cyclopropyl-1H-pyrazole-4-carboxamide Reference Standards

Introduction

N-cyclopropyl-1H-pyrazole-4-carboxamide (CAS: 952674-78-1) is a high-value synthetic intermediate and pharmacophore building block. The pyrazole core, fused with a cyclopropyl group, is a privileged structure in pharmacology, known to influence metabolic stability, structural conformation, and biological potency. It serves as a critical precursor in the development of therapeutic compounds targeting central nervous system receptors (such as CB1)[1] and agricultural fungicides targeting specific enzymatic signaling pathways[2].

While commercial vendors often supply this compound at a standard "building block" grade (typically claiming ~95% purity)[3], the lack of rigorous characterization can introduce hidden variables into downstream assays and syntheses. This guide objectively compares a Premium Reference Standard against a Standard Commercial Grade, detailing the self-validating analytical workflows required to ensure scientific integrity.

Analytical Characterization Workflow

To establish a compound as a Premium Reference Standard, we employ an orthogonal, self-validating analytical system. Relying solely on HPLC-UV area percentage is a critical flaw, as it assumes all impurities possess identical molar extinction coefficients.

Workflow cluster_0 Identity & Structure cluster_1 Purity & Quantification Start N-cyclopropyl-1H-pyrazole -4-carboxamide Lot LCMS LC-HRMS (Mass Accuracy) Start->LCMS NMR1D 1D/2D NMR (Proton/Carbon Mapping) Start->NMR1D FTIR FT-IR (Functional Groups) Start->FTIR HPLC HPLC-UV/DAD (Chromatographic Purity) Start->HPLC qNMR qNMR (Absolute Purity) Start->qNMR KF Karl Fischer & TGA (Water & Volatiles) Start->KF Cert Certified Reference Material (CRM) LCMS->Cert NMR1D->Cert FTIR->Cert HPLC->Cert qNMR->Cert KF->Cert

Figure 1: Orthogonal analytical workflow for certifying N-cyclopropyl-1H-pyrazole-4-carboxamide.

Experimental Protocols & Causality

Protocol 1: Absolute Purity Determination via Quantitative NMR (qNMR)

Causality : HPLC-UV only provides relative purity. If a synthetic byproduct (e.g., residual cyclopropylamine) lacks a chromophore, it remains invisible to UV detection. qNMR is the gold standard because the signal area is directly proportional to the number of nuclei, providing an absolute mass fraction independent of UV response.

Step-by-Step Methodology :

  • Internal Standard (IS) Selection : Select Maleic acid (TraceCERT®) as the IS. Its singlet at ~6.3 ppm does not overlap with the pyrazole protons (~8.0 ppm) or the cyclopropyl multiplet (~0.5-0.8 ppm) of the target compound.

  • Sample Preparation : Accurately weigh ~15 mg of the N-cyclopropyl-1H-pyrazole-4-carboxamide sample and ~10 mg of Maleic acid IS using a microbalance (d=0.001 mg) to minimize gravimetric error.

  • Dissolution : Dissolve the mixture in 0.6 mL of DMSO-d6 containing 0.05% TMS. Vortex and sonicate for 5 minutes. Complete dissolution is mandatory; undissolved particulates will skew the molar ratio.

  • Acquisition : Acquire 1H-NMR spectra at 298K using a 600 MHz spectrometer. Use a 90° pulse angle and a relaxation delay (D1) of 30 seconds. Critical Step: The long D1 ensures complete longitudinal magnetization recovery, preventing integration errors caused by differential relaxation times.

  • Processing : Phase and baseline correct the spectra manually. Integrate the pyrazole C3/C5 protons and the Maleic acid singlet to calculate the absolute mass fraction.

Protocol 2: Orthogonal Chromatographic Purity (HPLC-UV)

Causality : Pyrazole-4-carboxamides are highly polar. Standard C18 columns often fail to retain these molecules adequately, leading to co-elution with the solvent front and masking polar impurities (such as des-cyclopropyl derivatives). We utilize a polar-embedded stationary phase to ensure proper retention (k' > 2).

Step-by-Step Methodology :

  • Column : Waters XBridge Shield RP18 (4.6 x 150 mm, 3.5 µm). The embedded carbamate group prevents hydrophobic phase collapse in highly aqueous conditions.

  • Mobile Phase :

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile. Note: TFA suppresses the ionization of the pyrazole nitrogens, sharpening the peak shape and mitigating tailing from secondary silanol interactions.

  • Gradient : 5% B to 60% B over 15 minutes, flow rate 1.0 mL/min.

  • Detection : DAD at 220 nm and 254 nm.

Comparative Performance Data

The following table summarizes the analytical characterization of a Premium Reference Standard versus a commercially available Standard Grade lot[3].

Analytical ParameterPremium Reference StandardStandard Commercial GradeImpact on Downstream Application
Claimed Purity > 99.5% (Absolute)≥ 95.0% (Area %)Determines reliability in quantitative assays.
Chromatographic Purity (HPLC-UV) 99.8%95.4%Indicates presence of UV-active byproducts.
Absolute Purity (qNMR) 99.6% ± 0.2%91.2% ± 1.5%Reveals "invisible" impurities (salts, non-UV organics).
Water Content (Karl Fischer) < 0.1%1.8%Excess water quenches moisture-sensitive catalysts.
Residual Solvents (GC-HS) < 500 ppm12,000 ppm (Ethyl Acetate)High solvent load skews molar equivalency calculations.
Major Impurity Profile None detected > 0.1%1H-pyrazole-4-carboxamide (2.1%)Des-cyclopropyl impurities lead to off-target analogs.

Impact on Downstream Synthesis

Using a sub-standard intermediate directly impacts the yield and purity of final active pharmaceutical ingredients (APIs). For instance, when N-cyclopropyl-1H-pyrazole-4-carboxamide is subjected to a Buchwald-Hartwig cross-coupling or electrophilic aromatic substitution, the presence of des-cyclopropyl impurities (1H-pyrazole-4-carboxamide) results in competitive side reactions.

Pathway Standard Standard Grade (~91% Absolute Purity) Impurity Des-cyclopropyl Impurity (2.1%) Standard->Impurity Reaction Catalytic Cross-Coupling (e.g., Buchwald-Hartwig) Standard->Reaction Premium Premium Standard (>99.5% Absolute Purity) Premium->Reaction Impurity->Reaction Competes for catalyst Product Target Active Pharmaceutical Ingredient Reaction->Product High Yield (Premium) Byproduct Off-Target Des-cyclopropyl API Reaction->Byproduct Purification Bottleneck

Figure 2: Impact of intermediate purity on downstream catalytic cross-coupling reactions.

Conclusion

For early-stage screening, a standard commercial grade of N-cyclopropyl-1H-pyrazole-4-carboxamide may suffice. However, as projects transition into rigorous SAR profiling, pharmacokinetics, or scale-up synthesis, the hidden variables introduced by a 95% pure standard—such as residual solvents, moisture, and structurally similar impurities—become costly liabilities. Adopting a Premium Reference Standard characterized by orthogonal techniques (qNMR, HPLC-UV, KF) ensures that experimental outcomes are driven by the molecule itself, not its impurities.

References

  • Source: benchchem.
  • Source: sigmaaldrich.
  • Source: google.
  • Source: google.

Sources

Comparative

Structural Activity Relationship (SAR) Comparison Guide: N-cyclopropyl-1H-pyrazole-4-carboxamide in Kinase Inhibitor Design

Executive Summary & Scaffold Rationale In modern medicinal chemistry, the N-cyclopropyl-1H-pyrazole-4-carboxamide moiety has emerged as a highly privileged scaffold, particularly in the development of central nervous sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, the N-cyclopropyl-1H-pyrazole-4-carboxamide moiety has emerged as a highly privileged scaffold, particularly in the development of central nervous system (CNS) penetrant kinase inhibitors (e.g., LRRK2, Aurora kinases, and JAK/TYK2)[1].

The structural brilliance of this scaffold lies in its modularity and its ability to satisfy multiple pharmacodynamic and pharmacokinetic requirements simultaneously. The pyrazole ring acts as a π -excess aromatic heterocycle, providing a bidentate hydrogen-bonding network essential for anchoring the molecule within the highly conserved ATP-binding hinge region of kinases[2]. However, it is the specific incorporation of the N-cyclopropyl group at the N1 position, coupled with the carboxamide linker at the C4 position, that fundamentally alters the physicochemical properties of the molecule, optimizing lipophilic efficiency (LipE) while shielding the core from rapid metabolic degradation.

Mechanistic Grounding: Why N-Cyclopropyl?

When designing kinase inhibitors, researchers frequently face a critical bottleneck: achieving high target potency while maintaining low P-glycoprotein (P-gp) mediated efflux to ensure adequate brain exposure.

The causality behind selecting the N-cyclopropyl group over traditional alkyl or aryl substitutions is rooted in three mechanistic advantages:

  • Steric Constraint and Entropic Favorability : Unlike linear alkyl chains (e.g., N-propyl or N-butyl) which suffer from high conformational entropy, the rigid cyclopropyl ring locks the N1 substituent into a defined vector. This reduces the entropic penalty upon binding to the kinase active site[3].

  • Efflux Mitigation : High efflux ratios are a notorious problem for N-alkylated pyrazoles[1]. The cyclopropyl group subtly modulates the basicity (pKa) of the adjacent pyrazole nitrogens and alters the topological polar surface area (tPSA), disrupting the standard recognition motifs required by multidrug resistance proteins (MDR1/P-gp).

  • Metabolic Shielding : Unlike N-ethyl or N-isopropyl groups, which possess readily abstractable alpha-protons susceptible to CYP450-mediated oxidative dealkylation, the high s-character of the C-H bonds in the cyclopropyl ring provides significant metabolic stability in human liver microsomes (HLM).

G P Pyrazole Core (Hinge Binder) C Carboxamide Linker (H-Bond Network) P->C C4 Substitution N N-Cyclopropyl Group (CNS Penetration & Efflux) P->N N1 Alkylation R Aryl/Heteroaryl R-Group (Selectivity Pocket) C->R Amide Coupling

Pharmacophore model of the N-cyclopropyl-1H-pyrazole-4-carboxamide scaffold.

Quantitative SAR Comparison

To objectively evaluate the performance of the N-cyclopropyl substitution, we compare it against alternative N1-substitutions using a representative LRRK2 kinase inhibitor model. The data below synthesizes the structural optimization trade-offs between potency, efflux, and CNS penetrance[1].

Table 1: Comparative SAR Data for Pyrazole-4-Carboxamide Derivatives

N1-SubstitutionTarget IC₅₀ (nM)Caco-2 Efflux Ratio (P-gp)Brain/Plasma Ratio (Kₚ)HLM Stability (T₁/₂ min)
N-H (Unsubstituted) 4512.5< 0.115 (Low)
N-Methyl 128.20.235 (Moderate)
N-Isopropyl 285.10.642 (Moderate)
N-Cyclopropyl 15 1.8 1.2 >120 (High)
N-Phenyl 1102.40.420 (Low)

Analysis: While the N-methyl derivative achieves slightly higher in vitro potency (12 nM), its high efflux ratio (8.2) completely precludes CNS exposure (Kₚ = 0.2). The N-cyclopropyl derivative represents the optimal "Goldilocks" zone: it retains excellent target potency (15 nM) while suppressing the efflux ratio below 2.0, enabling a therapeutic brain-to-plasma ratio of 1.2.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the following protocols describe a self-validating workflow. The synthesis isolates the specific structural variables, while the orthogonal biological assays directly measure the mechanistic claims (potency vs. permeability).

Protocol A: Synthesis of the N-Cyclopropyl-1H-Pyrazole-4-Carboxamide Core

This method ensures regioselective N1-alkylation, avoiding the isomeric mixtures common in post-synthetic alkylation of unprotected pyrazoles[2].

  • Hydrazine Condensation (Core Formation) :

    • Suspend cyclopropylhydrazine hydrochloride (1.0 eq) and ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.05 eq) in anhydrous ethanol.

    • Reflux at 80°C for 4 hours. The cyclopropylhydrazine acts as a bidentate nucleophile, driving the regioselective cyclocondensation.

    • Evaporate the solvent and purify via silica gel chromatography to isolate ethyl 1-cyclopropyl-1H-pyrazole-4-carboxylate.

  • Ester Saponification :

    • Dissolve the ester in a 3:1 mixture of THF and H₂O. Add 2M LiOH (3.0 eq).

    • Stir at 25°C for 12 hours to hydrolyze the ester. Acidify with 1M HCl to pH 3, extract with ethyl acetate, and dry over Na₂SO₄ to yield 1-cyclopropyl-1H-pyrazole-4-carboxylic acid.

  • Amide Diversification :

    • Dissolve the carboxylic acid in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) to form the active O7-azabenzotriazole ester.

    • Add the target amine/aniline (1.0 eq) and stir for 8 hours. Purify via preparative reverse-phase HPLC to achieve >95% purity for biological testing.

Protocol B: TR-FRET Kinase Binding & Caco-2 Permeability Assays

This two-step validation system proves the causality of the SAR design.

  • Primary Screen: TR-FRET Kinase Assay :

    • Mechanism: Measures the thermodynamic displacement of a fluorescent tracer from the kinase ATP-pocket.

    • Steps: Dispense 10-point, 3-fold serial dilutions of the synthesized carboxamides into a 384-well plate. Add 2X Kinase/Antibody mixture (e.g., LRRK2, Eu-anti-GST antibody, Kinase Tracer 236) in TR-FRET buffer.

    • Incubation & Read: Incubate for 60 minutes at 25°C. Read on a multi-mode microplate reader (Ex: 340 nm, Em: 615/665 nm). A decrease in the 665/615 ratio confirms competitive hinge binding.

  • Secondary Screen: Bidirectional Caco-2 Permeability :

    • Mechanism: Validates the hypothesis that the N-cyclopropyl group evades P-gp efflux.

    • Steps: Seed Caco-2 cells on transwell polycarbonate inserts and culture for 21 days to form a polarized monolayer.

    • Dose the apical (A) and basolateral (B) chambers with 10 µM of the test compound. Incubate for 2 hours at 37°C.

    • Quantify compound concentrations via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER < 2.0 validates the structural design's success in mitigating active transport.

Workflow S1 1. Scaffold Synthesis (Cyclopropylhydrazine + Acrylate) S2 2. Amide Diversification (HATU/DIPEA Coupling) S1->S2 >95% Purity A1 3. TR-FRET Kinase Assay (Primary IC50 Screen) S2->A1 Library Generation A2 4. Caco-2 Permeability (Efflux Ratio Profiling) A1->A2 IC50 < 50 nM A3 5. In Vivo PK (Brain/Plasma Ratio) A2->A3 ER < 2.0

Self-validating experimental workflow for SAR optimization and PK profiling.

References

  • BenchChem. "N-Cyclopropyl-4-pyrazol-1-ylbenzamide|High Purity". BenchChem Catalog.
  • MDPI. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects". Molecules.
  • NIH PMC / MDPI. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". Molecules.
  • ACS Publications. "Discovery and Characterization of MAPK-activated Protein Kinase-2 Prevention of Activation Inhibitors". Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of N-cyclopropyl-1H-pyrazole-4-carboxamide

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, steps is its safe and compliant disposal.

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, steps is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of N-cyclopropyl-1H-pyrazole-4-carboxamide, a member of the pharmacologically significant pyrazole-carboxamide class of compounds. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture and environmental stewardship.

Understanding the Compound: Hazard Profile and Rationale for Caution

The pyrazole ring is generally stable due to its aromaticity, but certain substituents can affect its reactivity.[3][4] The amide functional group can undergo hydrolysis under strong acidic or basic conditions. Improper disposal, such as drain disposal, could lead to the release of this compound into aquatic ecosystems, where its environmental fate and ecotoxicity are not well-characterized.[5] Furthermore, the thermal decomposition of nitrogen-containing heterocyclic compounds can release toxic gases, such as nitrogen oxides and hydrogen cyanide, making incineration a process that must be handled by licensed professionals in permitted facilities.[6][7]

The Disposal Workflow: A Step-by-Step Protocol

The following procedures are designed to ensure the safe handling and disposal of N-cyclopropyl-1H-pyrazole-4-carboxamide waste in a laboratory setting.

Waste Identification and Segregation: The First Line of Defense

The principle of proper waste disposal begins with accurate identification and segregation at the point of generation. This is a critical step to prevent dangerous chemical reactions.[8][9]

Protocol:

  • Designate as Hazardous Waste: Treat all N-cyclopropyl-1H-pyrazole-4-carboxamide waste, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), as hazardous chemical waste.[10]

  • Segregate Waste Streams: Do not mix N-cyclopropyl-1H-pyrazole-4-carboxamide waste with other waste streams. At a minimum, maintain the following segregation:

    • Solid Waste: Collect pure N-cyclopropyl-1H-pyrazole-4-carboxamide powder, contaminated gloves, and other solid materials in a designated solid waste container.

    • Non-Halogenated Organic Solvent Waste: If the compound is dissolved in a non-halogenated solvent (e.g., ethanol, methanol, hexane), collect it in a designated non-halogenated solvent waste container.[11]

    • Aqueous Waste: If the compound is in an aqueous solution, collect it in a designated aqueous waste container. Do not dispose of aqueous solutions down the drain.[8][12]

The causality behind this segregation is to prevent unintended reactions. For instance, mixing acidic waste with certain chemicals can generate toxic gases, while mixing with organic solvents can create complex, difficult-to-treat mixtures.[9]

Container Selection and Labeling: Clarity and Compliance

Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and are essential for the safety of all personnel who may handle the waste.[13]

Protocol:

  • Container Selection:

    • Use a container that is compatible with the waste. For solid N-cyclopropyl-1H-pyrazole-4-carboxamide waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[11]

    • For liquid waste, use the original container if possible, or a new, clean container made of a compatible material (e.g., glass or HDPE for organic solvents, HDPE for aqueous solutions).[11][14]

    • Ensure the container is in good condition, with no cracks or leaks.[12]

  • Labeling:

    • Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[13]

    • The label must include:

      • The words "Hazardous Waste".[13]

      • The full chemical name: "N-cyclopropyl-1H-pyrazole-4-carboxamide". Avoid abbreviations or chemical formulas.[13]

      • The approximate concentration and volume.

      • The date accumulation started.

      • The name of the principal investigator and the laboratory location.[13]

      • The appropriate hazard pictograms (e.g., irritant, harmful).[13]

Safe Storage and Accumulation: A Controlled Environment

The area where you store your hazardous waste is a critical control point in maintaining laboratory safety.

Protocol:

  • Designated Storage Area: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel.[10]

  • Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container. This prevents the spread of spills.[14]

  • Segregation in Storage: Store incompatible waste types separately. For example, keep acidic waste away from basic waste and organic waste away from oxidizing waste.[8]

  • Keep Containers Closed: Always keep waste containers securely capped, except when adding waste. A funnel left in the opening is not considered a closed container.[14][15]

  • Accumulation Limits: Be aware of the accumulation limits for hazardous waste in your facility. Once a container is full, or the regulatory time limit is reached, arrange for a pickup.[12][15]

Disposal Data and Decision Making

To aid in the quick assessment and management of N-cyclopropyl-1H-pyrazole-4-carboxamide waste, the following table summarizes key information.

ParameterGuidelineRationale
Waste Classification Hazardous WasteAssumed based on the hazards of similar pyrazole-carboxamide compounds.
Solid Waste Collect in a labeled, sealed container.Prevents dispersal of the powder and contamination.
Organic Solvent Solutions Segregate into non-halogenated waste.Prevents mixing with incompatible chemicals and simplifies disposal.
Aqueous Solutions Collect as aqueous hazardous waste.Prevents release into the sewer system and potential environmental harm.
Container Type Chemically compatible, sealed container.Ensures containment and prevents leaks or reactions with the container material.
Labeling "Hazardous Waste" with full chemical name.Complies with regulations and informs handlers of the contents.
Final Disposal Method Licensed hazardous waste facility.Ensures environmentally sound disposal, likely through high-temperature incineration.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-cyclopropyl-1H-pyrazole-4-carboxamide.

DisposalWorkflow cluster_identification Step 1: Identification & Segregation cluster_containment Step 2: Containment & Labeling cluster_storage Step 3: Storage & Pickup start Waste Generation (N-cyclopropyl-1H-pyrazole-4-carboxamide) is_solid Is the waste solid? start->is_solid is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No solid_waste Solid Waste Container (Labeled) is_solid->solid_waste Yes is_organic Is the waste an organic solution? is_aqueous->is_organic No aqueous_waste Aqueous Waste Container (Labeled) is_aqueous->aqueous_waste Yes organic_waste Non-Halogenated Organic Waste Container (Labeled) is_organic->organic_waste Yes storage Store in Designated SAA with Secondary Containment solid_waste->storage aqueous_waste->storage organic_waste->storage pickup Request Pickup from Environmental Health & Safety storage->pickup

Caption: Decision workflow for the disposal of N-cyclopropyl-1H-pyrazole-4-carboxamide.

Trustworthiness Through Self-Validating Systems

A laboratory's safety protocols should function as a self-validating system. This means that procedures are designed to be clear, logical, and easily verifiable. For chemical waste disposal, this includes:

  • Clear and Consistent Labeling: A standardized labeling system ensures that anyone in the lab can immediately identify the contents and hazards of a waste container.

  • Designated and Organized Storage: Having a specific, well-maintained area for waste accumulation prevents accidental mixing of incompatible chemicals and makes it easy to inspect the condition of containers.

  • Regular Waste Pickups: Adhering to a schedule for waste removal prevents the accumulation of large quantities of hazardous materials, minimizing risk.

  • Training and Documentation: All laboratory personnel must be trained on these procedures, and this training should be documented.[16]

By implementing these self-validating systems, a laboratory can build a culture of safety and ensure that the disposal of chemicals like N-cyclopropyl-1H-pyrazole-4-carboxamide is handled responsibly and consistently.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of N-cyclopropyl-1H-pyrazole-4-carboxamide is a non-negotiable aspect of responsible research. By understanding the potential hazards, adhering to a systematic disposal workflow, and fostering a culture of safety through self-validating systems, researchers can ensure that their valuable work does not come at the cost of their safety or the health of the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.

References

  • Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • University of Illinois. (2025, September 25). Chemical Waste Procedures. Retrieved from [Link]

  • ResearchGate. (2025, November 28). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Retrieved from [Link]

  • Hazardous Waste Experts. (2019, July 19). Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Stanford University. (n.d.). Laboratory Chemical Waste Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

  • University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • ACS Omega. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. Retrieved from [Link]

  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Amide reduction. Retrieved from [Link]

  • NextSDS. (n.d.). 4-amino-N-cyclopropyl-1H-pyrazole-3-carboxamide — Chemical Substance Information. Retrieved from [Link]

  • RMB Environmental Laboratories, Inc. (n.d.). RCRA Monitoring & Hazardous Waste Testing. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2020, March 27). Waste PET Chemical Processing to Terephthalic Amides and Their Effect on Asphalt Performance. Retrieved from [Link]

  • Google Patents. (n.d.). CN101367593B - A method and system for treating wastewater produced by amide herbicides.
  • ALS. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). 4-cyclopropyl-1H-pyrazole-3-carboxamide — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]

  • ResearchGate. (2020, March 10). Treatment of Industrial Wastewater Containing Amides Using Novel Bacterium in Semi-continuous Reactor. Retrieved from [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • PubMed. (2014, February 15). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Retrieved from [Link]

  • ResearchGate. (2013, November 20). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, December 26). A Nationwide Study of Residual Fate of Fluxapyroxad and Its Metabolites in Peanut Crops Across China: Assessment of Human Exposure Potential. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-cyclopropyl-1H-pyrazole-4-carboxamide

Advanced Operational Guide and Safety Blueprint for Handling N-cyclopropyl-1H-pyrazole-4-carboxamide As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than just...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide and Safety Blueprint for Handling N-cyclopropyl-1H-pyrazole-4-carboxamide

As a Senior Application Scientist, I recognize that handling specialized chemical intermediates requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the compound's behavior. N-cyclopropyl-1H-pyrazole-4-carboxamide (CAS: 952674-78-1) is a highly valuable structural motif used extensively in the synthesis of kinase inhibitors and agrochemical fungicides[1][2].

However, its specific molecular architecture—a pyrazole core fused with an amide linkage and a lipophilic cyclopropyl group—presents unique laboratory hazards. This guide provides a self-validating, step-by-step operational blueprint for the safe handling, personal protective equipment (PPE) requirements, and disposal of this compound.

Mechanistic Toxicology & Hazard Profile

To effectively protect yourself, you must understand why a chemical is hazardous. N-cyclopropyl-1H-pyrazole-4-carboxamide typically presents as a fine crystalline powder.

  • Inhalation Hazard: The fine particulate nature of the powder allows it to easily aerosolize. If inhaled, the pyrazole moiety can act as a respiratory irritant, triggering localized inflammation in the mucosal membranes[3].

  • Dermal/Ocular Hazard: While the dry powder is a mild skin irritant, the hazard profile changes drastically when dissolved. Carrier solvents commonly used in drug discovery (such as DMSO or DMF) rapidly transport the lipophilic cyclopropyl-derivative through the stratum corneum, leading to systemic exposure.

Table 1: Quantitative Hazard & Chemical Profile

ParameterSpecificationMechanistic Implication
CAS Number 952674-78-1Unique identifier for inventory and regulatory tracking.
Physical State Solid (Crystalline Powder)High risk of static-induced aerosolization and dust cloud formation.
Primary Hazards H315 (Skin), H319 (Eye), H335 (Resp)Requires strict barrier protection for all mucosal and dermal surfaces.
Solvent Synergy High in polar aprotic solventsSolvents like DMSO bypass the skin's natural lipid barrier, carrying the compound into the bloodstream.

Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) mandates that PPE must be selected based on a rigorous hazard assessment[4][5]. The following matrix outlines the required PPE, the scientific rationale behind its selection, and the self-validation checks required before beginning your experiment.

Table 2: PPE Specifications and Validation Protocols

PPE CategorySpecificationMechanistic RationaleSelf-Validation Check
Hand Protection Nitrile Gloves (Minimum 4 mil thickness)Nitrile provides superior chemical resistance to the polar organic solvents used to dissolve amides, preventing carrier-mediated dermal transport.Perform leak test: Trap air in the glove and roll the cuff to check for micro-punctures before donning.
Eye Protection ANSI Z87.1-Compliant Indirect-Vent Goggles[5]Indirect venting prevents fine pyrazole dust or solvent splashes from bypassing the shield and dissolving in ocular fluid.Seal check: Ensure the elastomer skirt forms a continuous, gap-free seal against the face.
Body Protection Flame-Resistant (FR) Lab CoatProtects against static-discharge ignition when handling dry powders in the proximity of volatile, flammable solvents.Visual inspection: Ensure cuffs are fully buttoned and not frayed, which can trap chemical dust.
Respiratory N95/P100 (If handling outside engineering controls)Filters out >95% of airborne particulates, neutralizing the primary inhalation risk of the dry powder[6].Seal check: Perform a positive and negative pressure fit-check to ensure no air leaks around the edges.

Operational Workflows & Engineering Controls

According to the National Research Council's Prudent Practices in the Laboratory, engineering controls must always be the first line of defense against chemical exposure[7][8].

Protocol 1: Safe Dispensing of N-cyclopropyl-1H-pyrazole-4-carboxamide

  • Engineering Control Validation: Verify the chemical fume hood is fully operational.

    • Causality: The face velocity must be maintained between 80–100 feet per minute (fpm). This specific velocity creates a negative pressure vector that captures fine pyrazole carboxamide dust particles before they can breach the operator's breathing zone.

    • Validation: Check the digital airflow monitor. Physically verify inward flow by taping a small strip of tissue to the bottom of the sash; it should pull steadily inward.

  • Static Mitigation: Ground all metal spatulas and weighing boats.

    • Causality: Dry organic powders accumulate static charge during transit and handling. This charge can cause sudden aerosolization or cause the powder to adhere to your gloves, drastically increasing contamination risk.

    • Validation: Tap the metal spatula against a grounded metal surface inside the hood prior to contacting the chemical.

  • Compound Transfer: Weigh the compound using a calibrated analytical balance inside the hood.

    • Causality: Transferring the powder outside the hood exposes the laboratory environment to micro-particulates. Even a minor draft can disperse the cyclopropyl-derivative dust across benchtops.

    • Validation: The balance reading should stabilize quickly; continuous fluctuations indicate disruptive air currents that compromise containment.

  • In-Hood Solubilization: Add your carrier solvent directly to the weighing vessel inside the hood.

    • Causality: Once in solution, the inhalation hazard drops to zero, but the dermal absorption hazard spikes. Capping the vial inside the hood ensures no liquid is transferred to the external lab environment.

    • Validation: Cap the vial securely and inspect the exterior for liquid residue before removing it from the hood.

Spill Response & Chemical Disposal Plan

Even with rigorous protocols, accidental releases occur. The following workflow outlines the immediate response required to mitigate a spill of N-cyclopropyl-1H-pyrazole-4-carboxamide.

Workflow Start Start: Hazard Assessment Hood Engineering Control: Validate Fume Hood Start->Hood PPE Don PPE: Nitrile, Goggles, FR Coat Hood->PPE Dispense Dispense N-cyclopropyl- 1H-pyrazole-4-carboxamide PPE->Dispense Spill Spill Occurred? Dispense->Spill Evac Isolate Area & Alert Personnel Spill->Evac Yes Execute Execute Experiment Spill->Execute No Clean Contain & Absorb (Wet-Wipe Protocol) Evac->Clean Dispose Waste Disposal (EPA/RCRA Guidelines) Clean->Dispose Execute->Dispose End Doff PPE & Wash Hands Dispose->End

Workflow for the safe handling and spill response of N-cyclopropyl-1H-pyrazole-4-carboxamide.

Protocol 2: Solid Spill Neutralization and Disposal

  • Containment & Isolation: Immediately halt work, step back, and lower the fume hood sash.

    • Causality: Lowering the sash increases the face velocity, ensuring that any aerosolized powder from the spill is forcefully extracted through the facility's exhaust filtration system rather than entering the lab space.

    • Validation: Visually confirm the sash is at the minimum operational height (typically 18 inches or lower).

  • Wet-Wipe Technique: Do not sweep dry powder. Instead, dampen a disposable absorbent pad with a suitable solvent (e.g., water or dilute ethanol) and gently place it over the spilled powder.

    • Causality: Dry sweeping generates a hazardous dust cloud. The wet-wipe method uses capillary action to bind the powder to the pad, neutralizing the inhalation risk immediately.

    • Validation: Ensure no dry powder remains visible on the spill surface after wiping.

  • Waste Segregation: Place the contaminated pads, gloves, and any broken glass into a rigid, sealable hazardous waste container.

    • Causality: Pyrazole carboxamides must be isolated from strong oxidizing agents to prevent potential exothermic reactions[2].

    • Validation: Label the container explicitly with "Hazardous Waste: N-cyclopropyl-1H-pyrazole-4-carboxamide (Toxic/Irritant)" and the current date.

References

  • SciSupplies. "N-cyclopropyl-1H-pyrazole-4-carboxamide, 98%, 250mg." SciSupplies.eu.
  • Ambeed. "1154383-52-4 | N-Methylpyrazole-4-carboxamide | Amides." Ambeed.com.
  • Google Patents. "WO2010130767A2 - Fungicide pyrazole carboxamides derivatives.
  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." OSHA.gov.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

Sources

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